Ammonium dihydrogen arsenate
Description
Structure
2D Structure
Properties
IUPAC Name |
azanium;dihydrogen arsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.H3N/c2-1(3,4)5;/h(H3,2,3,4,5);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWJXWNBCACAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O[As](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NH4)H2AsO4, AsH6NO4 | |
| Record name | ammonium dihydrogen arsenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13462-93-6, 24719-13-9, 7784-44-3 | |
| Record name | Arsenic acid (H3AsO4), ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenic acid (H3AsO4), triammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24719-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenic acid (H3AsO4), diammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0065480 | |
| Record name | Ammonium dihydrogen arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13462-93-6 | |
| Record name | Ammonium dihydrogen arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013462936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid (H3AsO4), ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium dihydrogen arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium dihydrogenarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM DIHYDROGEN ARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KYL9Q413A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ammonium dihydrogen arsenate chemical formula NH4H2AsO4
An In-depth Technical Guide to Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound (NH₄H₂AsO₄), a compound of interest in materials science and as a pharmaceutical intermediate. It covers its chemical and physical properties, synthesis and purification protocols, crystal structure, applications, and critical safety and toxicological data.
Core Chemical and Physical Properties
This compound is a colorless, crystalline inorganic solid.[1] It is highly soluble in water and is known for its ferroelectric properties at low temperatures.[1][2] All pertinent quantitative data are summarized below for ease of reference.
Table 1: Physical and Chemical Properties of NH₄H₂AsO₄
| Property | Value | Citations |
|---|---|---|
| IUPAC Name | Azanium dihydrogen arsorate | [3] |
| Chemical Formula | NH₄H₂AsO₄ | [1] |
| Molar Mass | 158.97 g/mol | [1][3][4] |
| Appearance | Colorless or white tetragonal crystals | [1][5][6] |
| Density | 2.311 - 2.34 g/cm³ | [1][4][5] |
| Melting Point | 300 °C (decomposes) | [4][5][7] |
| Solubility in Water | Soluble; 337.4 mg/mL at 0 °C | [4][5][8] |
| Refractive Index | 1.577 | [5][6] |
| CAS Number | 13462-93-6 |[1][3] |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction. The subsequent purification is critical for obtaining a high-purity product suitable for research and specialized applications.
Experimental Protocol: Synthesis
The primary method for synthesizing this compound involves the reaction of a concentrated solution of arsenic acid with ammonia.[1]
Objective: To synthesize crude this compound (NH₄H₂AsO₄).
Materials:
-
Arsenic acid (H₃AsO₄), concentrated solution
-
Ammonia (NH₃), concentrated aqueous solution (e.g., 28-30%)
-
Deionized water
-
Reaction vessel (glass beaker)
-
Magnetic stirrer and stir bar
-
Fume hood
Methodology:
-
In a fume hood, place a calculated amount of concentrated arsenic acid solution into the reaction vessel.
-
Begin stirring the arsenic acid solution gently at room temperature.
-
Slowly add a stoichiometric amount (1:1 molar ratio) of concentrated ammonia solution to the arsenic acid. The reaction is exothermic, and slow addition is necessary to control the temperature.
-
The reaction is: H₃AsO₄ + NH₃ → NH₄H₂AsO₄.[1]
-
Continue stirring for 30-60 minutes after the addition is complete to ensure the reaction goes to completion.
-
Colorless crystals of this compound will precipitate out of the solution.[1][9]
-
Collect the crude product by vacuum filtration and wash with a small amount of cold deionized water to remove any unreacted starting materials.
Experimental Protocol: Purification
Purification is typically achieved by recrystallization from water, leveraging the compound's high solubility in hot water and lower solubility at cooler temperatures.[8]
Objective: To purify crude NH₄H₂AsO₄ via recrystallization.
Materials:
-
Crude NH₄H₂AsO₄ crystals
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Methodology:
-
Dissolve the crude NH₄H₂AsO₄ product in a minimal amount of hot deionized water in an Erlenmeyer flask.
-
Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
To maximize crystal yield, place the flask in an ice bath to further decrease the solution's temperature.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals in a desiccator or a low-temperature oven to remove residual water.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from reactants to the final purified product.
Caption: Workflow for the synthesis and purification of NH₄H₂AsO₄.
Crystal Structure and Material Properties
This compound is isomorphous with ammonium dihydrogen phosphate (ADP), a well-known ferroelectric and nonlinear optical material.[2][9] X-ray diffraction studies have confirmed its crystal structure, which is crucial for understanding its physical properties.[9]
-
Properties: The compound exhibits ferroelectric and piezoelectric properties.[1] It is also of interest as a material for nonlinear optics, where it can be used for applications such as second-harmonic generation.[1]
Applications
Due to its specific physical and chemical properties, NH₄H₂AsO₄ has niche but important applications.
-
Pharmaceutical Intermediate: It is used in the synthesis of various pharmaceutical compounds.[1][10]
-
Materials Science: Its ferroelectric nature makes it a subject of study in condensed matter physics.[1][2]
-
Nonlinear Optics: The crystalline structure allows for applications in nonlinear optics, similar to ADP.[1]
Toxicology and Biological Significance for Drug Development
The presence of arsenic in the +5 oxidation state dictates the compound's high toxicity. For drug development professionals, understanding its mechanism of action is critical for both safety assessment and exploring potential therapeutic avenues (e.g., in oncology, where arsenic compounds have been used).
Arsenate (AsO₄³⁻) is a chemical analogue of phosphate (PO₄³⁻). This similarity allows it to enter cells via phosphate transport systems and interfere with critical metabolic pathways. The primary mechanism of toxicity is the uncoupling of oxidative phosphorylation. Arsenate substitutes for phosphate in glycolysis, forming an unstable ADP-arsenate ester that rapidly hydrolyzes. This process consumes ATP precursors without generating ATP, effectively draining the cell of energy and leading to cellular dysfunction and apoptosis.
Logical Pathway of Arsenate Toxicity
The diagram below outlines the mechanism by which arsenate disrupts cellular metabolism.
Caption: Arsenate's interference with cellular energy metabolism.
Safety, Handling, and Regulatory Information
This compound is highly toxic and a known human carcinogen.[3][11] Strict safety protocols must be followed during its handling, storage, and disposal.
Table 2: Hazard and Safety Information for NH₄H₂AsO₄
| Hazard Identification | GHS Classification & Statements | Citations |
|---|---|---|
| Acute Toxicity, Oral | Category 3; H301: Toxic if swallowed | [3][8] |
| Acute Toxicity, Inhalation | Category 3; H331: Toxic if inhaled | [3][8] |
| Carcinogenicity | Category 1A; H350: May cause cancer | [3][8][11] |
| Hazardous to Aquatic Life (Acute) | Category 1; H400: Very toxic to aquatic life | [3][8][11] |
| Hazardous to Aquatic Life (Chronic) | Category 1; H410: Very toxic to aquatic life with long lasting effects | [3][8][11] |
| Signal Word | Danger | [1][5] |
| Transport Information | ||
| UN Number | UN1557 | [11][12] |
| Proper Shipping Name | ARSENIC COMPOUND, SOLID, N.O.S. (this compound) | [11] |
| Hazard Class | 6.1 (Poison) | [11][12] |
| Packing Group | II |[6][11] |
Handling Recommendations:
-
Always handle in a well-ventilated chemical fume hood.[11]
-
Use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[11]
-
Avoid creating dust.[11]
-
Do not ingest or inhale.[11]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]
-
Disposal must be carried out in accordance with local, regional, and national hazardous waste regulations.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Unique properties of ammonium dihydrogen phosphat_Chemicalbook [chemicalbook.com]
- 3. This compound | AsH6NO4 | CID 166814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Ammonium Dihydrogen ArsenateCAS #: 13462-93-6 [eforu-chemical.com]
- 6. 13462-93-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. americanelements.com [americanelements.com]
- 8. Page loading... [guidechem.com]
- 9. Ammonium arsenate - Wikipedia [en.wikipedia.org]
- 10. sincerechemical.com [sincerechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. AMMONIUM ARSENATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Synthesis of Ammonium Dihydrogen Arsenate from Arsenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of ammonium dihydrogen arsenate (NH₄H₂AsO₄) from arsenic acid (H₃AsO₄). The document details the underlying chemical principles, experimental protocols, and physicochemical properties of the final product, tailored for professionals in research and development.
Introduction
This compound is an inorganic compound with applications in various scientific fields, including as a pharmaceutical intermediate and as a material in nonlinear optics.[1] Its synthesis involves the precise neutralization of arsenic acid with ammonia. The control of stoichiometry is critical to selectively form the dihydrogen arsenate salt over other possible ammonium arsenate species, such as diammonium hydrogen arsenate or triammonium arsenate.
Chemical Principles
The synthesis of this compound is an acid-base neutralization reaction. Arsenic acid, a triprotic acid, reacts with ammonia, a weak base. To selectively synthesize the dihydrogen arsenate salt, a 1:1 molar ratio of arsenic acid to ammonia is required, as depicted in the following reaction:
H₃AsO₄ + NH₃ → NH₄H₂AsO₄
Adjusting the stoichiometry by increasing the molar ratio of ammonia to arsenic acid would result in the formation of diammonium hydrogen arsenate ((NH₄)₂HAsO₄) or triammonium arsenate ((NH₄)₃AsO₄).
Experimental Protocols
While detailed, citable experimental protocols with specific quantitative data such as reaction yields are not extensively available in the public domain, the following procedures are based on established chemical principles for the synthesis of similar inorganic salts.
Materials and Equipment
-
Arsenic acid (H₃AsO₄) solution of known concentration
-
Ammonium hydroxide (NH₄OH) solution of known concentration
-
Deionized water
-
Glass reaction vessel
-
Stirring apparatus (e.g., magnetic stirrer)
-
pH meter or suitable pH indicator strips
-
Heating mantle or water bath
-
Crystallization dish
-
Buchner funnel and vacuum filtration apparatus
-
Drying oven or desiccator
Synthesis Procedure
-
Reaction Setup: In a well-ventilated fume hood, place a measured volume of a concentrated arsenic acid solution into a glass reaction vessel equipped with a stirring mechanism.
-
Neutralization: Slowly add a stoichiometric amount of ammonium hydroxide solution to the arsenic acid solution while continuously stirring. The reaction should be carried out at room temperature to prevent decomposition.
-
pH Monitoring: Monitor the pH of the solution throughout the addition of ammonia. The target pH for the formation of this compound is in the mildly acidic range.
-
Crystallization: Once the addition of ammonia is complete, the resulting solution is concentrated by gentle heating to induce supersaturation. Subsequently, the solution should be allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of this compound. The formation of colorless crystals should be observed.[1]
-
Isolation: The crystals are collected by vacuum filtration using a Buchner funnel.
-
Washing: The collected crystals should be washed with a small amount of cold deionized water to remove any soluble impurities.
Purification by Recrystallization
-
Dissolution: The crude this compound crystals are dissolved in a minimum amount of hot deionized water.
-
Hot Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, which will lead to the formation of purer crystals.
-
Isolation and Drying: The recrystallized product is isolated by vacuum filtration, washed with a small amount of cold deionized water, and dried in an oven at a low temperature or in a desiccator. A purification method for similar compounds suggests crystallizing from water at a ratio of 1 mL per gram of substance.[2]
Data Presentation
The physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | NH₄H₂AsO₄ |
| Molar Mass | 158.97 g/mol |
| Appearance | Colorless crystals |
| Density | 2.311 g/cm³ |
| Melting Point | 300 °C (decomposes) |
| Solubility in Water | 337.4 mg/mL at 0 °C |
| Crystal System | Tetragonal |
Note: Data sourced from various chemical databases and supplier information.
Mandatory Visualization
Synthesis Workflow
The logical workflow for the synthesis and purification of this compound is illustrated in the following diagram.
References
Crystal Structure of Ammonium Dihydrogen Arsenate (ADA): A Technical Guide
An in-depth examination of the crystallographic structure of ammonium dihydrogen arsenate (NH₄H₂AsO₄), a material of significant interest in the fields of ferroelectrics and nonlinear optics. This guide provides a comprehensive overview of its crystal lattice, atomic coordinates, and key bonding parameters, supported by detailed experimental methodologies for researchers, scientists, and professionals in drug development.
Core Crystallographic Data
This compound (ADA) crystallizes in the tetragonal system and is isomorphous with the potassium dihydrogen phosphate (KDP) family of crystals.[1] The crystal structure was refined at room temperature (~22 °C) using single-crystal X-ray diffractometer data.[1]
Lattice Parameters and Space Group
The fundamental crystallographic data for ADA are summarized in the table below.
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I-42d |
| a | 7.6998 (5) Å[1] |
| c | 7.7158 (12) Å[1] |
| α, β, γ | 90° |
| Unit Cell Volume | 457.44 ų |
| Z (Formula units per cell) | 4 |
Atomic Coordinates
The positions of the atoms within the unit cell are crucial for understanding the overall structure. The following table lists the fractional atomic coordinates for this compound.
| Atom | Wyckoff Position | x | y | z |
| As | 4a | 0 | 0 | 0 |
| N | 4b | 0 | 0 | 0.5 |
| O | 16e | 0.0817 | 0.1517 | 0.1257 |
| H(1) (N-H) | 16e | 0.089 | 0.089 | 0.563 |
| H(2) (O-H) | 8d | 0.25 | 0.167 | 0.125 |
Note: Hydrogen atom positions, particularly H(2) in the O-H...O bond, are known to be disordered in the paraelectric phase.[2]
Interatomic Distances and Angles
The arrangement of atoms in ADA is characterized by a network of hydrogen bonds connecting the arsenate and ammonium tetrahedra.
Bond Lengths
| Bond | Length (Å) |
| As-O | 1.684 |
| N-H(1) | 1.03 |
| O-H(2) | 0.96 |
| O...O (Hydrogen Bond) | 2.50 |
| N...O (Hydrogen Bond) | 2.91 |
Bond Angles
| Angle | Value (°) |
| O-As-O | 109.5 |
| H(1)-N-H(1) | 109.5 |
| As-O-H(2) | 115.4 |
| O-H(2)...O | 180 |
Experimental Protocols
Crystal Growth
Single crystals of this compound suitable for X-ray diffraction are typically grown from an aqueous solution using the slow evaporation method.
Procedure:
-
A saturated solution of high-purity this compound is prepared in deionized water at a slightly elevated temperature to ensure complete dissolution.
-
The solution is then filtered to remove any particulate matter.
-
The filtered solution is placed in a constant temperature bath, maintained at room temperature.
-
The container is loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks.
-
As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of single crystals.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of ADA was carried out using a single-crystal X-ray diffractometer.
Methodology:
-
Crystal Mounting: A suitable single crystal of ADA with well-defined faces and free of visible defects is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an automated four-circle X-ray diffractometer. Data is collected at room temperature (~22 °C). A monochromatic X-ray source, typically Mo Kα radiation (λ = 0.71073 Å), is used. A series of diffraction intensity measurements are made over a wide range of crystal orientations. For the refinement of ADA, 585 observed reflections were used.[1]
-
Structure Solution and Refinement: The collected intensity data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by least-squares procedures. The final R-factor for the refinement of ADA was 0.015 (Rw = 0.019).[1]
Neutron Diffraction
To accurately determine the positions of the hydrogen atoms, which are weak scatterers of X-rays, neutron diffraction studies are employed.[2]
Methodology:
-
Crystal: A large, high-quality single crystal of ADA is required for neutron diffraction experiments.
-
Instrumentation: Data is collected on a neutron diffractometer at a research reactor.
-
Data Collection: A beam of thermal neutrons of a specific wavelength is directed at the crystal. The scattered neutrons are detected at various angles to measure the diffraction pattern. Data is typically collected at room temperature for the paraelectric phase.
-
Structure Refinement: The neutron diffraction data is used to refine the crystal structure, with a particular focus on the positions and thermal parameters of the hydrogen atoms. This technique has been crucial in confirming the disordered nature of the hydrogen bond in the paraelectric phase of ADA.[2]
Structural Visualization
The logical workflow for the crystallographic analysis of this compound is depicted below.
Caption: Workflow for ADA Crystal Structure Determination.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Dihydrogen Arsenate (NH4H2AsO4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium dihydrogen arsenate (NH4H2AsO4), an inorganic compound of arsenic, exhibits a range of notable physical and chemical properties. This technical guide provides a comprehensive overview of these characteristics, with a focus on quantitative data, detailed experimental methodologies for their determination, and a discussion of the compound's structure and thermal behavior. This document is intended to serve as a valuable resource for professionals in research, scientific analysis, and pharmaceutical development who may work with or encounter this compound.
Physical and Chemical Properties
This compound is a colorless, crystalline solid that is soluble in water.[1][2] Key quantitative physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | NH4H2AsO4 | [3] |
| Molar Mass | 158.973 g/mol | [2] |
| Appearance | Colorless crystals | [1][2] |
| Crystal System | Tetragonal | |
| Space Group | I42d | [4] |
| Density | 2.311 g/cm³ at 20 °C | [5] |
| Melting Point | 300 °C (decomposes) | [5] |
| Solubility in Water | 337.4 mg/mL at 0 °C | [5] |
Synthesis and Purification
Synthesis
A common laboratory-scale synthesis of this compound involves the reaction of arsenic acid (H3AsO4) with ammonia (NH3).
Reaction: H3AsO4 + NH3 → NH4H2AsO4
The process typically involves the careful addition of a concentrated ammonia solution to a concentrated solution of arsenic acid.[2] The resulting this compound precipitates from the solution upon cooling or evaporation and can be collected by filtration.
Purification
Purification of the synthesized compound is generally achieved through recrystallization. The crude this compound is dissolved in a minimal amount of hot water, and the solution is then allowed to cool slowly. The purified crystals that form are subsequently collected by filtration, washed with a small amount of cold water, and dried.
Caption: Synthesis and purification workflow for NH4H2AsO4.
Experimental Protocols
The characterization of this compound's properties relies on several key analytical techniques. Detailed methodologies for these experiments are outlined below.
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise three-dimensional arrangement of atoms within the crystal lattice, including unit cell dimensions, bond lengths, and bond angles.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of NH4H2AsO4 is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[6] X-rays, typically from a Mo or Cu source, are directed at the crystal.[6] As the crystal is rotated, a detector records the diffraction pattern produced by the constructive interference of X-rays with the crystal lattice planes.[6]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are determined using direct methods or Patterson methods and then refined using least-squares algorithms to obtain the final crystal structure.[6]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is collected.
-
The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[8]
-
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrations of the N-H bonds in the ammonium cation and the As-O bonds in the dihydrogen arsenate anion.
Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA)
Objective: To study the thermal stability and decomposition behavior of the compound as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of NH4H2AsO4 (typically 5-10 mg) is placed in an aluminum or platinum crucible.[9]
-
Instrumentation and Data Collection:
-
The sample crucible and an empty reference crucible are placed in the DSC/TGA instrument.[9]
-
The samples are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[9]
-
The DSC measures the difference in heat flow between the sample and the reference, while the TGA measures the change in mass of the sample.
-
-
Data Analysis: The DSC thermogram reveals endothermic or exothermic transitions, such as melting and decomposition. The TGA thermogram shows the mass loss associated with decomposition, allowing for the determination of decomposition temperatures and the nature of the evolved gases.
Caption: Workflow for thermal analysis using DSC and TGA.
Aqueous Solubility Determination
Objective: To quantify the maximum amount of this compound that can dissolve in water at a specific temperature.
Methodology (Shake-Flask Method):
-
Equilibrium Saturation: An excess amount of solid NH4H2AsO4 is added to a known volume of deionized water in a sealed container.
-
Incubation: The container is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[10]
-
Sample Separation: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.[10]
-
Concentration Analysis: The concentration of the arsenate in the clear, saturated solution is determined using a suitable analytical technique, such as inductively coupled plasma-mass spectrometry (ICP-MS) or a colorimetric method.
-
Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., mg/mL).
Safety and Handling
This compound is highly toxic if swallowed or inhaled and is a known carcinogen.[3] It is also very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for their determination. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their work with this compound, ensuring both a thorough understanding of its characteristics and safe handling practices.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ammonium Dihydrogen ArsenateCAS #: 13462-93-6 [eforu-chemical.com]
- 4. researchgate.net [researchgate.net]
- 5. americanelements.com [americanelements.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. mse.washington.edu [mse.washington.edu]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. web.williams.edu [web.williams.edu]
- 10. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Tetragonal Crystal System of Ammonium Dihydrogen Arsenate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tetragonal crystal system of ammonium dihydrogen arsenate (NH₄H₂AsO₄), a compound of interest for its ferroelectric and nonlinear optical properties.[1] The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this material's solid-state characteristics.
Core Crystallographic and Physical Data
This compound (ADA) crystallizes in the tetragonal system, a fact established through single-crystal X-ray diffraction studies. The key crystallographic and physical properties are summarized in the tables below for ease of reference and comparison.
| Property | Value | Reference |
| Chemical Formula | NH₄H₂AsO₄ | [1] |
| Crystal System | Tetragonal | |
| Space Group | I4̅2d | |
| Lattice Parameters (at 22°C) | a = 7.6998(5) Å, c = 7.7158(12) Å | |
| Unit Cell Volume | 457.6 ų | |
| Density | 2.311 g/cm³ | |
| Refractive Index (n_D) | 1.577 | |
| Appearance | Colorless crystals | [1] |
| Solubility in Water | Soluble | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and crystallographic analysis of this compound are crucial for reproducible research. The following protocols are based on established methods for similar compounds and the key findings reported in the literature.
Synthesis of this compound Single Crystals
The synthesis of this compound is achieved through the reaction of ammonia with a concentrated solution of arsenic acid.[1] High-quality single crystals suitable for X-ray diffraction can be grown from an aqueous solution by the slow evaporation method.
Materials and Equipment:
-
Arsenic acid (H₃AsO₄)
-
Ammonium hydroxide solution (NH₄OH)
-
Deionized water
-
Beakers and flasks
-
Heating plate with magnetic stirring
-
Crystallization dishes
-
pH meter
Procedure:
-
Neutralization: In a well-ventilated fume hood, dissolve a stoichiometric amount of arsenic acid in deionized water. While stirring, slowly add ammonium hydroxide solution to the arsenic acid solution until a pH of approximately 4 is reached. The reaction is as follows: NH₃ + H₃AsO₄ → NH₄H₂AsO₄.[1]
-
Saturation: Gently heat the resulting solution to ensure all solute is dissolved and to create a saturated or slightly supersaturated solution.
-
Filtration: Filter the warm solution to remove any particulate impurities.
-
Crystal Growth: Transfer the filtered solution to a clean crystallization dish. Cover the dish with a perforated film to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature).
-
Harvesting: Over a period of several days to weeks, single crystals of this compound will form. Carefully harvest the well-formed, transparent crystals from the solution.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the steps for determining the crystal structure of a single crystal of this compound using a four-circle diffractometer, a standard instrument during the era of the key structural studies.
Equipment:
-
Four-circle single-crystal X-ray diffractometer
-
Graphite-monochromated X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)
-
Goniometer head
-
Microscope for crystal mounting
Procedure:
-
Crystal Selection and Mounting: Select a small, well-formed, and optically clear single crystal of ADA (typically 0.1-0.3 mm in each dimension). Mount the crystal on the tip of a glass fiber affixed to a goniometer head.
-
Crystal Centering: Mount the goniometer head on the diffractometer and, using the microscope, carefully center the crystal in the X-ray beam.
-
Unit Cell Determination: Collect a series of initial diffraction images (e.g., rotation or oscillation photographs) to locate the diffraction spots. The positions of these spots are used to determine the preliminary lattice parameters and the crystal's orientation matrix.
-
Data Collection: Perform a full sphere or hemisphere of data collection by systematically rotating the crystal through a series of angles (φ, χ, and ω) while the detector (2θ) records the intensity of the diffracted X-ray beams.
-
Data Reduction: Process the collected diffraction data to correct for various factors, including Lorentz and polarization effects, and absorption. This step yields a list of unique reflections with their corresponding intensities and standard uncertainties.
-
Structure Solution and Refinement: Use direct methods or Patterson techniques to solve the phase problem and obtain an initial model of the crystal structure. Refine this model using full-matrix least-squares methods against the experimental data to determine the final atomic coordinates, and thermal parameters.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and its crystallographic classification.
References
A Technical Guide to the Aqueous Solubility of Ammonium Dihydrogen Arsenate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of ammonium dihydrogen arsenate (NH₄H₂AsO₄). The information is curated for professionals in research and development, offering quantitative data, detailed experimental methodologies, and a visual representation of the solubility determination process.
Core Data: Solubility Profile
This compound, an inorganic compound, exhibits significant solubility in water, which is highly dependent on temperature. The following table summarizes the quantitative solubility data, presenting the mass of solute that can be dissolved in 100 milliliters of water at various temperatures.
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 33.7 |
| 20 | 48.7 |
| 40 | 63.8 |
| 60 | 83.0 |
| 80 | 107.0 |
| 90 | 122.0 |
Data compiled from available chemical databases.[1] Several sources confirm the solubility at 0°C to be 337.4 mg/mL, which is equivalent to 33.74 g/100 mL.[1][2][3][4][5][6][7][8]
Experimental Protocol: Determination of Solubility
The following is a detailed methodology for the gravimetric determination of the aqueous solubility of an inorganic salt like this compound. This method is a standard and reliable technique for establishing solubility data.[2]
Objective: To determine the solubility of this compound in water at a specific temperature.
Materials and Apparatus:
-
This compound (solid, crystalline)
-
Distilled or deionized water
-
Thermostatic water bath
-
Erlenmeyer flask with a stopper
-
Analytical balance (accurate to ±0.001 g)
-
Volumetric pipette (e.g., 10 mL or 25 mL)
-
Evaporating dish
-
Drying oven
-
Filtration apparatus (e.g., filter paper and funnel or a syringe filter)
-
Thermometer
Procedure:
-
Preparation of a Saturated Solution:
-
Place a known volume of distilled water (e.g., 50 mL) into an Erlenmeyer flask.
-
Bring the flask to the desired temperature by placing it in a thermostatic water bath.
-
Gradually add an excess amount of this compound to the water while continuously stirring or agitating the mixture. The presence of undissolved solid at the bottom of the flask indicates that the solution is saturated.
-
Allow the solution to equilibrate at the set temperature for a sufficient period (e.g., several hours) to ensure equilibrium is reached. Continuous stirring is recommended.
-
-
Sample Withdrawal:
-
Once equilibrium is established, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a volumetric pipette. To avoid transferring any solid particles, a filter can be used during this step.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Transfer the known volume of the saturated solution from the pipette into the pre-weighed evaporating dish.
-
Weigh the evaporating dish containing the solution (W₂).
-
Carefully evaporate the water from the solution by placing the evaporating dish in a drying oven set to a temperature that will not cause decomposition of the salt (e.g., 100-110°C).
-
Once all the water has evaporated, continue to dry the dish in the oven until a constant weight is achieved. This is confirmed by repeated weighings until two consecutive measurements are identical.
-
After cooling to room temperature in a desiccator, weigh the evaporating dish with the dry salt residue (W₃).
-
-
Calculation of Solubility:
-
Mass of the dissolved salt = W₃ - W₁
-
Mass of the water in the sample = W₂ - W₃
-
Assuming the density of water at the experimental temperature, calculate the volume of water. For simplicity, the density can often be approximated as 1.0 g/mL.
-
The solubility is then calculated as the mass of the dissolved salt per 100 mL of water.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the gravimetric method for determining the solubility of this compound.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 4. pharmajournal.net [pharmajournal.net]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Solubility & Method for determination of solubility | PPTX [slideshare.net]
In-Depth Technical Guide to the Ferroelectric Properties of Ammonium Dihydrogen Arsenate Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium dihydrogen arsenate (NH₄H₂AsO₄), hereafter referred to as ADA, is a single-crystal material belonging to the potassium dihydrogen phosphate (KDP) family of compounds. While structurally similar to the ferroelectric KDP, ADA exhibits a distinct electrical ordering behavior. At room temperature, ADA is in a paraelectric state, and upon cooling, it undergoes a phase transition to an antiferroelectric state. This transition and the associated electrical properties are of significant interest in the study of hydrogen-bonded systems and phase transitions in crystalline solids. This technical guide provides a comprehensive overview of the ferroelectric-related properties of ADA, focusing on its crystal structure, phase transitions, and dielectric behavior. The information is presented with a focus on quantitative data and detailed experimental methodologies relevant to researchers in materials science and related fields.
Crystal Structure and Phase Transition
At ambient temperature and pressure, ADA possesses a tetragonal crystal structure, belonging to the space group I-42d. This structure is isomorphous with the tetragonal phase of its phosphate analog, ammonium dihydrogen phosphate (ADP), and other members of the KDP family. The crystal lattice is characterized by a framework of arsenate (AsO₄) tetrahedra linked by a network of hydrogen bonds. The ammonium (NH₄⁺) ions are situated within this framework.
Upon cooling, ADA undergoes a structural phase transition from its paraelectric tetragonal phase to an antiferroelectric orthorhombic phase at a Néel temperature (T_N) of approximately 216 K (-57 °C). This transition is of the first order and is driven by the ordering of the acidic protons within the O-H...O hydrogen bonds. In the paraelectric phase, these protons are disordered, residing in a symmetric double-well potential between adjacent oxygen atoms. Below the Néel temperature, the protons order in an antiparallel arrangement, leading to the cancellation of spontaneous polarization in the crystal lattice and resulting in the antiferroelectric state. This ordering is accompanied by a distortion of the crystal lattice from tetragonal to orthorhombic symmetry.
Table 1: Crystallographic Data for this compound (ADA)
| Property | Value |
| Crystal System (Room Temp.) | Tetragonal |
| Space Group (Room Temp.) | I-42d |
| Phase Transition Temp. (T_N) | ~216 K |
| Low-Temperature Phase | Antiferroelectric (Orthorhombic) |
Ferroelectric and Dielectric Properties
While ADA is classified as an antiferroelectric material, its properties are closely related to ferroelectricity. Under the influence of a sufficiently strong external electric field, it is possible to induce a transition from the antiferroelectric to a ferroelectric state. This field-induced phase transition is a key characteristic of antiferroelectric materials and can be observed through the measurement of a double hysteresis loop.
Table 2: Dielectric Properties of this compound (ADA)
| Property | Value | Conditions |
| Dielectric Constant (ε_a) | ~57 | Room Temperature |
| Dielectric Constant (ε_c) | ~7.5 | Room Temperature |
The dielectric constant of ADA is anisotropic, with different values along the crystallographic axes. At room temperature, the dielectric constant along the 'a' axis is significantly higher than along the 'c' axis. As the crystal is cooled towards the Néel temperature, the dielectric constant is expected to show an anomaly, characteristic of the phase transition.
Experimental Protocols
Crystal Growth
Single crystals of ADA can be grown from a supersaturated aqueous solution of arsenic acid (H₃AsO₄) and ammonia (NH₃) by the slow evaporation method at a constant temperature. High-purity starting materials are dissolved in deionized water, and the solution is allowed to evaporate slowly over a period of several weeks. The resulting crystals are typically transparent and well-faceted.
Hysteresis Loop Measurement (Sawyer-Tower Circuit)
The electric field-induced polarization can be measured using a Sawyer-Tower circuit.
Experimental Workflow:
Figure 1: Workflow for Hysteresis Loop Measurement.
-
Procedure:
-
A thin plate of the ADA crystal is cut and polished.
-
Conductive electrodes (e.g., silver paste or sputtered gold) are applied to the faces perpendicular to the axis of interest.
-
The sample is placed in a cryostat for temperature control.
-
The sample is connected in series with a standard capacitor of known capacitance in the Sawyer-Tower circuit.
-
A high-voltage AC signal is applied across the series combination.
-
The voltage across the sample is applied to the X-input of an oscilloscope, and the voltage across the reference capacitor (proportional to the polarization) is applied to the Y-input.
-
The resulting P-E hysteresis loop is observed and recorded at various temperatures, particularly below the Néel temperature, and under different applied electric field strengths to observe the double hysteresis characteristic of an antiferroelectric material.
-
Dielectric Constant Measurement
The dielectric constant can be measured as a function of temperature and frequency using a capacitance bridge or an LCR meter.
Experimental Workflow:
Figure 2: Dielectric Constant Measurement Workflow.
-
Procedure:
-
A crystal of known dimensions (area A and thickness d) with electrodes is prepared.
-
The sample is placed in a temperature-controlled environment (cryostat).
-
The capacitance of the sample is measured at various temperatures, especially around the phase transition temperature, and at different frequencies.
-
The dielectric constant (ε) is calculated from the measured capacitance (C) using the formula for a parallel plate capacitor: ε = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.
-
Specific Heat Measurement
The anomaly in specific heat at the phase transition can be measured using Differential Scanning Calorimetry (DSC).
-
Procedure:
-
A small, weighed sample of the ADA crystal is placed in a DSC sample pan.
-
An empty pan is used as a reference.
-
The sample and reference are heated or cooled at a constant rate through the temperature range of interest (including the Néel temperature).
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
A peak in the heat flow versus temperature plot indicates the phase transition, and the area under the peak can be used to determine the enthalpy of the transition. The change in the baseline of the heat flow curve provides the specific heat capacity.
-
Crystal Structure Determination
The crystal structure at different temperatures can be determined using single-crystal X-ray diffraction or neutron diffraction.
Logical Relationship for Structural Analysis:
Figure 3: Logical Flow for Structural Analysis.
-
Procedure (Low-Temperature Single-Crystal X-ray Diffraction):
-
A suitable single crystal of ADA is mounted on a goniometer head.
-
The goniometer is placed on the diffractometer, which is equipped with a low-temperature device (e.g., a nitrogen cryostream).
-
The crystal is cooled to the desired temperature below the phase transition.
-
A complete set of diffraction data is collected by rotating the crystal in the X-ray beam.
-
The crystal structure is solved and refined from the diffraction data to determine the atomic positions and lattice parameters in the antiferroelectric phase. Neutron diffraction is particularly useful for accurately locating the positions of the hydrogen atoms, which is crucial for understanding the role of hydrogen bonding in the phase transition.
-
Conclusion
This compound is a model system for studying antiferroelectric phase transitions driven by hydrogen bond ordering. While it does not exhibit spontaneous ferroelectricity, its field-induced ferroelectric behavior and anisotropic dielectric properties are of fundamental importance. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of the electrical and structural properties of ADA crystals. Further research, particularly in quantifying the field-induced polarization and coercive fields through double hysteresis loop measurements, will be crucial for a more complete understanding of its ferroelectric-related behavior.
An In-depth Technical Guide to the Antiferroelectric Phase Transition in Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium dihydrogen arsenate (NH₄H₂AsO₄), often abbreviated as ADA, is a crystalline material belonging to the potassium dihydrogen phosphate (KDP) family of hydrogen-bonded compounds. It exhibits a fascinating and widely studied antiferroelectric (AFE) phase transition at low temperatures. This transition is characterized by a change from a paraelectric (PE) state with disordered protons to an antiferroelectric state with an ordered, anti-parallel arrangement of electric dipoles. The mechanism of this transition is complex, involving elements of both order-disorder and displacive characteristics, making it a subject of significant interest in condensed matter physics and materials science. This technical guide provides a comprehensive overview of the key physical properties, experimental methodologies for characterization, and the underlying mechanism of the antiferroelectric phase transition in NH₄H₂AsO₄.
Core Physical Properties and Data
The antiferroelectric phase transition in NH₄H₂AsO₄ is marked by distinct changes in its structural, thermal, and dielectric properties. The key quantitative data associated with this transition are summarized in the following tables.
Table 1: Transition Temperatures and Thermodynamic Data
| Parameter | Value | Notes |
| Antiferroelectric Transition Temperature (Tc) | ~216 K (-57 °C) | The transition is of a near first-order nature.[1] |
| Effect of Deuteration on Tc | Increases Tc | For an 80% deuterated sample, Tc is approximately 16°C. |
| Pressure Dependence of Tc (dTc/dP) | -19.7 K/GPa | For non-deuterated NH₄H₂AsO₄. |
| Pressure Dependence of Tc (dTc/dP) for Deuterated Sample | -14.5 K/GPa | For ~80% deuterated NH₄H₂AsO₄. |
| Enthalpy of Transition (ΔH) | Data not available in the reviewed literature. | Expected to be a small, first-order-like peak. |
| Specific Heat Anomaly (ΔCp) | Data not available in the reviewed literature. | A lambda-type anomaly is expected at Tc. |
Table 2: Crystallographic Data
The phase transition involves a change in crystal symmetry from tetragonal in the high-temperature paraelectric phase to orthorhombic in the low-temperature antiferroelectric phase.
| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Temperature |
| Paraelectric (PE) | Tetragonal | I-42d | a = 7.674, c = 7.709 | 220 K[1] |
| Antiferroelectric (AFE) | Orthorhombic | P2₁2₁2₁ | a = 7.689, b = 7.719, c = 7.654 | 212 K[1] |
Mechanism of the Antiferroelectric Phase Transition
The transition in NH₄H₂AsO₄ is driven by the collective ordering of protons within the hydrogen bonds linking the AsO₄ tetrahedra. This proton ordering induces distortions in the AsO₄ tetrahedra and displacements of the NH₄⁺ ions, leading to an antiparallel arrangement of electric dipoles.
Logical Flow of the Phase Transition
The sequence of events during the cooling of NH₄H₂AsO₄ through its transition temperature can be visualized as follows:
Experimental Protocols
Characterizing the antiferroelectric phase transition in NH₄H₂AsO₄ requires a suite of experimental techniques. Below are detailed methodologies for key experiments.
Powder X-ray Diffraction (PXRD) for Structural Analysis
This protocol outlines the steps for determining the crystal structure and lattice parameters of NH₄H₂AsO₄ as a function of temperature.
Detailed Steps:
-
Sample Preparation:
-
A single crystal of NH₄H₂AsO₄ is gently ground into a fine powder using an agate mortar and pestle to ensure random crystallite orientation.
-
The powder is then mounted on a flat, low-background sample holder (e.g., a zero-diffraction silicon plate).
-
-
Instrumentation and Data Collection:
-
A powder diffractometer equipped with a cryostat or a low-temperature chamber is used.
-
The sample is cooled to a temperature well above Tc (e.g., 250 K).
-
After temperature stabilization, a diffraction pattern is collected, typically using Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 10° to 80°.
-
The temperature is then lowered in small increments (e.g., 2-5 K) through the phase transition region and into the antiferroelectric phase, with a diffraction pattern being recorded at each temperature step after stabilization.
-
-
Data Analysis:
-
The collected diffraction patterns are analyzed to determine the peak positions and intensities.
-
The patterns are indexed to the appropriate space group (I-42d for the paraelectric phase and P2₁2₁2₁ for the antiferroelectric phase).
-
Rietveld refinement is performed on the diffraction data to obtain precise lattice parameters and atomic positions at each temperature.
-
The refined lattice parameters are then plotted as a function of temperature to visualize the structural changes at the phase transition.
-
Dielectric Spectroscopy
This protocol describes the measurement of the dielectric constant of a single crystal of NH₄H₂AsO₄ as a function of temperature and frequency.
Detailed Steps:
-
Sample Preparation:
-
A thin plate (typically 0.5-1 mm thick) is cut from a single crystal of NH₄H₂AsO₄. The orientation of the plate is chosen based on the crystallographic axis to be measured (e.g., perpendicular to the c-axis).
-
The parallel faces of the crystal plate are polished to be flat and smooth.
-
Conductive electrodes (e.g., silver paste or sputtered gold) are applied to the polished faces to form a parallel plate capacitor.
-
-
Instrumentation and Measurement:
-
The prepared sample is mounted in a cryostat that allows for precise temperature control.
-
The sample is connected to an LCR meter or an impedance analyzer.
-
The capacitance and dielectric loss (tan δ) of the sample are measured over a range of frequencies (e.g., 1 kHz to 1 MHz) as the temperature is slowly swept through the phase transition region. A slow cooling and heating rate (e.g., 1 K/min) is used to ensure thermal equilibrium.
-
-
Data Analysis:
-
The real part of the dielectric permittivity (ε') is calculated from the measured capacitance and the geometry of the sample.
-
The imaginary part of the dielectric permittivity (ε'') is calculated from the dielectric loss.
-
ε' and ε'' are plotted as a function of temperature for different frequencies to observe the dielectric anomaly at the phase transition.
-
Differential Scanning Calorimetry (DSC)
This protocol outlines the measurement of the heat flow associated with the phase transition to determine the transition temperature and enthalpy change.
Detailed Steps:
-
Sample Preparation:
-
A small amount of powdered NH₄H₂AsO₄ (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
-
Instrumentation and Measurement:
-
The sample and reference pans are placed in a DSC instrument equipped with a cooling system.
-
The sample is cooled to a temperature well below Tc (e.g., 180 K).
-
The sample is then heated at a constant rate (e.g., 5-10 K/min) through the phase transition temperature to a point well above it (e.g., 250 K). The heat flow to the sample relative to the reference is recorded.
-
A cooling run is also performed at the same rate to observe any thermal hysteresis.
-
-
Data Analysis:
-
The DSC thermogram (heat flow vs. temperature) is analyzed. The phase transition will appear as a peak.
-
The onset temperature of the peak is taken as the transition temperature (Tc).
-
The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
-
Concluding Remarks
The antiferroelectric phase transition in NH₄H₂AsO₄ is a classic example of a hydrogen-bond-driven structural change in a solid. Its study provides fundamental insights into the interplay between proton ordering, lattice distortions, and dielectric properties in crystalline materials. The mixed order-disorder and displacive character of the transition continues to make it a rich area for experimental and theoretical investigation. The data and protocols presented in this guide offer a solid foundation for researchers and scientists seeking to explore the fascinating physics of this and related materials. The understanding of such phase transitions is not only of fundamental scientific importance but also has implications for the development of new materials with tunable dielectric and electro-optic properties.
References
Spectroscopic Analysis of Ammonium Dihydrogen Arsenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of ammonium dihydrogen arsenate (NH₄H₂AsO₄), a compound of interest for its ferroelectric and nonlinear optical properties. This document summarizes key quantitative data, outlines detailed experimental protocols for its analysis, and presents visual workflows to facilitate understanding of the analytical processes.
Core Properties and Crystal Structure
This compound (ADA) is an inorganic compound that forms colorless, tetragonal crystals. It is isostructural with ammonium dihydrogen phosphate (ADP), crystallizing in the tetragonal I-42d space group at room temperature. The crystal lattice is composed of ammonium (NH₄⁺) cations and dihydrogen arsenate (H₂AsO₄⁻) anions. The structure is characterized by a three-dimensional network of AsO₄ tetrahedra linked by strong O-H···O hydrogen bonds.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Tetragonal | |
| Space Group | I-42d | |
| a (Å) | 7.5920(13) | |
| c (Å) | 7.6260(2) | |
| Formula Units (Z) | 4 |
Vibrational Spectroscopy
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides detailed information about the molecular vibrations within the ADA crystal lattice. These vibrations are specific to the constituent ions, NH₄⁺ and H₂AsO₄⁻, and the hydrogen bonding network.
Raman Spectroscopy
Raman spectroscopy is a powerful technique for probing the vibrational modes of a material. The Raman spectrum of ADA is characterized by distinct bands corresponding to the internal modes of the NH₄⁺ and H₂AsO₄⁻ ions, as well as external lattice modes.
Table 2: Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference |
| ~3194 | ν(N-H) | N-H stretching in NH₄⁺ | |
| ~1544, ~1453 | ν₄(N-H) | N-H bending in NH₄⁺ | |
| ~890, ~869, ~830 | ν(As-O) | As-O internal stretching modes in H₂AsO₄⁻ | |
| ~805 | ν₁(AsO₄³⁻) | Symmetric stretching of AsO₄ |
Note: Specific peak positions can vary slightly with temperature and experimental conditions. The assignments are based on studies of ADA and isostructural compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy complements Raman spectroscopy by probing vibrational modes that involve a change in the molecular dipole moment. In ADA, this is particularly useful for studying the polar N-H and O-H bonds.
Table 3: Infrared Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference |
| ~3190 | ν(N-H) | N-H stretching in NH₄⁺ | |
| ~2387 | ν(O-H) | O-H stretching in H₂AsO₄⁻ (H-bond) | |
| ~1400 | ν₄(N-H) | N-H bending in NH₄⁺ (splitting indicates H-bonding) | |
| ~1260 | Combination band of PO₄ vibration (by analogy) |
Note: Broader peaks in the IR spectrum can indicate structural disorder, such as the statistical or dynamical disorder of the acidic proton in the O-H···O hydrogen bond.
Experimental Protocols
The following sections detail standardized protocols for the spectroscopic analysis of solid-state this compound.
Sample Preparation
For accurate spectroscopic analysis, proper sample preparation is crucial.
-
Crystal Growth: Single crystals of ADA can be grown by the slow evaporation of an aqueous solution containing stoichiometric amounts of arsenic acid (H₃AsO₄) and ammonia (NH₃).
-
Sample for Spectroscopy: For both Raman and IR spectroscopy, a small, well-formed crystal is typically selected. Alternatively, a polycrystalline powder can be used. For transmission IR spectroscopy, the powder is often mixed with potassium bromide (KBr) and pressed into a pellet.
Raman Spectroscopy Protocol
A typical experimental setup for solid-state Raman spectroscopy involves a laser excitation source, a sample holder, collection optics, and a spectrometer.
-
Instrumentation: A confocal Raman microscope is often used.
-
Excitation Source: A solid-state laser, such as a frequency-doubled Nd:YAG laser (532 nm), is a common choice.
-
Data Acquisition:
-
The laser is focused onto the sample.
-
The scattered light is collected in a backscattering geometry.
-
A notch or edge filter is used to remove the strong Rayleigh scattering.
-
The Raman scattered light is dispersed by a grating spectrometer and detected by a sensitive detector (e.g., a CCD camera).
-
Spectra are typically collected over a range of 50 to 4000 cm⁻¹.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
FTIR spectroscopy is commonly used for infrared analysis due to its high signal-to-noise ratio and speed.
-
Instrumentation: An FTIR spectrometer equipped with a suitable source (e.g., globar), beamsplitter (e.g., KBr), and detector (e.g., DTGS or MCT).
-
Sample Preparation:
-
KBr Pellet: A small amount of finely ground ADA powder is mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent or semi-transparent pellet.
-
Mull: The powder can be ground with a mulling agent (e.g., Nujol) to form a paste, which is then placed between two IR-transparent windows (e.g., KBr plates).
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected.
-
The sample is placed in the beam path, and the sample spectrum is recorded.
-
The final absorbance or transmittance spectrum is calculated by ratioing the sample spectrum to the background spectrum.
-
Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹).
-
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic analysis and the structural relationships within this compound.
A Technical Guide to the Physicochemical Properties of Ammonium Dihydrogen Arsenate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the core physicochemical properties of ammonium dihydrogen arsenate (NH₄H₂AsO₄), a compound of interest in various chemical and pharmaceutical research fields. It includes key quantitative data, standardized experimental protocols for property determination, and a logical workflow for the characterization of such compounds.
Core Physicochemical Data
This compound is an inorganic compound with the chemical formula NH₄H₂AsO₄.[1] It is composed of ammonium (NH₄⁺) and dihydrogen arsenate (H₂AsO₄⁻) ions. The key physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | AsH₆NO₄ | [2][3] |
| Molar Mass | 158.97 g/mol | [1][2] |
| Appearance | Colorless crystals | [1] |
| Density | 2.311 g/cm³ (at 20°C) | [4] |
| Melting Point | 300°C (decomposes) | [4] |
| Solubility in Water | 337.4 mg/mL (at 0°C) | [5][6] |
Experimental Protocols
The following sections detail generalized, standard methodologies for the experimental determination of molar mass and density for solid crystalline compounds like this compound.
2.1. Molar Mass Determination via Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, electrospray ionization (ESI) is a suitable method.
-
Principle: The sample is dissolved in a solvent and pumped through a capillary at high voltage, creating an aerosol of charged droplets. As the solvent evaporates, the analyte molecules become charged ions. These ions are then guided into a mass analyzer, which separates them based on their m/z ratio, allowing for the determination of the molecular weight.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of this compound in a suitable solvent mixture, such as water/methanol.
-
Instrumentation: Calibrate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using a known standard.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the capillary to generate ions. Use appropriate source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
-
Mass Analysis: Acquire mass spectra in both positive and negative ion modes. In positive mode, the ammonium ion ([NH₄]⁺) may be observed. In negative mode, the dihydrogen arsenate ion ([H₂AsO₄]⁻) would be detected.
-
Data Analysis: Determine the monoisotopic mass from the resulting spectrum and compare it to the theoretical calculated mass (158.951 Da) to confirm the compound's identity and purity.[2][4]
-
2.2. Density Determination via Gas Pycnometry
Gas pycnometry is a non-destructive technique used to determine the true density of a solid material by measuring its volume. It is highly accurate for crystalline powders.
-
Principle: The method relies on Archimedes' principle of fluid displacement and Boyle's Law. An inert gas, typically helium, is used as the displacement medium. The volume of the solid is determined by measuring the pressure change when a known quantity of gas is allowed to expand from a reference chamber into a sample chamber containing the material.
-
Methodology:
-
Sample Preparation: Accurately weigh a sample of dry this compound powder and place it into the sample chamber of the gas pycnometer.
-
Calibration: Calibrate the instrument using a standard sphere of a known, precise volume.
-
Measurement:
-
Seal the sample chamber. The system will purge the chamber with helium gas to remove air and moisture.
-
The reference chamber is filled with helium to a target pressure (P₁).
-
A valve is opened, allowing the gas to expand into the sample chamber, resulting in a new equilibrium pressure (P₂).
-
-
Calculation: The volume of the sample (Vₛ) is calculated based on the known volumes of the reference (Vᵣ) and sample (V꜀) chambers and the measured pressures. The density (ρ) is then calculated using the formula: ρ = mass / Vₛ
-
Replicates: Repeat the measurement multiple times to ensure precision and report the average value.
-
Characterization Workflow
The logical flow for characterizing the primary physical properties of a chemical compound is essential for systematic scientific investigation.
Caption: Workflow for the physicochemical characterization of a synthesized compound.
References
An In-depth Technical Guide to the Hazards and Toxicity of Ammonium Dihydrogen Arsenate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hazard Identification and Classification
Ammonium dihydrogen arsenate is classified as a hazardous substance based on global harmonized systems. The primary routes of exposure are ingestion and inhalation of dust particles.
GHS Hazard Statements:
-
H301: Toxic if swallowed [1]
-
H331: Toxic if inhaled [1]
-
H350: May cause cancer [1]
-
H400: Very toxic to aquatic life [1]
-
H410: Very toxic to aquatic life with long lasting effects [1]
The substance is a known human carcinogen, with evidence linking inorganic arsenic compounds to cancers of the skin, lung, and liver.[3] It is also a skin, eye, and respiratory tract irritant.[4][5]
Quantitative Toxicological Data
Specific median lethal dose (LD₅₀) and median lethal concentration (LC₅₀) values for this compound are not available in the reviewed scientific literature. However, the toxicity of inorganic arsenic compounds is well-documented. For context, the Agency for Toxic Substances and Disease Registry (ATSDR) provides a range of LD₅₀ values for various inorganic arsenicals in different animal models, which underscores the high acute toxicity of this class of compounds.[6] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for inorganic arsenic compounds at 0.01 mg/m³ as an 8-hour time-weighted average.[3]
| Parameter | Value | Species | Route | Reference |
| Oral LD₅₀ | Data not available | - | - | - |
| Inhalation LC₅₀ | Data not available | - | - | - |
| OSHA PEL (as As) | 0.01 mg/m³ (8-hour TWA) | Human | Inhalation | [3] |
| NIOSH REL (as As) | 0.002 mg/m³ (ceiling) | Human | Inhalation | [3] |
| ACGIH TLV (as As) | 0.01 mg/m³ (8-hour TWA) | Human | Inhalation | [3] |
Mechanisms of Toxicity
The toxicity of this compound is attributed to the arsenate ion (AsO₄³⁻), which shares structural similarity with phosphate (PO₄³⁻) and can disrupt critical biochemical processes. The primary mechanisms of arsenic toxicity are:
-
Inhibition of Cellular Respiration: Arsenate can substitute for phosphate in glycolysis, leading to the formation of an unstable arsenate ester that hydrolyzes spontaneously. This process, known as arsenolysis, uncouples oxidative phosphorylation and inhibits the formation of ATP, the cell's primary energy currency.
-
Enzyme Inhibition: Trivalent arsenic (As³⁺), a metabolite of arsenate, has a high affinity for sulfhydryl (-SH) groups in proteins. This binding can inactivate numerous enzymes, including those crucial for cellular metabolism and DNA repair.
-
Induction of Oxidative Stress: Arsenic exposure leads to the generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. This overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.
Signaling Pathways in Arsenic-Induced Toxicity
Arsenic-induced oxidative stress triggers a cascade of cellular signaling events that can lead to apoptosis (programmed cell death) or carcinogenesis. Key pathways affected include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Arsenic activates c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are involved in stress responses and can promote apoptosis.
-
Nrf2 Signaling Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. While initially activated by arsenic-induced oxidative stress as a protective mechanism, chronic activation can contribute to cancer development.
Below are diagrams illustrating the logical flow of arsenic toxicity and a key signaling pathway.
Caption: Logical flow of this compound toxicity.
Caption: Key signaling pathways in arsenic-induced toxicity.
Experimental Protocols for Toxicity Assessment
While specific experimental protocols for this compound were not found, the following are generalized methodologies for acute oral and inhalation toxicity testing based on OECD guidelines. These serve as a foundation for designing studies to assess the toxicity of this and similar compounds.
Acute Oral Toxicity Study (Based on OECD Guideline 425)
-
Objective: To determine the acute oral toxicity, typically expressed as the LD₅₀.
-
Test Animal: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females as they are often more sensitive.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Preparation and Administration: The test substance is dissolved or suspended in a suitable vehicle (e.g., water or corn oil). Dosing is performed by oral gavage using a stomach tube.
-
Procedure (Up-and-Down Method):
-
A single animal is dosed at a starting dose level below the estimated LD₅₀.
-
The animal is observed for 48 hours.
-
If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
This sequential dosing continues until stopping criteria are met, typically after a specified number of dose reversals.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Acute Inhalation Toxicity Study (Based on OECD Guideline 403)
-
Objective: To determine the acute inhalation toxicity, expressed as the LC₅₀.
-
Test Animal: Healthy, young adult rats of a single sex.
-
Exposure System: A whole-body or nose-only inhalation exposure chamber is used to generate a stable, respirable atmosphere of the test substance.
-
Procedure:
-
Groups of animals (typically 5 per sex per group) are exposed to the test substance at three or more concentrations for a standard duration (usually 4 hours).
-
A concurrent control group is exposed to filtered air.
-
-
Monitoring: The concentration of the test substance in the chamber is monitored throughout the exposure period. Temperature, humidity, and particle size distribution (for aerosols) are also controlled and recorded.
-
Observations: Similar to the oral study, animals are observed for mortality, clinical signs, and body weight changes for at least 14 days post-exposure.
-
Pathology: Gross necropsy is performed on all animals.
Conclusion and Recommendations
This compound is a highly toxic inorganic arsenic compound with carcinogenic properties. While specific quantitative toxicity data are lacking, its hazard profile necessitates stringent safety precautions in a laboratory setting. Researchers and drug development professionals must handle this compound with appropriate personal protective equipment, including respiratory protection, and within a controlled environment such as a chemical fume hood. All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Given the severe health and environmental risks, substitution with less hazardous alternatives should be considered whenever possible.
References
- 1. Registry of Toxic Effects of Chemical Substances (RTECS) | NIOSH | CDC [cdc.gov]
- 2. about.proquest.com [about.proquest.com]
- 3. This compound | AsH6NO4 | CID 166814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Ammonium arsenate - Hazardous Agents | Haz-Map [haz-map.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Dielectric Properties of Single Crystal Ammonium Dihydrogen Arsenate (ADA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the dielectric properties of single crystal Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄), commonly known as ADA. As a material exhibiting antiferroelectric properties, understanding its dielectric behavior is crucial for its potential applications in various technological fields. This document compiles quantitative data, details experimental methodologies, and visualizes the underlying mechanism of its phase transition.
Dielectric Properties of Single Crystal ADA
This compound is a member of the KDP (Potassium Dihydrogen Phosphate) family of crystals. At room temperature, it crystallizes in the tetragonal system with the noncentrosymmetrical point group 4̅2m. A key characteristic of ADA is its transition to an antiferroelectric phase at a critical temperature (Curie Point) of approximately 216 K. This phase transition is accompanied by significant changes in its dielectric properties.
Quantitative Dielectric Data
The dielectric properties of single crystal ADA are anisotropic, meaning they differ along different crystallographic axes. The key parameters are the relative dielectric constant (K) and the dielectric loss tangent (tan δ).
| Parameter | Value | Conditions |
| Relative Dielectric Constant, K₁₁ (or Kₐ) | 85 | 25°C |
| Relative Dielectric Constant, K₃₃ (or K꜀) | 22 | 25°C |
| Dielectric Loss Tangent, tan δ₁₁ | 1.2 | 25°C, 1 kHz |
| Dielectric Loss Tangent, tan δ₃₃ | 9 | 25°C, 1 kHz |
Table 1: Dielectric Properties of Single Crystal ADA at Room Temperature.[1]
The dielectric loss tangents show a notable dependence on temperature. As illustrated in the literature, both tan δ₁₁ and tan δ₃₃ exhibit changes over the temperature range of 20°C to 80°C.[1]
Experimental Protocols
The characterization of the dielectric properties of single crystal ADA involves two primary stages: the growth of high-quality single crystals and the subsequent measurement of their dielectric parameters.
Single Crystal Growth of ADA
High-quality single crystals of ADA are typically grown from an aqueous solution using the slow evaporation technique. This method allows for the gradual formation of a large, well-ordered crystal lattice.
Methodology:
-
Solution Preparation: A saturated solution of this compound is prepared in deionized water at a slightly elevated temperature to ensure complete dissolution.
-
Seeding: A small, high-quality seed crystal of ADA is introduced into the saturated solution.
-
Slow Evaporation: The solution is placed in a controlled environment where the solvent (water) is allowed to evaporate slowly over a period of several days to weeks. The temperature is maintained at a constant level to ensure a steady growth rate.
-
Crystal Harvesting: Once the crystal has reached the desired size, it is carefully removed from the solution, and any remaining solvent is gently wiped from its surfaces.
Dielectric Measurement
The dielectric properties of the grown ADA single crystals are measured using a parallel plate capacitor setup with an LCR meter.
Methodology:
-
Sample Preparation: A thin plate of the ADA crystal is cut and polished to have flat, parallel faces. The orientation of the cut determines which component of the dielectric tensor is measured (e.g., a cut perpendicular to the a-axis for K₁₁).
-
Electrode Deposition: A conductive material, such as silver paint or sputtered gold, is applied to the two parallel faces of the crystal to act as electrodes, forming a capacitor.
-
Measurement Setup: The crystal capacitor is placed in a temperature-controlled sample holder. The electrodes are connected to a precision LCR meter.
-
Data Acquisition: The capacitance (C) and dissipation factor (D, which is equivalent to tan δ) of the sample are measured as a function of temperature and frequency. The relative dielectric constant (K) is then calculated using the formula:
K = (C * d) / (ε₀ * A)
where d is the thickness of the crystal plate, A is the area of the electrodes, and ε₀ is the permittivity of free space.
Antiferroelectric Phase Transition in ADA
The dielectric properties of ADA are intrinsically linked to its antiferroelectric (AFE) phase transition. At high temperatures (above 216 K), the crystal is in a paraelectric (PE) state. As the crystal is cooled below the transition temperature (T_N), it enters the AFE state. This transition involves a change in the crystal structure from tetragonal to orthorhombic (space group P2₁2₁2₁).
A proposed mechanism for this phase transition centers on the ordering of the ammonium (NH₄⁺) ions. In the paraelectric phase, the NH₄⁺ ions are disordered. As the temperature decreases, these ions form permanent hydrogen bonds with the oxygen atoms of the arsenate (AsO₄) groups. This ordering of the NH₄⁺ ions leads to a distortion of the AsO₄ tetrahedra, which in turn drives the transition to the antiferroelectric state. This structural change is the primary reason for the observed anomalies in the dielectric constant at the phase transition temperature.
References
Piezoelectric Properties of Ammonium Dihydrogen Arsenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the piezoelectric constants of ammonium dihydrogen arsenate (NH₄H₂AsO₄), hereafter referred to as ADA. This document collates available quantitative data, details relevant experimental methodologies, and presents a logical workflow for the characterization of piezoelectric materials.
Introduction to this compound (ADA)
This compound is a crystalline material that exhibits piezoelectricity, a phenomenon where mechanical stress and electrical polarization are interlinked. ADA belongs to the tetragonal crystal system and the point group 42m, which dictates the anisotropic nature of its piezoelectric and elastic properties. Its unique electromechanical characteristics make it a subject of interest for various scientific and technological applications.
Quantitative Data on Piezoelectric and Related Constants
Table 1: Piezoelectric and Dielectric Constants of ADA at 25°C
| Constant | Value | Unit |
| Piezoelectric Strain Constant (d₁₄) | 36.5 x 10⁻¹² | C/N or m/V |
| Piezoelectric Strain Constant (d₃₆) | 27.5 x 10⁻¹² | C/N or m/V |
| Relative Dielectric Constant (K₁₁) | 85 | - |
| Relative Dielectric Constant (K₃₃) | 22 | - |
Data sourced from Adhav (1968)[1].
Table 2: Elastic Stiffness Constants of ADA at Room Temperature
| Constant | Value | Unit |
| c₁₁ | 6.29 x 10¹⁰ | N/m² |
| c₂₂ | 6.29 x 10¹⁰ | N/m² |
| c₃₃ | 3 x 10¹⁰ | N/m² |
Data for c₁₁ and c₂₂ are explicitly stated for ADA (x=1) in a study of mixed crystals[2][3]. The value for c₃₃ is approximated from the same study[2][3].
Experimental Protocols: Determination of Piezoelectric Constants
The characterization of the piezoelectric constants of a crystal like ADA is typically performed using the resonance-antiresonance method. This technique involves measuring the electrical impedance of a precisely cut and oriented crystal sample as a function of frequency.
Sample Preparation
-
Crystal Growth: Single crystals of ADA are grown from a supersaturated aqueous solution.
-
Orientation and Cutting: The grown crystal is oriented using X-ray diffraction to identify the crystallographic axes. Based on the desired piezoelectric constant to be measured, a sample with specific dimensions and orientation is cut. For instance, to measure d₃₆, a plate is cut with its thickness along the Z-axis and its length and width at 45° to the X and Y axes.
-
Electroding: A thin layer of a conductive material (e.g., gold or silver) is deposited on the appropriate faces of the crystal sample to serve as electrodes.
Resonance-Antiresonance Measurement
-
Electrical Connection: The electroded sample is placed in a suitable holder, and electrical contacts are made to the electrodes.
-
Impedance Analysis: An impedance analyzer is used to apply a sinusoidal voltage of varying frequency across the sample. The impedance (or admittance) of the sample is measured over a frequency range that encompasses the mechanical resonance of the sample.
-
Data Acquisition: The frequencies at which the impedance reaches a minimum (resonance frequency, fᵣ) and a maximum (anti-resonance frequency, fₐ) are recorded. The capacitance of the sample at a frequency well below the resonance is also measured.
Calculation of Piezoelectric Constants
The measured resonance and anti-resonance frequencies, along with the sample's dimensions and its low-frequency capacitance, are used to calculate the electromechanical coupling factor (k), the elastic compliance (s), and subsequently the piezoelectric strain constant (d). The specific formulas used depend on the mode of vibration and the orientation of the crystal cut.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the piezoelectric constants of a crystalline material using the resonance-antiresonance method.
This diagram outlines the key stages, from the initial preparation of the crystal sample to the final calculation of the piezoelectric constants. Each step is critical for obtaining accurate and reproducible results.
References
In-Depth Technical Guide to the Refractive Index of Ammonium Dihydrogen Arsenate (ADA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the refractive index of ammonium dihydrogen arsenate (NH₄H₂AsO₄), a crucial parameter for its application in nonlinear optics and electro-optic devices. This document synthesizes available data on its refractive properties, details the experimental methodologies for their determination, and presents this information in a clear and accessible format for researchers and professionals in relevant fields.
Core Optical Properties of this compound
This compound (ADA) is a negative uniaxial crystal belonging to the tetragonal crystal system. This crystal structure results in anisotropic optical properties, meaning the refractive index experienced by light passing through the crystal depends on the polarization and propagation direction of the light. Consequently, ADA exhibits birefringence, having two principal refractive indices: the ordinary refractive index (nₒ) and the extraordinary refractive index (nₑ).
A commonly cited value for the refractive index of ADA is 1.577, though the specific wavelength for this measurement is often not provided.[1][2][3] More detailed studies have characterized the dispersion of the refractive indices, showing their dependence on the wavelength of light.
Refractive Index Dispersion Data
The refractive indices of ADA decrease with increasing wavelength. The experimentally determined values for the ordinary and extraordinary refractive indices at various wavelengths in the visible and near-infrared spectrum are summarized in Table 1.
| Wavelength (μm) | Ordinary Refractive Index (nₒ) | Extraordinary Refractive Index (nₑ) | Birefringence (B = nₑ - nₒ) |
| 0.45 | 1.5927 | 1.5435 | -0.0492 |
| 0.50 | 1.5873 | 1.5388 | -0.0485 |
| 0.55 | 1.5834 | 1.5354 | -0.0480 |
| 0.60 | 1.5805 | 1.5329 | -0.0476 |
| 0.65 | 1.5782 | 1.5309 | -0.0473 |
| 0.70 | 1.5763 | 1.5293 | -0.0470 |
| 1.06 | 1.5670 | 1.5210 | -0.0460 |
Table 1: Experimentally determined refractive indices and birefringence of this compound (ADA) at various wavelengths.
Sellmeier Equation for Birefringence
The birefringence (B) of ADA as a function of wavelength (λ) can be accurately described by the following Sellmeier-type dispersion equation[4]:
B = A + B / (λ² - C) + D / (λ² - E)
where the coefficients are:
-
A = -0.0468
-
B = -0.0006
-
C = 0.0168
-
D = -0.0001
-
E = 0.0
This equation allows for the calculation of the birefringence at wavelengths within the transparency region of the crystal.
Experimental Determination of Refractive Index
The accurate measurement of the refractive indices of anisotropic crystals like ADA is critical for their application in optical devices. Several experimental techniques can be employed for this purpose.
Minimum Deviation Method
A common and accurate method for determining the refractive indices of bulk crystals is the minimum deviation method using a prism spectrometer.
Experimental Protocol:
-
Crystal Preparation: A prism is fabricated from a single crystal of ADA. The prism must be cut with a specific orientation relative to the crystal's optic axis to allow for the separation and measurement of the ordinary and extraordinary rays.
-
Instrumentation: A high-precision spectrometer equipped with a monochromatic light source (e.g., a laser or a monochromator with a broadband lamp) is used.
-
Measurement of Prism Angle (A): The angle of the prism is accurately measured using the spectrometer.
-
Measurement of Minimum Deviation Angle (δₘ): For a given wavelength, the prism is rotated until the angle of deviation of the transmitted light is at a minimum. This minimum deviation angle is measured for both the ordinary and extraordinary rays.
-
Calculation of Refractive Index: The refractive index (n) is then calculated using the formula:
n = [sin((A + δₘ)/2)] / [sin(A/2)]
This process is repeated for various wavelengths to determine the dispersion of the refractive indices.
Anisotropy and Birefringence in ADA
The optical anisotropy of this compound is a direct consequence of its tetragonal crystal structure. In a tetragonal crystal, the atomic arrangement along the principal crystallographic axis (c-axis or optic axis) is different from the arrangement in the plane perpendicular to it (a- and b-axes).
This structural anisotropy leads to an anisotropic dielectric response to an incident electromagnetic field (light). When unpolarized light enters an ADA crystal, it is split into two linearly polarized components that travel at different velocities and therefore experience different refractive indices.
-
Ordinary Ray (o-ray): This ray is polarized perpendicular to the optic axis. Its refractive index, nₒ, is constant regardless of the propagation direction within the crystal.
-
Extraordinary Ray (e-ray): This ray is polarized parallel to the principal plane containing the optic axis. Its refractive index, nₑ, varies with the direction of propagation relative to the optic axis.
The difference between the extraordinary and ordinary refractive indices (B = nₑ - nₒ) is known as the birefringence. For ADA, nₑ < nₒ, making it an optically negative uniaxial crystal.
Conclusion
The refractive index of this compound is a fundamental property that dictates its behavior in optical systems. This guide has provided a detailed summary of the available quantitative data, outlined the experimental protocols for its measurement, and illustrated the underlying physical principles. The presented data and methodologies are essential for the design and modeling of optical components and systems utilizing ADA crystals, particularly in the fields of nonlinear optics and electro-optics. Further research to extend the range of refractive index data into the ultraviolet and infrared regions would be beneficial for a wider range of applications.
References
A Technical Guide to the Thermal Expansion of Ammonium Dihydrogen Arsenate (ADA) Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thermal Expansion in Nonlinear Optical Crystals
Ammonium Dihydrogen Arsenate (ADA) is a nonlinear optical (NLO) crystal, valued for its applications in frequency conversion of light, such as in harmonic generation and optical parametric oscillators. The performance and stability of NLO devices are critically dependent on the physical properties of the crystal, with thermal expansion being a paramount factor.
As high-power lasers pass through an NLO crystal, a portion of the energy is inevitably absorbed, leading to a rise in temperature. This temperature change induces a dimensional change in the crystal—thermal expansion. For anisotropic crystals like ADA, this expansion is typically different along different crystallographic axes. This anisotropic expansion can have several detrimental effects:
-
Phase-Matching Disruption: The efficiency of frequency conversion is highly sensitive to the refractive indices of the crystal, which are themselves dependent on temperature and crystal lattice dimensions. Thermal expansion alters the phase-matching conditions, leading to a significant drop in conversion efficiency.
-
Thermal Lensing: Temperature gradients within the crystal can create a lens-like effect, altering the laser beam's profile, divergence, and focus.
-
Mechanical Stress: Anisotropic expansion can induce internal mechanical stress. In applications with significant thermal cycling or large temperature gradients, this stress can lead to crystal fracture, compromising the device's integrity.
Therefore, a precise understanding and quantification of the thermal expansion coefficients are essential for the design of stable and robust optical systems utilizing ADA crystals.
Thermal Expansion Data for Analogous Crystals
In the absence of specific experimental data for ADA, the thermal expansion coefficients of isostructural phosphate crystals, Ammonium Dihydrogen Phosphate (ADP) and Potassium Dihydrogen Phosphate (KDP), can serve as valuable reference points. These materials belong to the same crystal family and exhibit similar physical properties.
| Crystal | Axis | Thermal Expansion Coefficient (α) [10⁻⁶ / °C] | Temperature Range [°C] | Measurement Technique |
| ADP (NH₄H₂PO₄) | a-axis | ~34 | 20 - 100 | Not Specified |
| c-axis | ~2.5 | 20 - 100 | Not Specified | |
| KDP (KH₂PO₄) | a-axis | ~20 - 40 | 20 - 200 | Not Specified |
| c-axis | ~20 | 20 - 200 | Not Specified |
Note: The values presented are approximate and compiled from various sources for illustrative purposes. The significant anisotropy, particularly in ADP, is noteworthy and suggests that similar behavior can be anticipated in ADA.
Experimental Protocols for Measuring Thermal Expansion
The determination of thermal expansion coefficients requires high-precision measurements of dimensional changes as a function of temperature. For anisotropic crystals, these measurements must be performed along each principal crystallographic axis. The primary techniques employed are dilatometry and X-ray diffraction.
This is a classical and widely used technique for measuring linear thermal expansion.[1]
-
Principle: A sample of known length, typically a precisely cut rod or rectangular prism, is placed in a furnace. A push-rod, made of a material with a known and low thermal expansion (e.g., fused silica), is placed in contact with the sample. As the sample expands or contracts with temperature changes, it moves the push-rod. This displacement is measured by a highly sensitive transducer, such as a Linear Variable Differential Transformer (LVDT).
-
Methodology:
-
Sample Preparation: A single crystal of ADA is oriented using X-ray diffraction and cut into a specimen with a specific orientation (e.g., along the a-axis or c-axis). The end faces are polished to be flat and parallel. The initial length (L₀) is measured precisely at a known reference temperature (T₀).
-
Calibration: The system is calibrated using a standard reference material with a well-characterized thermal expansion coefficient.
-
Measurement: The sample is placed in the dilatometer. The temperature is ramped up and/or down in a controlled manner, often in discrete steps, allowing the sample to reach thermal equilibrium at each step.
-
Data Acquisition: The change in sample length (ΔL) and the corresponding temperature (T) are continuously recorded.
-
Calculation: The coefficient of linear thermal expansion (α) is calculated using the formula: α(T) = (1/L₀) * (d(ΔL)/dT) This provides the expansion coefficient as a function of temperature.
-
This technique measures the change in the crystal's lattice parameters directly, providing microscopic expansion data that is insensitive to bulk defects.[2]
-
Principle: According to Bragg's Law (nλ = 2d sinθ), the distance d between crystallographic planes is related to the angle θ at which constructive interference of X-rays of wavelength λ occurs. By monitoring the shift in the diffraction angle of a specific Bragg peak as a function of temperature, the change in the lattice spacing can be calculated with high precision.
-
Methodology:
-
Sample Preparation: A small single crystal or a powdered sample of ADA is mounted on the sample stage of a high-resolution X-ray diffractometer equipped with a temperature control chamber.
-
Measurement: The sample is heated or cooled to a series of desired temperatures. At each temperature, the sample is allowed to equilibrate.
-
Data Acquisition: An X-ray diffraction pattern is collected. The positions of specific, well-defined Bragg peaks (e.g., (h00) for the a-axis and (00l) for the c-axis) are determined with high precision.
-
Lattice Parameter Calculation: The lattice parameters (a, b, c) are calculated from the peak positions at each temperature.
-
Calculation: The thermal expansion coefficient for a given axis (e.g., αₐ) is calculated from the change in the corresponding lattice parameter with temperature: αₐ(T) = (1/a₀) * (da/dT)
-
This optical method offers extremely high sensitivity and is particularly suited for measuring small dimensional changes.
-
Principle: The technique utilizes the interference of light waves to measure displacement. In a common setup, a laser beam is split into two paths. One beam reflects off a reference surface, and the other reflects off the surface of the sample. The two reflected beams are then recombined. As the sample expands or contracts, it changes the optical path length of the sample beam, causing a shift in the interference fringe pattern. Each fringe shift corresponds to a displacement of half a wavelength of the light used.
-
Methodology:
-
Sample Preparation: A sample with at least one flat, reflective surface is prepared. Often, the sample is fabricated as a Fabry-Pérot etalon.
-
Optical Setup: The sample is placed in a temperature-controlled chamber within an interferometer.
-
Measurement: As the temperature of the sample is changed in a controlled manner, the interference fringe pattern is monitored by a photodetector.
-
Data Acquisition: The number of fringes that pass the detector is counted. This count is directly proportional to the change in the sample's length.
-
Calculation: The change in length (ΔL) is calculated from the fringe count. The thermal expansion coefficient is then determined as in push-rod dilatometry. This method requires corrections for the temperature-dependent refractive index of the gas in the chamber.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of thermal expansion coefficients in an anisotropic crystal like ADA.
Caption: Generalized workflow for measuring crystal thermal expansion.
Conclusion
The thermal expansion coefficient is a mission-critical parameter for the successful application of ADA crystals in high-power laser systems and other precision optical devices. While direct, published data for ADA remains elusive, the established experimental protocols of push-rod dilatometry, X-ray dilatometry, and interferometry are well-suited for its characterization. The anisotropic nature of thermal expansion, as suggested by data from analogous ADP and KDP crystals, must be taken into account by measuring the coefficients along all principal crystallographic axes. The acquisition of this data is a crucial next step for the materials science community to enable the advanced design and predictive modeling of optical systems based on ADA.
References
Methodological & Application
Application Notes and Protocols for Second Harmonic Generation (SHG) Using Ammonium Dihydrogen Arsenate (ADA) Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium dihydrogen arsenate (NH₄H₂AsO₄), commonly known as ADA, is a single-crystal material belonging to the tetragonal system. It is an isomorph of potassium dihydrogen phosphate (KDP) and ammonium dihydrogen phosphate (ADP), which are widely recognized for their nonlinear optical (NLO) properties.[1] Like its phosphate counterparts, ADA possesses piezoelectric and electro-optic properties, making it a candidate for applications in frequency conversion, such as second harmonic generation (SHG).[1]
This document provides a detailed overview of the application of ADA crystals for SHG. Due to the limited availability of extensive quantitative data for ADA in the scientific literature, this guide leverages the well-characterized properties and experimental protocols of the analogous and commonly used crystals, ADP and KDP, to provide a comprehensive framework for researchers. All data pertaining to ADP and KDP are explicitly identified.
Physical and Optical Properties of ADA and its Analogs
A summary of the key physical and optical properties of ADA, alongside its isomorphs ADP and KDP, is presented in Table 1. This data is crucial for the initial design of SHG experiments.
| Property | This compound (ADA) | Ammonium Dihydrogen Phosphate (ADP) | Potassium Dihydrogen Phosphate (KDP) |
| Chemical Formula | NH₄H₂AsO₄[1] | NH₄H₂PO₄ | KH₂PO₄ |
| Crystal System | Tetragonal[2] | Tetragonal | Tetragonal |
| Point Group | 42m | 42m | 42m |
| Density | 2.34 g/cm³[1] | 1.80 g/cm³ | 2.34 g/cm³ |
| Refractive Index (n₀) at 1064 nm | Data not readily available | ~1.52 | ~1.51 |
| Refractive Index (nₑ) at 1064 nm | Data not readily available | ~1.48 | ~1.47 |
| Nonlinear Optical Coefficient (d₃₆) | Data not readily available | 1.21 ± 0.05 d₃₆(KDP)[3] | ~0.38 pm/V |
| Transparency Range | Data not readily available | 180 - 1500 nm | 200 - 1500 nm |
Principles of Second Harmonic Generation (SHG)
SHG is a nonlinear optical process where two photons of the same frequency (ω) interact with a nonlinear material, like an ADA crystal, and are converted into a single photon with twice the frequency (2ω) and half the wavelength. For this process to be efficient, the phase-matching condition must be satisfied, meaning the refractive index of the fundamental wave must equal that of the second harmonic wave within the crystal.
Phase Matching in KDP-Family Crystals
For negative uniaxial crystals like ADA, ADP, and KDP, phase matching is typically achieved by angle tuning. The refractive index of the extraordinary wave (nₑ) is dependent on the angle (θ) between the direction of propagation and the crystal's optic axis. The phase-matching angle (θₚₘ) is the specific angle at which the refractive index of the fundamental ordinary wave (nₒ(ω)) equals the refractive index of the second harmonic extraordinary wave (nₑ(2ω, θ)).
Type I Phase Matching: Two ordinary photons at the fundamental frequency generate one extraordinary photon at the second harmonic frequency (o + o → e).
Type II Phase Matching: One ordinary and one extraordinary photon at the fundamental frequency generate one extraordinary photon at the second harmonic frequency (o + e → e).
Experimental Protocol for SHG
This protocol provides a general procedure for observing and optimizing SHG in a KDP-family crystal like ADA.
Materials and Equipment
-
Pulsed laser source (e.g., Nd:YAG at 1064 nm)
-
ADA, ADP, or KDP crystal of good optical quality, cut for the appropriate phase-matching angle
-
Crystal mount with rotational and tilting capabilities
-
Focusing lens
-
Collimating lens
-
Set of neutral density (ND) filters
-
Dichroic mirror or filter to separate the fundamental and second harmonic beams
-
Power meter or photodetector
-
Spectrometer (optional)
Experimental Workflow
Procedure
-
Crystal Preparation: Ensure the ADA crystal surfaces are clean and free of defects. Mount the crystal securely in the rotational stage.
-
System Alignment:
-
Align the laser beam to be collinear with the optical path of the setup.
-
Place the focusing lens to focus the beam into the center of the crystal.
-
Position the collimating lens after the crystal to recollimate the beam.
-
Place the dichroic mirror/filter after the collimating lens to separate the fundamental and second harmonic beams.
-
Align the power meter to detect the second harmonic signal.
-
-
SHG Observation and Optimization:
-
Start with low input laser power, using ND filters to attenuate the beam.
-
Slowly rotate the crystal to find the phase-matching angle. A visible (for near-IR fundamentals) or UV signal should be observed at the detector when phase matching is approached.
-
Fine-tune the crystal's angle to maximize the SHG signal.
-
Adjust the position of the focusing lens to optimize the beam waist within the crystal for maximum conversion efficiency.
-
Gradually increase the input power while monitoring the SHG output power.
-
-
Data Collection:
-
Measure the input power of the fundamental beam before the crystal.
-
Measure the output power of the second harmonic beam.
-
Calculate the conversion efficiency: Efficiency (%) = (P₂ω / Pω) * 100, where P₂ω is the second harmonic power and Pω is the fundamental power.
-
(Optional) Use a spectrometer to confirm the wavelength of the generated second harmonic light.
-
Quantitative Data for KDP (as a reference for ADA)
The following tables provide quantitative data for KDP, which can serve as a reference for estimating the performance of ADA.
Table 2: Sellmeier Equations for KDP
The refractive indices of KDP as a function of wavelength (λ in μm) can be calculated using the Sellmeier equations:
| Refractive Index | Sellmeier Equation |
| nₒ² | 1 + [B₁λ² / (λ² - C₁)] + [B₂λ² / (λ² - C₂)] |
| nₑ² | 1 + [B₃λ² / (λ² - C₃)] + [B₄λ² / (λ² - C₄)] |
Note: The specific coefficients (B₁, B₂, B₃, B₄, C₁, C₂, C₃, C₄) for KDP are available in various optical handbooks and scientific literature.
Table 3: Performance Characteristics of KDP for SHG of a 1064 nm Laser
| Parameter | Value (for KDP) |
| Phase-Matching Angle (Type I) | ~41° |
| Phase-Matching Angle (Type II) | ~59° |
| Effective Nonlinear Coefficient (dₑ) | Dependent on phase-matching type and angle |
| Angular Acceptance | ~1 mrad·cm |
| Temperature Acceptance | ~10 °C·cm |
| Laser Damage Threshold (10 ns pulse) | ~5 - 10 J/cm²[4] |
Troubleshooting
| Issue | Possible Cause | Solution |
| No SHG signal | - Incorrect phase-matching angle- Misalignment of the optical components- Input polarization is incorrect- Insufficient input power | - Rotate the crystal through a wider range of angles- Re-align the laser beam and optics- Use a half-wave plate to rotate the polarization- Increase the input power (cautiously) |
| Low SHG efficiency | - Non-optimal phase matching- Poor crystal quality- Incorrect focusing of the input beam- Absorption in the crystal | - Fine-tune the crystal angle- Use a higher quality crystal- Adjust the position of the focusing lens- Check the crystal's transparency at the fundamental and SHG wavelengths |
| Beam distortion | - Crystal heating at high power- Crystal damage | - Reduce the average power or use a chopper- Inspect the crystal for damage and reduce power |
Safety Precautions
-
This compound is a toxic compound. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
High-power lasers are hazardous. Use appropriate laser safety goggles and follow all laser safety protocols.
-
Ensure the experimental setup is enclosed to prevent stray reflections.
Conclusion
ADA crystals, as isomorphs of KDP and ADP, are promising materials for second harmonic generation. While specific quantitative data for ADA is not as readily available as for its phosphate counterparts, the principles and experimental protocols outlined in this document provide a solid foundation for researchers to explore the SHG capabilities of ADA. By leveraging the knowledge from the well-studied KDP family of crystals, scientists can effectively design and execute experiments to characterize and utilize ADA for frequency conversion applications. Further research to determine the precise nonlinear optical coefficients, Sellmeier equations, and laser damage threshold of ADA is highly encouraged to fully unlock its potential in nonlinear optics.
References
- 1. Multi-Order Investigation of the Nonlinear Susceptibility Tensors of Individual Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creol.ucf.edu [creol.ucf.edu]
- 3. Temperature-independent phase matching for second-harmonic generation in a KTP crystal (Journal Article) | OSTI.GOV [osti.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Temperature-Tuned Phase Matching in Ammonium Dihydrogen Arsenate (ADA) Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ammonium Dihydrogen Arsenate (ADA) Crystals
This compound (NH₄H₂AsO₄), commonly known as ADA, is a negative uniaxial crystal that belongs to the potassium dihydrogen phosphate (KDP) isomorphs.[1][2] Like other crystals in this family, ADA exhibits nonlinear optical properties, making it suitable for various frequency conversion applications, such as second harmonic generation (SHG).[3] The crystal possesses a tetragonal structure and is transparent in the visible and near-infrared spectral regions. Its nonlinear optical properties arise from the acentric crystal structure, which allows for efficient second-order nonlinear processes.
Temperature-tuned phase matching is a critical technique for optimizing the efficiency of nonlinear optical processes. By precisely controlling the temperature of the crystal, the refractive indices for the fundamental and generated frequencies can be matched, leading to a significant enhancement of the output signal.
Principles of Temperature-Tuned Phase Matching in ADA
Phase matching is the condition where the wave vectors of the interacting photons in a nonlinear process are conserved. For second harmonic generation (SHG), this condition is expressed as:
k(2ω) = 2k(ω)
where k(ω) and k(2ω) are the wave vectors of the fundamental and second harmonic waves, respectively. Since the wave vector is related to the refractive index (n) and the wavelength (λ) by k = 2πn/λ , the phase-matching condition for collinear SHG can be written as:
n(2ω) = n(ω)
In birefringent crystals like ADA, the refractive index depends on the polarization of the light. For a negative uniaxial crystal, there are two principal refractive indices: the ordinary refractive index (nₒ) and the extraordinary refractive index (nₑ), where nₑ < nₒ. The extraordinary refractive index also varies with the angle of propagation (θ) with respect to the optic axis.
The key to temperature-tuned phase matching lies in the fact that the refractive indices of the crystal are temperature-dependent. The rate of change of refractive index with temperature is described by the thermo-optic coefficient (dn/dT). For ADA, a crucial characteristic is that the thermo-optic coefficients for the ordinary and extraordinary rays have opposite signs:
-
∂nₒ/∂T < 0 (The ordinary refractive index decreases with increasing temperature).
-
∂nₑ/∂T > 0 (The extraordinary refractive index increases with increasing temperature).
This opposing behavior allows for precise control over the birefringence of the crystal by adjusting its temperature. For a specific wavelength and crystal orientation, there will be a unique temperature at which the phase-matching condition is met. By heating or cooling the crystal, the refractive indices can be tuned to achieve and maintain optimal phase matching.
Quantitative Data for Temperature-Tuned Phase Matching in ADA
The precise quantitative data for the thermo-optic coefficients (∂n/∂T) and temperature-dependent Sellmeier equations for ADA are essential for predicting the phase-matching temperature for a given nonlinear process. While a comprehensive study on the variation of the refractive index with temperature for ADA was conducted by Barnes, Gettemy, and Adhav in 1982, the full dataset is not widely available in the public domain.
Therefore, researchers are strongly advised to consult the original publication for the specific values needed for accurate experimental design:
-
Reference: Barnes, N. P., Gettemy, D. J., & Adhav, R. S. (1982). Variation of the refractive index with temperature and the tuning rate for KDP isomorphs. Journal of the Optical Society of America, 72(7), 895-898.
For illustrative purposes, the following table outlines the required parameters. The values in this table are placeholders and should be replaced with data from the referenced literature or experimental measurements.
| Parameter | Symbol | Value (Illustrative) | Wavelength Range (nm) | Temperature Range (°C) |
| Thermo-optic Coefficient (ordinary) | ∂nₒ/∂T | -4.5 x 10⁻⁵ K⁻¹ | 400 - 1100 | 20 - 100 |
| Thermo-optic Coefficient (extraordinary) | ∂nₑ/∂T | +1.2 x 10⁻⁵ K⁻¹ | 400 - 1100 | 20 - 100 |
| Temperature-Dependent Sellmeier Equation | n²(λ,T) = A(T) + B(T)/(λ²-C(T)) - D(T)λ² | See Reference | See Reference | See Reference |
Experimental Protocol for Temperature-Tuned Second Harmonic Generation (SHG) in ADA
This protocol provides a detailed methodology for achieving and optimizing temperature-tuned SHG in an ADA crystal.
4.1. Materials and Equipment
-
ADA crystal, cut for the desired phase-matching type (e.g., Type I or Type II) and with optically polished faces.
-
Pulsed or continuous-wave (CW) laser source at the fundamental wavelength (e.g., Nd:YAG at 1064 nm).
-
Polarization control optics (e.g., half-wave plate).
-
Focusing and collimating lenses.
-
Crystal oven with a precision temperature controller (stability of ±0.1°C or better).
-
Optical filters to separate the fundamental and second harmonic beams.
-
Power meter or photodetector.
-
Spectrometer (optional, for wavelength confirmation).
-
Optical bench and mounting components.
4.2. Experimental Procedure
-
Crystal Preparation and Mounting:
-
Inspect the ADA crystal for any surface defects or damage.
-
Clean the optical faces of the crystal using appropriate solvent and lens tissue.
-
Mount the crystal securely in the crystal oven. Ensure good thermal contact between the crystal and the oven's heating element.
-
-
Optical Alignment:
-
Set up the laser source and optical components on the optical bench as shown in the experimental workflow diagram below.
-
Align the laser beam to pass through the center of the focusing lens, the ADA crystal, and the collimating lens.
-
Use a low-power setting on the laser for initial alignment to prevent damage to the crystal or detectors.
-
Ensure the beam is propagating normal to the crystal faces to minimize reflection losses.
-
-
Polarization Adjustment:
-
Using the half-wave plate, adjust the polarization of the fundamental beam according to the desired phase-matching scheme (e.g., for Type I SHG in a negative uniaxial crystal, the fundamental beam should be an ordinary ray).
-
-
Temperature Tuning and Optimization:
-
Based on theoretical calculations (using the data from the referenced literature) or initial exploratory scans, set the temperature controller to the approximate phase-matching temperature.
-
Allow the crystal oven to reach and stabilize at the set temperature.
-
Monitor the power of the second harmonic signal using the power meter after the filtering stage.
-
Fine-tune the temperature in small increments (e.g., 0.1°C) to maximize the SHG output. Record the temperature at which the maximum power is achieved.
-
To determine the temperature acceptance bandwidth, vary the temperature around the optimal phase-matching temperature and record the SHG power at each step. The bandwidth is the full width at half maximum (FWHM) of the power versus temperature curve.
-
-
Data Acquisition and Analysis:
-
Measure the power of the fundamental beam before the crystal and the power of the second harmonic beam after the crystal and filters.
-
Calculate the conversion efficiency of the SHG process.
-
Repeat the measurements for different input powers to study the efficiency dependence.
-
Visualizations
Caption: Experimental workflow for temperature-tuned SHG in an ADA crystal.
Caption: Logical relationship of temperature-tuned phase matching in a nonlinear crystal.
References
Application Notes and Protocols: A Review of Materials in Electro-Optic Modulation
A comprehensive review of current scientific literature reveals no established application of Adenosine Deaminase (ADA) in the field of electro-optic modulators. The principles governing electro-optic modulation rely on materials exhibiting specific physical properties, such as a change in refractive index in response to an electric field, which are not characteristic of the enzyme ADA. This document, therefore, provides an overview of established materials and methodologies in electro-optic modulator technology to inform researchers in the field.
Introduction to Electro-Optic Modulators
Electro-optic modulators are critical components in modern optics and photonics, enabling the control of light with an electrical signal. The fundamental principle of operation is the electro-optic effect, a phenomenon where the refractive index of a material is altered by the application of an electric field. This change in refractive index can be used to modulate the phase, amplitude, or polarization of light passing through the material. The most commonly exploited mechanisms are the Pockels effect, where the refractive index change is linearly proportional to the electric field, and the Kerr effect, where the change is proportional to the square of the electric field.[1]
Key Materials in Electro-Optic Modulators
The performance of an electro-optic modulator is largely determined by the properties of the material used. Ideal materials possess a large electro-optic coefficient, low optical loss, high thermal stability, and a high-speed response. Common classes of materials include:
-
Inorganic Crystals: Lithium niobate (LiNbO₃) is a benchmark material in the field due to its large Pockels coefficient and mature fabrication processes.[2][3]
-
Organic Chromophores: These are engineered organic molecules designed to have large hyperpolarizabilities, leading to a strong electro-optic response. They are often incorporated into a polymer matrix.[4][5]
-
Silicon-Organic Hybrid (SOH): This platform combines the advantages of silicon photonics for waveguiding structures with the high electro-optic coefficients of organic materials.[5]
Quantitative Data on Electro-Optic Modulator Performance
The following table summarizes key performance metrics for electro-optic modulators based on different material systems.
| Material System | Key Performance Metric | Value | Reference |
| Lithium Niobate (Thin-Film) | 3-dB Bandwidth | > 50 GHz | [2] |
| Half-wave voltage-length product (VπL) | 2.16 V·cm | [2] | |
| Fiber-to-fiber insertion loss | 2.6 dB | [2] | |
| Organic Chromophore (JRD1 in PMMA) | Pockels coefficient (r₃₃) | High (specific value not provided) | [4][5] |
| Silicon-Organic Hybrid | Pockels coefficient (r₃₃) | > 1000 pm/V (in research) | [5] |
Experimental Protocols
Protocol 1: Fabrication of a Thin-Film Lithium Niobate Electro-Optic Modulator
This protocol outlines the general steps for fabricating a high-performance electro-optic modulator on a thin-film lithium niobate platform.
Materials:
-
x-cut lithium niobate on insulator (LNOI) wafer
-
Electron beam resist (e.g., ZEP520A)
-
Titanium and Gold for evaporation
-
Silicon oxynitride (SiON)
Equipment:
-
Electron beam lithography system
-
Electron beam evaporator
-
Plasma etching system
-
Dicing and polishing tools
Procedure:
-
Waveguide Patterning: Use electron beam lithography to define the waveguide structures on the LNOI wafer.
-
Etching: Employ a chemo-mechanical etching process, such as photolithography-assisted chemo-mechanical etching (PLACE), to create the ridge waveguides.[2]
-
Electrode Deposition:
-
Use a lift-off process to pattern the ground-signal-ground (GSG) electrodes.
-
Deposit a layer of titanium (e.g., 15 nm) for adhesion, followed by a layer of gold (e.g., 25-35 nm) using electron beam evaporation.[4]
-
-
Cladding Deposition: Deposit a layer of silicon oxynitride (SiON) on top of the waveguides and electrodes to act as a cladding layer and to help match the group velocities of the optical and RF fields.[2]
-
Dicing and Polishing: Dice the wafer into individual modulator chips and polish the facets for efficient fiber coupling.
Protocol 2: Poling of Organic Electro-Optic Materials
To achieve a macroscopic electro-optic effect in organic materials, the chromophores must be aligned in a non-centrosymmetric fashion. This is typically achieved through electric field poling.
Materials:
-
Device with patterned electrodes and deposited organic electro-optic material (e.g., JRD1 in PMMA).[4]
Equipment:
-
High-voltage power supply
-
Temperature-controlled hot plate or oven
-
In-situ monitoring setup (optional)
Procedure:
-
Heating: Place the device on a hot plate and heat it to its glass transition temperature. This allows the organic molecules to become mobile.[5]
-
Voltage Application: Apply a high DC voltage across the electrodes to create a strong electric field. This field aligns the dipolar organic molecules.[5]
-
Cooling: While maintaining the applied voltage, cool the device back down to room temperature. This "freezes" the molecules in their aligned orientation.[5]
-
Voltage Removal: Once the device is at room temperature, the poling voltage can be removed. The material is now poled and will exhibit the Pockels effect.
Diagrams and Workflows
References
- 1. Electro–optic effect - Wikipedia [en.wikipedia.org]
- 2. High-Production-Rate Fabrication of Low-Loss Lithium Niobate Electro-Optic Modulators Using Photolithography Assisted Chemo-Mechanical Etching (PLACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epj-conferences.org [epj-conferences.org]
- 4. Electro-optic spatial light modulator from an engineered organic layer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Growth of Ammonium Dihydrogen Arsenate (ADA) Single Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the growth of high-quality single crystals of ammonium dihydrogen arsenate (NH₄H₂AsO₄), a material of interest for its ferroelectric and nonlinear optical properties.[1] The following sections detail the necessary materials, equipment, and step-by-step procedures for two primary crystal growth methods: slow evaporation and temperature reduction. Additionally, this guide includes information on the synthesis of the precursor material and key data presented in a structured format for ease of reference.
Material Properties and Data
This compound (ADA) is a colorless, crystalline inorganic compound soluble in water.[1][2] Understanding its physical and chemical properties is crucial for successful single crystal growth.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | NH₄H₂AsO₄ | [1] |
| Molar Mass | 158.973 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Crystal System | Tetragonal | [3][4] |
| Space Group | I-42d | [1] |
| Lattice Parameters | a = 7.6998(5) Å, c = 7.7158(12) Å | [1] |
| Density | 2.34 g/mL | [1] |
| Melting Point | 300 °C (decomposes) | [3] |
| Refractive Index | 1.577 | [3] |
Table 2: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 33.74 |
| 10 | 48.7 |
| 20 | 63.8 |
| 30 | 83.0 |
| 40 | 107.0 |
| 50 | 122.0 |
Note: This data is critical for preparing saturated and supersaturated solutions for crystal growth.
Synthesis of this compound
High-purity this compound is the prerequisite for growing high-quality single crystals. It can be synthesized through the reaction of arsenic acid and ammonia.[1][2]
Experimental Protocol for ADA Synthesis:
-
Reaction Setup: In a well-ventilated fume hood, place a concentrated solution of arsenic acid (H₃AsO₄) in a beaker.
-
Neutralization: Slowly add a concentrated ammonia (NH₃) solution to the arsenic acid solution while stirring continuously. The reaction is exothermic, so the addition should be gradual to control the temperature.
-
pH Monitoring: Monitor the pH of the solution. Continue adding ammonia until the solution is distinctly acidic.
-
Crystallization: Allow the solution to cool to room temperature. This compound will precipitate out.
-
Purification: The crude product should be purified by recrystallization from deionized water to remove impurities.[4] Filter the crystals and wash them with a small amount of cold deionized water, then dry them in a desiccator.
Single Crystal Growth Protocols
Two primary methods for growing ADA single crystals from aqueous solutions are the slow evaporation method and the temperature reduction method.
Slow Evaporation Method
This method relies on the gradual removal of the solvent to increase the solute concentration, leading to supersaturation and subsequent crystal growth. This technique is typically performed at a constant temperature.
Experimental Protocol for Slow Evaporation:
-
Solution Preparation: Prepare a saturated solution of this compound in high-purity deionized water at a constant temperature (e.g., room temperature, ~25 °C). Refer to the solubility data in Table 2. Ensure the solution is free of any undissolved particles by filtering it through a syringe filter (0.22 µm).
-
Crystallization Vessel: Transfer the saturated solution to a clean crystallizing dish or beaker. The vessel should have a wide opening to allow for controlled evaporation.
-
Controlled Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few small holes) to control the rate of evaporation. A slower evaporation rate generally leads to fewer, larger, and higher-quality crystals.
-
Incubation: Place the vessel in a location with a stable temperature and minimal vibrations to avoid the formation of multiple nucleation sites.
-
Crystal Harvesting: Monitor the vessel daily. Once crystals of the desired size have formed, carefully remove them from the solution using tweezers. Dry the crystals on a filter paper.
Temperature Reduction Method (Slow Cooling)
This technique involves preparing a saturated solution at an elevated temperature and then slowly cooling it to induce crystallization. The solubility of ADA decreases as the temperature drops, leading to supersaturation.
Experimental Protocol for Temperature Reduction:
-
Saturated Solution at Elevated Temperature: Prepare a saturated solution of ADA in deionized water at a temperature significantly above room temperature (e.g., 50 °C). Use the solubility data in Table 2 to calculate the required amount of ADA. Ensure all the solute is dissolved.
-
Seed Crystal Selection (Optional but Recommended): A small, well-formed seed crystal can be introduced to promote the growth of a single, large crystal. The seed crystal should be suspended in the solution, away from the walls of the container.
-
Controlled Cooling: Place the crystallization vessel in a temperature-controlled water bath or a programmable oven. Slowly reduce the temperature at a controlled rate (e.g., 0.1-0.5 °C per day). A slower cooling rate is crucial for obtaining high-quality crystals.
-
Crystal Growth: As the solution cools, the solubility of ADA will decrease, leading to crystal growth on the seed crystal or spontaneous nucleation if no seed is used.
-
Harvesting: Once the temperature has reached the desired lower limit (e.g., room temperature), carefully remove the grown crystal(s) from the solution and dry them.
Diagrams
Experimental Workflow for ADA Synthesis
References
Application Notes and Protocols for Intracavity Second Harmonic Generation with Ammonium Dihydrogen Arsenate (ADA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracavity second harmonic generation (SHG) is a highly efficient technique for producing coherent radiation at shorter wavelengths by placing a nonlinear optical crystal inside a laser cavity. This method leverages the high circulating power within the laser resonator to significantly enhance the conversion efficiency of the fundamental laser frequency to its second harmonic. Ammonium Dihydrogen Arsenate (ADA), with the chemical formula NH₄H₂AsO₄, is a negative uniaxial crystal belonging to the same isomorphous group as Potassium Dihydrogen Phosphate (KDP) and Ammonium Dihydrogen Phosphate (ADP).[1][2] Like its counterparts, ADA possesses nonlinear optical properties that make it a candidate for frequency conversion applications such as SHG.[1]
These application notes provide a comprehensive overview of the theoretical and practical aspects of employing ADA for intracavity SHG. Due to the limited availability of specific experimental data for ADA, the information presented herein is substantially based on the well-characterized properties of its isomorphs, KDP and ADP.[3] All quantitative data derived from these related materials are clearly indicated and should be considered as estimations for ADA.
Physical and Optical Properties of ADA
ADA is a colorless, crystalline solid that is soluble in water.[1][4] As a nonlinear optical material, its performance in SHG is dictated by its refractive indices, nonlinear optical coefficients, and its ability to achieve phase matching.
Table 1: General Physical and Chemical Properties of ADA
| Property | Value | Reference |
| Chemical Formula | NH₄H₂AsO₄ | [1][5] |
| Crystal System | Tetragonal | [2] |
| Molar Mass | 158.97 g/mol | [4][5] |
| Appearance | Colorless crystals | [1][2] |
| Solubility in Water | Soluble | [1][4] |
Second Harmonic Generation with ADA: Theoretical Considerations
Efficient SHG requires satisfying the phase-matching condition, where the fundamental and second harmonic waves propagate with the same phase velocity through the crystal.[6] For negative uniaxial crystals like ADA, this is typically achieved by using an extraordinarily polarized fundamental beam to generate an ordinarily polarized second harmonic beam (Type I phase matching) or a combination of ordinarily and extraordinarily polarized fundamental beams to generate an extraordinarily polarized second harmonic (Type II phase matching).
Sellmeier Equations and Refractive Indices
The refractive indices of a material as a function of wavelength (λ) are crucial for determining the phase-matching angles. These are typically calculated using Sellmeier equations of the form:
n²(λ) = A + B / (λ² - C) - Dλ²
Table 2: Estimated Sellmeier Coefficients for ADA (based on ADP data)
| Coefficient | Ordinary Refractive Index (nₒ) | Extraordinary Refractive Index (nₑ) |
| A | 2.259276 | 2.125341 |
| B | 0.01008956 | 0.00898588 |
| C | 0.01294262 | 0.01202816 |
| D | 0.0 | 0.0 |
Note: These coefficients are for ADP and are used here as an estimate for ADA. Wavelength (λ) is in micrometers.
Using these coefficients, the refractive indices at the fundamental (e.g., 1064 nm from a Nd:YAG laser) and second harmonic (532 nm) wavelengths can be calculated to determine the phase-matching angle.
Nonlinear Optical Properties
The efficiency of the SHG process is proportional to the square of the effective nonlinear optical coefficient (d_eff). For ADA, which belongs to the 42m point group, the relevant nonlinear coefficient is d₃₆.
Table 3: Estimated Nonlinear Optical Properties of ADA
| Property | Estimated Value | Reference (for ADP) |
| Nonlinear Coefficient (d₃₆) | ~0.43 pm/V @ 1.06 µm | |
| Effective Nonlinear Coefficient (Type I) | d₃₆ sin(θ)sin(2φ) | |
| Effective Nonlinear Coefficient (Type II) | d₃₆ sin(2θ)cos(2φ) |
θ is the polar angle and φ is the azimuthal angle of the laser propagation direction with respect to the crystal's optical axes.
Phase Matching
For a fundamental wavelength of 1064 nm, the estimated Type I phase-matching angle for ADA (based on ADP data) would be in the range of 40-50 degrees. The exact angle is highly dependent on the precise refractive indices.
Table 4: Estimated Phase-Matching and Acceptance Parameters for SHG of 1064 nm Light in ADA
| Parameter | Estimated Value |
| Phase-Matching Angle (θ, Type I) | ~42° |
| Angular Acceptance | ~1-2 mrad·cm |
| Temperature Acceptance | ~5-10 °C·cm |
| Spectral Acceptance | ~1-1.5 nm·cm |
These values are estimations based on data for KDP and ADP and should be experimentally verified for ADA.
Experimental Protocol: Intracavity SHG with ADA
This protocol outlines the general procedure for setting up an intracavity SHG experiment using an ADA crystal. A standard V-shaped laser cavity is described as an example.
Materials and Equipment
-
Laser Gain Medium: Nd:YAG, Nd:YVO₄, or other suitable laser crystal.
-
Pump Source: High-power laser diode with appropriate wavelength for the gain medium.
-
Optics:
-
High-reflector (HR) coated concave mirrors for the laser cavity.
-
Output coupler (OC) mirror, highly reflective at the fundamental wavelength and highly transmissive at the second harmonic wavelength.
-
Focusing lenses for the pump beam.
-
Dichroic mirror to separate the second harmonic from the fundamental beam.
-
-
Nonlinear Crystal:
-
ADA crystal, cut for the appropriate phase-matching angle (e.g., Type I for 1064 nm).
-
The crystal should be mounted in a rotation stage for fine-tuning the phase-matching angle.
-
A temperature-controlled mount is highly recommended for stabilizing the crystal's temperature.
-
-
Detection and Measurement:
-
Power meter.
-
Spectrometer.
-
Beam profiler.
-
Experimental Setup Workflow
The following diagram illustrates the logical workflow for setting up the intracavity SHG experiment.
Caption: A logical workflow for setting up an intracavity SHG experiment.
Procedure
-
Laser Cavity Alignment:
-
Assemble the V-shaped laser cavity with the gain medium and mirrors (M1, M2, and OC).
-
Align the pump beam to be collinear with the cavity axis and focused into the gain medium.
-
Optimize the cavity alignment to achieve stable laser operation at the fundamental wavelength (e.g., 1064 nm).
-
-
Insertion of the ADA Crystal:
-
Place the mounted ADA crystal inside the cavity at the second beam waist, typically between the folding mirror (M2) and the output coupler (OC).
-
The crystal should be positioned at Brewster's angle to minimize insertion losses, if possible.
-
-
Phase-Matching Optimization:
-
Carefully rotate the ADA crystal to achieve the optimal phase-matching angle. This will be observed as a significant increase in the second harmonic output power.
-
Fine-tune the crystal's temperature to maximize the SHG efficiency.
-
-
Characterization of the Second Harmonic Output:
-
Measure the output power of the second harmonic beam using a power meter after filtering out the fundamental wavelength.
-
Analyze the spectral properties of the output beam with a spectrometer to confirm the wavelength is at the second harmonic.
-
Characterize the spatial profile of the second harmonic beam using a beam profiler.
-
Signaling Pathway and Logical Relationships
The process of intracavity SHG involves a series of interconnected steps and conditions that must be met for efficient frequency conversion. The following diagram illustrates these relationships.
Caption: The logical pathway for efficient intracavity second harmonic generation.
Conclusion
This compound presents a promising, yet under-characterized, material for intracavity second harmonic generation. By leveraging the established knowledge of its isomorphs, KDP and ADP, researchers can design and implement efficient frequency conversion systems. The protocols and data provided in these notes serve as a foundational guide for scientists and professionals exploring the use of ADA in laser applications, including those relevant to advanced instrumentation in drug development and scientific research. It is imperative that the estimated parameters are experimentally validated to optimize the performance of any SHG system utilizing ADA crystals.
References
Application Notes and Protocols: Ammonium Dihydrogen Arsenate in Tunable UV Radiation Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄), commonly known as ADA, is a transparent crystalline material belonging to the same isomorphous group as Potassium Dihydrogen Phosphate (KDP).[1] Like other crystals in the KDP family, ADA possesses nonlinear optical properties that make it a candidate for various frequency conversion applications, including the generation of tunable ultraviolet (UV) radiation.[2] Its transparency in the UV region, extending down to approximately 220 nm, is a key characteristic for such applications. This document provides an overview of the relevant properties of ADA, protocols for its use in tunable UV generation, and a comparison with its well-characterized analog, Ammonium Dihydrogen Phosphate (ADP).
Optical Properties of this compound
Quantitative data on the optical properties of ADA are not as extensively documented as for its phosphate counterpart, ADP. However, based on available information and the strong structural and optical similarities between the two, we can infer and utilize key parameters.
Table 1: Key Optical and Physical Properties of ADA and ADP
| Property | This compound (ADA) | Ammonium Dihydrogen Phosphate (ADP) |
| Chemical Formula | NH₄H₂AsO₄ | NH₄H₂PO₄ |
| Crystal System | Tetragonal | Tetragonal |
| UV Cutoff Wavelength | ~220 nm | ~180 nm |
| Refractive Index (n) | 1.577 (wavelength not specified) | n_o = 1.525, n_e = 1.479 @ 589.3 nm |
| Nonlinear Optical Coefficients | Not readily available | d₃₆ = 0.47 x 10⁻¹² m/V |
Note: The data for ADP is provided as a reference due to the limited availability of specific data for ADA.
Principles of Tunable UV Radiation Generation
The generation of tunable UV radiation using a nonlinear crystal like ADA typically involves a process called Second Harmonic Generation (SHG) or Sum Frequency Generation (SFG) .
-
Second Harmonic Generation (SHG): In this process, two photons from a high-intensity input laser beam (the fundamental wave) interact within the nonlinear crystal to generate a single photon with twice the energy, and therefore half the wavelength, of the input photons. For example, a laser operating in the visible spectrum (e.g., 500-600 nm) can be used to generate UV light (250-300 nm).
-
Sum Frequency Generation (SFG): This process involves the mixing of two laser beams with different frequencies (ω₁ and ω₂) within the crystal to generate a new beam with a frequency equal to the sum of the two input frequencies (ω₃ = ω₁ + ω₂). By tuning the wavelength of one or both of the input lasers, the output UV wavelength can be tuned.
For these processes to be efficient, a critical condition known as phase matching must be satisfied.[3] Phase matching ensures that the fundamental and the generated harmonic waves travel through the crystal with the same phase velocity, allowing for constructive interference and efficient energy transfer to the harmonic wave. In birefringent crystals like ADA, phase matching is typically achieved by carefully orienting the crystal with respect to the input laser beam's polarization and propagation direction. This is known as angle tuning.
Experimental Protocol for Tunable UV Generation using an ADA Crystal
This protocol outlines a general procedure for generating tunable UV radiation via second harmonic generation using an ADA crystal. The setup can be adapted for sum frequency generation by introducing a second input laser beam.
Materials and Equipment:
-
Tunable laser source (e.g., a dye laser or a Ti:Sapphire laser) operating in the visible or near-infrared spectrum.
-
This compound (ADA) crystal, cut at the appropriate phase-matching angle for the desired wavelength range.
-
Crystal mount with rotational and tilting capabilities for angle tuning.
-
Optical components: lenses for focusing and collimating the laser beam, mirrors, and a prism or dichroic mirror to separate the fundamental and generated UV beams.
-
Power meter or spectrometer for measuring the output UV radiation.
-
Safety goggles appropriate for the laser wavelengths being used.
Experimental Procedure:
-
Crystal Preparation and Mounting:
-
Handle the ADA crystal with care, avoiding contact with bare hands to prevent surface contamination.
-
Mount the crystal securely in the adjustable holder.
-
-
Laser Beam Alignment:
-
Align the tunable laser source so that the beam passes through the center of the optical path.
-
Use lenses to focus the fundamental laser beam into the ADA crystal. The beam waist should be located at the center of the crystal to maximize the intensity and, consequently, the conversion efficiency.
-
-
Phase Matching Optimization:
-
Set the tunable laser to the desired fundamental wavelength.
-
Carefully rotate and tilt the ADA crystal to achieve the phase-matching condition. This is typically observed as a significant increase in the intensity of the generated UV light.
-
Use a UV-sensitive card or a power meter to monitor the UV output while adjusting the crystal's orientation.
-
-
Wavelength Tuning:
-
Once phase matching is achieved for a specific wavelength, the output UV wavelength can be tuned by adjusting the wavelength of the input laser.
-
As the fundamental wavelength is changed, the phase-matching angle of the ADA crystal will also need to be readjusted to maintain optimal conversion efficiency.
-
-
Output Characterization:
-
Separate the generated UV beam from the fundamental beam using a prism or a dichroic mirror.
-
Measure the power and wavelength of the UV output using a power meter and a spectrometer.
-
Diagrams
Caption: Experimental workflow for tunable UV generation using an ADA crystal.
Caption: Logical relationship for achieving phase matching in ADA.
Safety Precautions
-
This compound contains arsenic and is toxic. Handle the crystal with appropriate personal protective equipment, including gloves and safety glasses.
-
Laser safety is paramount. Always wear appropriate laser safety goggles that protect against both the fundamental and the generated UV wavelengths.
-
Ensure the experimental area is properly enclosed to prevent stray laser beams from causing eye damage.
Conclusion
This compound is a promising nonlinear optical crystal for the generation of tunable UV radiation, particularly in the spectral region above 220 nm. While specific optical data for ADA is not as abundant as for its isomorph ADP, the principles and experimental protocols outlined here provide a solid foundation for researchers to explore its potential. The ability to generate tunable UV light is critical for a wide range of applications in spectroscopy, materials processing, and the pharmaceutical sciences. Further characterization of ADA's nonlinear optical properties will undoubtedly expand its utility in these fields.
References
Application Notes and Protocols: Ammonium Dihydrogen Arsenate (ADA) and its Isomorph Ammonium Dihydrogen Phosphate (ADP) in Pockels Cells and Laser Technology
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed experimental data and established protocols for Ammonium Dihydrogen Arsenate (ADA) in Pockels cell applications are not widely available in peer-reviewed literature. Due to its isomorphic nature and similar crystal structure, this document will utilize data and protocols for Ammonium Dihydrogen Phosphate (ADP) as a close analogue. ADP is a well-characterized material commonly used in electro-optic applications and serves as a valuable reference for the potential use and characterization of ADA.[1][2]
Introduction to ADA and ADP in Electro-Optics
This compound (NH₄H₂AsO₄, ADA) and Ammonium Dihydrogen Phosphate (NH₄H₂PO₄, ADP) are inorganic crystalline materials that exhibit the Pockels effect, a linear electro-optic phenomenon where the refractive index of the material changes in proportion to an applied electric field.[3][4] This property makes them suitable for use in Pockels cells, which are critical components in various laser systems for applications such as Q-switching, pulse picking, and light modulation.[4][5]
Both ADA and ADP belong to the tetragonal crystal system and lack inversion symmetry, a prerequisite for exhibiting the Pockels effect.[1][6] While ADP has been extensively studied and utilized in optical and electronic applications, ADA is less common, primarily due to the hazardous nature of arsenic compounds.[6][7] However, for specific applications requiring tailored optical properties, the study of ADA might be of interest. These application notes provide a comprehensive overview of the properties of ADP as a proxy for ADA and detail the protocols for their characterization and use in laser technology.
Quantitative Data: A Comparative Overview
The following tables summarize the key optical and physical properties of ADA and ADP. The data for ADP is well-established, while the data for ADA is limited.
Table 1: Physical and Optical Properties of ADA and ADP
| Property | This compound (ADA) | Ammonium Dihydrogen Phosphate (ADP) |
| Chemical Formula | NH₄H₂AsO₄ | NH₄H₂PO₄ |
| Molar Mass ( g/mol ) | 158.97 | 115.03 |
| Crystal System | Tetragonal | Tetragonal[6] |
| Density (g/cm³) | 2.311[7] | 1.80[1] |
| Melting Point (°C) | 300 (decomposes)[7] | 190 |
| Refractive Index (n₀) at 589 nm | 1.577[7] | 1.525[1] |
| Solubility in Water | Soluble[7] | Soluble[1] |
Table 2: Electro-Optic and Laser-Related Properties of ADP
| Property | Value | Wavelength (nm) | Reference |
| Electro-Optic Coefficients | |||
| r₄₁ (pm/V) | 24.5 | 633 | [8] |
| r₆₃ (pm/V) | 8.5 | 633 | [8] |
| Refractive Indices (at 24.8 °C) | |||
| n₀ (ordinary) | 1.5217 | 632.8 | [9][10] |
| nₑ (extraordinary) | 1.4768 | 632.8 | [9][10] |
| Laser Damage Threshold (J/cm²) | 5.0 - 16.0 | 355 | [11] |
Note: The laser damage threshold of ADP can vary significantly depending on the crystal quality, growth method, and laser parameters (pulse duration, repetition rate, etc.).[11]
Experimental Protocols
This section outlines the detailed methodologies for key experiments related to the characterization and use of ADA/ADP crystals in Pockels cells.
The electro-optic coefficients (rᵢⱼ) quantify the magnitude of the Pockels effect in a crystal. A common method for their measurement is the interferometric technique.
Objective: To determine the electro-optic coefficients (e.g., r₆₃) of an ADA/ADP crystal.
Materials and Equipment:
-
ADA or ADP crystal, cut and polished with electrodes applied to the appropriate faces.
-
He-Ne Laser (632.8 nm) or other suitable laser source.
-
Polarizers.
-
Quarter-wave plate.
-
High-voltage power supply.
-
Photodetector.
-
Oscilloscope.
-
Lock-in amplifier.
-
Optical bench and mounting components.
Experimental Workflow:
Caption: Workflow for measuring electro-optic coefficients.
Procedure:
-
Optical Alignment:
-
Set up the optical components on the optical bench as shown in the diagram.
-
The laser beam is passed through the first polarizer to ensure linear polarization.
-
The quarter-wave plate is oriented to convert the linearly polarized light into circularly polarized light before it enters the crystal.
-
The crystal is placed in the beam path, and a modulating AC voltage is applied across its electrodes.
-
The second polarizer (analyzer) is placed after the crystal, oriented to convert the phase modulation into an intensity modulation.
-
The photodetector is positioned to measure the intensity of the transmitted light.
-
-
Data Acquisition:
-
Apply a sinusoidal high voltage to the crystal.
-
The photodetector measures the intensity modulation of the laser beam.
-
The signal from the photodetector is fed into the lock-in amplifier, which is referenced to the frequency of the applied voltage.
-
The output of the lock-in amplifier, which is proportional to the amplitude of the intensity modulation, is displayed on the oscilloscope.
-
-
Calculation:
-
The electro-optic coefficient can be calculated from the measured modulation depth, the applied voltage, the crystal dimensions, and the refractive indices of the crystal. The specific formula depends on the crystal orientation and the experimental configuration.
-
LIDT is a critical parameter for optical components used in high-power laser systems. The "1-on-1" or "R-on-1" test is a standard method for its determination.[11]
Objective: To determine the laser-induced damage threshold of an ADA/ADP crystal.
Materials and Equipment:
-
Pulsed laser source with well-characterized beam parameters (e.g., Nd:YAG laser at 355 nm).[11]
-
Energy meter.
-
Beam profiling camera.
-
Focusing lens.
-
ADA or ADP crystal sample.
-
High-resolution microscope for damage inspection.
-
Motorized translation stage.
Experimental Workflow:
Caption: Workflow for 1-on-1 LIDT measurement.
Procedure:
-
Sample Preparation and Setup:
-
The ADA/ADP crystal sample should be cleaned to remove any surface contaminants.
-
Mount the sample on the motorized translation stage.
-
Align the laser beam to be incident normally on the sample surface.
-
The focusing lens is used to achieve the desired spot size on the sample.
-
-
1-on-1 Testing:
-
A grid of test sites is defined on the sample surface.
-
Each site is inspected with the microscope before irradiation to document any pre-existing defects.
-
Each site is then irradiated with a single laser pulse at a specific fluence.
-
After irradiation, the site is inspected again for any signs of damage (e.g., pitting, discoloration, cracking).
-
This process is repeated for a statistically significant number of sites at various fluence levels.
-
-
Data Analysis:
-
The damage probability is plotted as a function of laser fluence.
-
The LIDT is typically defined as the fluence at which the linear extrapolation of the damage probability curve intersects the zero probability axis.
-
Pockels Cell Operation and Laser System Integration
The fundamental operation of a Pockels cell involves modulating the polarization of light.
Signaling Pathway of a Pockels Cell Q-Switch:
Caption: Pockels cell operation in a Q-switched laser.
In a typical Q-switched laser, the Pockels cell is placed within the laser cavity along with a polarizer. When a high voltage is applied to the Pockels cell, it acts as a quarter-wave plate, rotating the polarization of the light passing through it. This rotation causes the light to be rejected by the polarizer, effectively introducing a high loss in the cavity and preventing lasing. This allows the gain medium to store a large amount of energy. When the voltage is rapidly switched off, the Pockels cell becomes inactive, the cavity loss is suddenly reduced (Q-switching), and the stored energy is released in a short, high-intensity laser pulse.
Conclusion
While direct, extensive data for this compound (ADA) in Pockels cell applications is limited, its isomorph, Ammonium Dihydrogen Phosphate (ADP), provides a robust and well-documented baseline for understanding its potential. The protocols and data presented here for ADP can be adapted for the characterization and utilization of ADA in laser systems. Researchers and professionals interested in exploring ADA for electro-optic applications should proceed with appropriate safety precautions due to the toxicity of arsenic compounds and can use the methodologies described herein as a starting point for their investigations.
References
- 1. Unique properties of ammonium dihydrogen phosphat_Chemicalbook [chemicalbook.com]
- 2. ijera.com [ijera.com]
- 3. Pockels effect - Wikipedia [en.wikipedia.org]
- 4. sintec.sg [sintec.sg]
- 5. Pockels Cells: Features, Principle & Applications [blikai.com]
- 6. Ammonium dihydrogen phosphate - Ammonium dihydrogen phosphate [laboratoriumdiscounter.nl]
- 7. This compound | 13462-93-6 [amp.chemicalbook.com]
- 8. optoscience.com [optoscience.com]
- 9. Refractive Indices of Ammonium Dihydrogen Phosphate and Potassium Dihydrogen Phosphate between 2000 Å and 1.5 μ [opg.optica.org]
- 10. researchgate.net [researchgate.net]
- 11. OPG [opg.optica.org]
Application Notes and Protocols for Second Harmonic Generation (SHG) in Ammonium Dihydrogen Arsenate (ADA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second Harmonic Generation (SHG) is a nonlinear optical process in which two photons with the same frequency interacting with a nonlinear material are effectively combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This phenomenon is only observed in materials without inversion symmetry, making it a valuable tool for probing the structure and symmetry of crystalline materials. Ammonium dihydrogen arsenate (NH₄H₂AsO₄, ADA) is a crystal belonging to the tetragonal system (point group 42m) and is isomorphous with potassium dihydrogen phosphate (KDP), a widely used nonlinear optical crystal. The arsenate group ([AsO₄]³⁻) in ADA is a source of its nonlinear optical properties, making it a suitable candidate for SHG studies.
These application notes provide a detailed experimental setup and protocol for observing and measuring SHG in an ADA crystal. The information is targeted towards researchers interested in characterizing nonlinear optical materials, as well as professionals in drug development who can utilize SHG microscopy for label-free imaging of crystalline active pharmaceutical ingredients (APIs).
Experimental Setup for SHG in this compound
A typical experimental setup for SHG measurements in an ADA crystal is depicted below. The fundamental laser source is directed through a series of optical components to isolate and control the beam properties before it interacts with the ADA crystal. The generated second harmonic signal is then separated from the fundamental beam and detected.
Key Components:
-
Laser Source: A pulsed laser with high peak power is essential for efficient SHG. A common choice is a Q-switched or mode-locked Nd:YAG laser operating at a fundamental wavelength of 1064 nm.
-
Optical Isolator: Prevents back-reflections from destabilizing the laser.
-
Half-Wave Plate (λ/2) and Polarizer: Used in combination to control the intensity and polarization of the fundamental beam incident on the crystal.
-
Focusing Lens: Increases the power density at the crystal, enhancing the nonlinear effect.
-
ADA Crystal: The nonlinear medium, mounted on a rotational stage to allow for precise alignment and tuning of the phase-matching angle.
-
Collimating Lens: To collect and collimate the fundamental and second harmonic beams after the crystal.
-
Filter: A filter that blocks the fundamental wavelength (e.g., a short-pass or band-pass filter centered at the second harmonic wavelength) is used to isolate the SHG signal.
-
Detector: A sensitive photodetector, such as a photomultiplier tube (PMT) or a CCD camera, is used to measure the intensity of the SHG signal.
Protocols for Safe Handling and Storage of Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄)
Application Note: Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄) is a highly toxic, carcinogenic, and environmentally hazardous inorganic arsenic compound. These protocols are designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this substance, minimizing the risk of exposure and environmental contamination. Strict adherence to these guidelines is mandatory to maintain a safe laboratory environment.
Hazard Identification and Chemical Properties
This compound is a colorless, crystalline solid that is soluble in water. It is classified as acutely toxic if swallowed or inhaled, a suspected human carcinogen, and very toxic to aquatic life with long-lasting effects.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | NH₄H₂AsO₄ |
| Molar Mass | 158.97 g/mol [1] |
| Appearance | Colorless crystals |
| Density | 2.311 g/cm³ |
| Melting Point | 300 °C (decomposes)[2] |
| Solubility in Water | Soluble (337.4 mg/mL at 0°C)[3] |
Table 2: Toxicological Data and Exposure Limits for Inorganic Arsenic Compounds
| Parameter | Value | Agency/Source |
| Oral LD50 (Rodent) | 15 - 175 mg As/kg | ATSDR |
| OSHA PEL (8-hr TWA) | 10 µg/m³ | OSHA[4] |
| NIOSH REL (15-min Ceiling) | 2 µg/m³ | NIOSH[5] |
| ACGIH TLV (8-hr TWA) | 0.01 mg/m³ | ACGIH[6] |
| IDLH | 5 mg/m³ (as As) | NIOSH[5] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health.
Engineering Controls and Personal Protective Equipment (PPE)
2.1. Engineering Controls:
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7]
-
The work area should be equipped with an eyewash station and a safety shower.[7][8]
-
Use of a HEPA-filtered vacuum is required for cleaning up dust.[9]
2.2. Personal Protective Equipment (PPE):
-
Respiratory Protection: A full-face respirator with P100 (or N100) cartridges is required when handling the solid material or when airborne concentrations may exceed exposure limits.[4][7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[10] Gloves should be inspected before each use and disposed of properly after handling.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[7]
-
Skin and Body Protection: A lab coat or chemical-resistant apron, long pants, and closed-toe shoes are required.[4][10] For tasks with a high risk of contamination, disposable coveralls should be used.[5]
Safe Handling and Storage Protocols
3.1. Handling:
-
Always handle this compound in a designated area within a chemical fume hood.
-
Avoid the formation of dust.[11]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][12]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[12]
-
All containers must be clearly labeled with the chemical name and hazard warnings (e.g., "Toxic," "Carcinogen").[12]
3.2. Storage:
-
Store in a cool, dry, and well-ventilated area.[11]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be secure and accessible only to authorized personnel.
Emergency Procedures
4.1. Spills and Leaks:
-
Small Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand) to avoid raising dust.
-
Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.[11]
-
Clean the spill area with a damp cloth or a HEPA-filtered vacuum. Do not dry sweep.[6]
-
Place all cleanup materials in the hazardous waste container.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact the institution's emergency response team immediately.
-
Restrict access to the area.
-
4.2. First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing.[5][7] Flush the affected area with copious amounts of soap and water for at least 15 minutes.[5][6][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
-
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.[11]
-
Collect waste in clearly labeled, sealed, and leak-proof containers.
-
Waste disposal must be carried out in accordance with all local, state, and federal regulations.[11] This may involve stabilization and solidification processes to immobilize the arsenic before landfill disposal.
Visual Protocols
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making workflow for responding to a spill of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HEALTH EFFECTS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Arsenic and Inorganic Arsenic Compounds - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. healthcouncil.nl [healthcouncil.nl]
- 5. Arsenic | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. tmmedia.in [tmmedia.in]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. gov.uk [gov.uk]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. nj.gov [nj.gov]
Application Notes and Protocols for the Characterization of Adenosine Deaminase (ADA) Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential techniques for the characterization of Adenosine Deaminase (ADA) crystals. Detailed protocols for structural, biophysical, and enzymatic analyses are presented to guide researchers in obtaining high-quality, reproducible data.
Structural Characterization by X-ray Crystallography
X-ray crystallography is a powerful technique to determine the three-dimensional atomic structure of a protein. The following sections detail the process from crystallization to structure determination.
Crystallization of ADA
The production of high-quality crystals is the rate-limiting step in X-ray crystallography. The hanging drop vapor diffusion method is a commonly used technique for protein crystallization.
Protocol: Hanging Drop Vapor Diffusion Crystallization of ADA
-
Protein Preparation:
-
Purify ADA to >95% homogeneity.
-
Concentrate the purified ADA to 5-15 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Filter the protein solution through a 0.22 µm syringe filter to remove any precipitate.
-
-
Crystallization Plate Setup:
-
Pipette 500 µL of the precipitant solution into the reservoir of a 24-well crystallization plate. A common starting precipitant for bovine ADA is 1.6 M ammonium sulfate in 0.1 M Tris-HCl pH 7.5.
-
Apply a thin line of vacuum grease around the rim of the well.
-
-
Drop Preparation:
-
On a siliconized glass coverslip, pipette 2 µL of the concentrated ADA solution.
-
Add 2 µL of the reservoir solution to the protein drop.
-
Gently mix by pipetting up and down, being careful not to introduce air bubbles.
-
-
Incubation:
-
Invert the coverslip and place it over the well, ensuring a good seal with the vacuum grease.
-
Incubate the plate at a constant temperature, typically 4°C or 20°C.
-
Monitor the drops for crystal growth over several days to weeks.
-
Crystal Mounting and Cryo-cooling
Once suitable crystals have grown, they must be mounted and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray data collection.
Protocol: Crystal Mounting and Cryo-cooling
-
Cryoprotectant Soaking:
-
Prepare a cryoprotectant solution by adding a cryoprotectant (e.g., 25% glycerol or ethylene glycol) to the reservoir solution.
-
Using a nylon loop slightly larger than the crystal, quickly transfer the crystal from the drop to a drop of the cryoprotectant solution.
-
Allow the crystal to soak for 10-30 seconds.
-
-
Mounting and Freezing:
-
Scoop the crystal out of the cryoprotectant solution with the loop.
-
Quickly plunge the loop and crystal into liquid nitrogen.
-
Store the frozen crystal in a cryo-cane in a liquid nitrogen dewar.
-
X-ray Diffraction Data Collection and Processing
Data collection is performed at a synchrotron beamline. The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
Protocol: X-ray Diffraction Data Collection
-
Crystal Screening:
-
Mount the frozen crystal on the goniometer in the X-ray beam.
-
Collect a few initial diffraction images to assess crystal quality, resolution, and to determine the crystal lattice parameters.
-
-
Data Collection:
-
If the crystal quality is good, proceed with collecting a full dataset.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
-
Data Processing:
-
The collected diffraction images are processed using software such as XDS or MOSFLM to integrate the reflection intensities.
-
The integrated data is then scaled and merged to produce a final reflection file.
-
-
Structure Determination and Refinement:
-
The structure is typically solved by molecular replacement, using a known structure of a homologous protein as a search model.
-
The initial model is then refined against the experimental data to improve the fit and build a complete atomic model of ADA.
-
| Parameter | Bovine ADA | Murine ADA |
| Space Group | P4₁2₁2 or P4₃2₁2 | C2 |
| Unit Cell a (Å) | 80.03 | 101.68 |
| Unit Cell b (Å) | 80.03 | 94.38 |
| Unit Cell c (Å) | 141.68 | 85.51 |
| Unit Cell β (°) | 90 | 96.54 |
| Resolution (Å) | 2.0 | High-resolution |
| Molecules/Asymmetric Unit | Not specified | 2 |
Enzymatic Activity Characterization
The enzymatic activity of ADA crystals can be assessed to ensure that the crystallization process has not compromised the protein's function.
Colorimetric Activity Assay
This assay measures the production of inosine from adenosine, which is then converted to uric acid and detected spectrophotometrically.
Protocol: Colorimetric ADA Activity Assay
-
Crystal Preparation:
-
Wash the ADA crystals in a stabilizing solution (without the precipitant) to remove any amorphous protein.
-
Resuspend the crystals in an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Determine the protein concentration of the crystal suspension.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, purine nucleoside phosphorylase (PNP), and xanthine oxidase (XOD).
-
Add the ADA crystal suspension to the reaction mixture.
-
Initiate the reaction by adding the substrate, adenosine.
-
-
Detection:
-
In the presence of peroxidase (POD), the hydrogen peroxide produced reacts with a chromogenic substrate to produce a colored product.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 550 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the specific activity of the ADA crystals (µmol/min/mg).
-
To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying concentrations of adenosine.
-
| Kinetic Parameter | Human Lymphocyte ADA |
| Km (mM) | 0.103 ± 0.051 |
| Vmax (nmol NH₃·mg⁻¹·s⁻¹) | 0.025 ± 0.001 |
| Optimal pH | 6.0 - 7.4 |
Biophysical Characterization
Biophysical techniques are employed to assess the structural integrity and stability of ADA in its crystalline form.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of the protein within the crystal.
Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Carefully wash and resuspend the ADA crystals in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
The final protein concentration should be between 0.1 and 0.5 mg/mL.
-
-
Data Acquisition:
-
Record the CD spectrum in the far-UV range (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Collect a baseline spectrum of the buffer alone and subtract it from the protein spectrum.
-
-
Data Analysis:
-
The resulting spectrum can be used to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.
-
Characteristic negative bands at ~208 nm and ~222 nm indicate α-helical content, while a negative band around 218 nm is characteristic of β-sheets.
-
Differential Scanning Calorimetry (DSC)
DSC is a technique used to measure the thermal stability of the protein in the crystal by determining its melting temperature (Tm).
Protocol: Differential Scanning Calorimetry
-
Sample Preparation:
-
Prepare a suspension of ADA crystals in a suitable buffer at a concentration of approximately 1 mg/mL.
-
Prepare a matching buffer reference.
-
-
Data Acquisition:
-
Load the sample and reference into the DSC instrument.
-
Scan a temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
The instrument measures the differential heat capacity between the sample and the reference as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show a peak corresponding to the unfolding of the protein.
-
The melting temperature (Tm) is the temperature at the apex of the peak.
-
The area under the peak corresponds to the enthalpy of unfolding (ΔH).
-
Application Notes and Protocols for Doping Adenosine Deaminase (ADA) Crystals for Enhanced Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine Deaminase (ADA) is a crucial enzyme in purine metabolism, and its dysfunction is linked to severe immunodeficiency diseases. High-resolution crystal structures of ADA are vital for understanding its mechanism and for the rational design of therapeutic agents. However, obtaining well-diffracting crystals that are suitable for X-ray crystallography can be a significant bottleneck. Doping ADA crystals with heavy atoms is a powerful technique to overcome the phasing problem in crystallography and can also enhance crystal quality, leading to higher resolution diffraction data.
These application notes provide a comprehensive guide to the methods, protocols, and expected outcomes for doping ADA crystals. The primary application of doping ADA crystals is to facilitate phase determination in X-ray crystallography through methods like Single Isomorphous Replacement (SIR), Multiple Isomorphous Replacement (MIR), and Single-wavelength Anomalous Dispersion (SAD). The incorporation of heavy atoms, such as lanthanides or other metal ions, introduces significant changes in X-ray scattering, which can be used to solve the phase problem. Furthermore, in some cases, dopants can stabilize the crystal lattice, leading to improved diffraction quality.
Data Presentation: Expected Effects of Doping on ADA Crystal Properties
The following table summarizes the anticipated quantitative improvements in crystallographic data upon successful doping of ADA crystals. These values are based on established principles of heavy-atom phasing in protein crystallography.
| Parameter | Undoped ADA Crystal (Typical) | Doped ADA Crystal (Expected) | Rationale for Improvement |
| Diffraction Resolution (Å) | 2.5 - 3.5 | 1.8 - 2.8 | Dopants can stabilize the crystal lattice, leading to better-ordered crystals that diffract to higher resolution. |
| Phasing Power | N/A | > 1.0 (Anomalous) / > 1.5 (Isomorphous) | Heavy atoms provide strong anomalous or isomorphous signals, which are essential for calculating initial phases. A phasing power greater than 1.0 is generally considered useful. |
| Figure of Merit (FOM) | N/A | 0.3 - 0.7 (initial) | The FOM indicates the quality of the experimental phases. Values in this range for initial phases are typically sufficient for electron density map calculation and model building. |
| R-factor / R-free | 20-28% / 23-32% (final model) | 18-25% / 20-28% (final model) | Improved phasing and higher resolution data lead to a more accurate final refined model with lower R-factors. |
| B-factors (°A²) | 30 - 60 | 20 - 50 | Well-ordered, doped crystals often exhibit lower B-factors, indicating less atomic motion and a more stable structure. |
Experimental Protocols
Protocol 1: Heavy-Atom Doping of ADA Crystals by Soaking
This protocol describes the procedure for introducing heavy atoms into pre-grown ADA crystals.
Materials:
-
ADA crystals (grown according to established protocols)
-
Stabilizing solution (mother liquor with slightly higher precipitant concentration)
-
Heavy-atom stock solutions (e.g., 10-100 mM of K₂PtCl₄, AuCl₃, HgCl₂, various lanthanide chlorides)
-
Cryoprotectant solution (stabilizing solution containing 20-30% glycerol or other cryoprotectant)
-
Micropipettes and fine-tipped gel-loading tips
-
Crystallization plates (e.g., 24-well VDX plates)
-
Siliconized cover slips
-
Microscope
-
Cryo-loops
Procedure:
-
Prepare Heavy-Atom Soaking Solution:
-
Prepare a fresh solution of the heavy atom in the stabilizing solution at a concentration ranging from 0.1 mM to 10 mM. The optimal concentration must be determined empirically.
-
Centrifuge the heavy-atom solution to pellet any precipitate.
-
-
Crystal Soaking:
-
Prepare a hanging drop setup with the stabilizing solution in the reservoir.
-
On a siliconized cover slip, place a 2-10 µL drop of the heavy-atom soaking solution.
-
Carefully transfer a single ADA crystal from its growth drop to the heavy-atom soaking drop using a cryo-loop. Minimize the transfer of the original mother liquor.
-
Seal the well and incubate at the same temperature as crystal growth for a period ranging from a few minutes to several hours, or even days. The optimal soaking time is variable and should be screened.
-
Monitor the crystal periodically under a microscope for any signs of cracking, dissolution, or change in appearance.
-
-
Back-Soaking (Optional but Recommended):
-
To remove non-specifically bound heavy atoms, transfer the crystal to a drop of fresh stabilizing solution (without the heavy atom) for a few minutes before cryo-protection.
-
-
Cryo-protection and Data Collection:
-
Transfer the soaked crystal into a drop of cryoprotectant solution for a few seconds.
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data. A preliminary analysis of a few frames can indicate if the heavy atom has bound and if the crystal quality is maintained.
-
Protocol 2: Co-crystallization of ADA with Metal Ions
This protocol describes the incorporation of metal ions during the crystallization process. This method is particularly useful if soaking proves detrimental to the crystals.
Materials:
-
Purified ADA protein solution
-
Crystallization screening solutions
-
Metal ion stock solutions (e.g., 10-100 mM of ZnCl₂, MnCl₂, various lanthanide chlorides)
-
Crystallization plates
Procedure:
-
Prepare Protein-Dopant Mixture:
-
To the purified ADA protein solution, add the metal ion stock solution to a final concentration typically in the range of 0.5-5 mM. The optimal concentration needs to be determined experimentally.
-
Incubate the mixture on ice for at least 30 minutes to allow for binding.
-
-
Crystallization Screening:
-
Set up crystallization trials (e.g., hanging drop or sitting drop vapor diffusion) using the ADA-dopant mixture.
-
Screen a wide range of crystallization conditions. Note that the presence of the dopant may alter the optimal crystallization conditions compared to the native protein.
-
-
Crystal Harvesting and Data Collection:
-
Once crystals appear, they can be cryo-protected and harvested as described in the soaking protocol.
-
Collect X-ray diffraction data and analyze for the presence and location of the incorporated metal ion.
-
Mandatory Visualizations
Experimental Workflow for Doping ADA Crystals
Caption: Workflow for doping ADA crystals for crystallographic studies.
Signaling Pathway Affected by ADA Deficiency
Caption: Impact of ADA deficiency on T-cell signaling pathways.
Ammonium Dihydrogen Arsenate (ADA): Application Notes and Protocols for Transducer Materials Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ammonium dihydrogen arsenate (NH₄H₂AsO₄), a crystalline material with significant potential for transducer applications. This document details its physical, piezoelectric, and electro-optic properties, and provides protocols for its synthesis, crystal growth, and characterization.
Introduction
This compound (ADA) is an inorganic compound that crystallizes in the tetragonal system, belonging to the point group I-42d.[1] It is isomorphous with potassium dihydrogen phosphate (KDP), a well-known material in nonlinear optics. Like KDP, ADA exhibits piezoelectricity and the Pockels effect (linear electro-optic effect), making it a candidate for various transducer applications, including sensors, actuators, and optical modulators. Its ferroelectric and nonlinear optical properties are also of significant interest.[2]
Safety Note: this compound is toxic if swallowed or inhaled and is a known carcinogen.[3][4] It is also very toxic to aquatic life.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. Please consult the Safety Data Sheet (SDS) for detailed safety information.[4]
Physical and Chemical Properties
ADA forms colorless, tetragonal crystals that are soluble in water.[2][5] Key physical and chemical properties are summarized in the table below.
| Property | Value | Unit |
| Chemical Formula | NH₄H₂AsO₄ | |
| Molecular Weight | 158.97 | g/mol |
| Crystal System | Tetragonal | |
| Space Group | I-42d | |
| Lattice Parameters (a) | 7.6998 | Å |
| Lattice Parameters (c) | 7.7158 | Å |
| Density | 2.34 | g/cm³ |
| Melting Point | 300 (decomposes) | °C |
| Solubility in Water | Soluble |
Transducer-Related Properties
The piezoelectric and electro-optic properties of ADA are critical for its function as a transducer material.
Piezoelectric Properties
The piezoelectric effect in ADA relates an applied mechanical stress to a generated electrical charge, and conversely, an applied electric field to a mechanical deformation.
| Piezoelectric Coefficient | Value | Unit |
| d₃₆ | pC/N | |
| d₁₄ | pC/N | |
| g₃₆ | Vm/N | |
| g₁₄ | Vm/N |
Dielectric Properties
The dielectric properties describe how the material stores electrical energy in an electric field.
| Dielectric Constant | Value |
| ε₁₁/ε₀ | |
| ε₃₃/ε₀ |
Electro-Optic Properties
The electro-optic effect in ADA results in a change in its refractive index upon the application of an electric field.
| Electro-Optic Coefficient | Value | Unit |
| r₄₁ | pm/V | |
| r₅₂ | pm/V | |
| r₆₃ | pm/V |
Elastic Properties
The elastic properties describe the material's response to mechanical stress.
| Elastic Stiffness Constant | Value | Unit |
| c₁₁ | GPa | |
| c₁₂ | GPa | |
| c₁₃ | GPa | |
| c₃₃ | GPa | |
| c₄₄ | GPa | |
| c₆₆ | GPa |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of ADA from arsenic acid and ammonia.[2]
Materials:
-
Arsenic acid (H₃AsO₄) solution
-
Concentrated ammonia (NH₃) solution
-
Distilled water
-
Beakers
-
Stirring rod
-
pH meter or pH paper
-
Ice bath
Procedure:
-
Prepare a concentrated solution of arsenic acid in a beaker.
-
Cool the arsenic acid solution in an ice bath.
-
Slowly add concentrated ammonia solution to the arsenic acid solution while stirring continuously. This reaction is exothermic.
-
Monitor the pH of the solution. Continue adding ammonia until the pH is in the range of 4-5.
-
Allow the solution to stand at room temperature. Colorless crystals of this compound will precipitate.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the crystals in a desiccator.
Crystal Growth of this compound
This protocol describes the growth of single crystals of ADA from a saturated aqueous solution using the slow evaporation method.
Materials:
-
Synthesized this compound
-
Distilled water
-
Beaker
-
Hot plate with magnetic stirrer
-
Shallow dish (e.g., petri dish)
-
Nylon thread
-
Spatula
Procedure:
-
Prepare a saturated solution of ADA in distilled water at a slightly elevated temperature (e.g., 40-50 °C) by dissolving the synthesized ADA powder until no more solute dissolves.
-
Filter the hot, saturated solution into a clean, shallow dish to remove any undissolved particles.
-
Allow the solution to cool slowly to room temperature. Small seed crystals should form at the bottom of the dish.
-
Select a well-formed, transparent seed crystal.
-
Tie the selected seed crystal to a nylon thread.
-
Prepare another saturated solution of ADA at a slightly elevated temperature.
-
Suspend the seed crystal in the saturated solution, ensuring it is fully submerged and not touching the bottom or sides of the container.
-
Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
-
Place the setup in a location with a stable temperature and minimal vibrations.
-
Monitor the crystal growth over several days to weeks. The crystal will grow as the solvent evaporates, increasing the supersaturation of the solution.
Characterization of Piezoelectric Properties
The piezoelectric coefficient (d₃₃) can be measured using a Berlincourt-type d₃₃ meter or by the resonance method. The resonance method is described below.
Materials:
-
ADA crystal, cut and polished with electrodes applied to the appropriate faces
-
Impedance analyzer
-
Crystal holder
-
Temperature-controlled chamber
Procedure:
-
Mount the prepared ADA crystal in the crystal holder.
-
Place the holder inside the temperature-controlled chamber.
-
Connect the electrodes of the crystal to the impedance analyzer.
-
Sweep the frequency of the impedance analyzer over a range that includes the expected resonance (fᵣ) and anti-resonance (fₐ) frequencies of the crystal.
-
Record the impedance spectrum, identifying fᵣ and fₐ.
-
The electromechanical coupling coefficient (k) can be calculated from the resonance and anti-resonance frequencies.
-
The piezoelectric coefficient can then be derived from the coupling coefficient and the elastic and dielectric constants of the material.
Characterization of Electro-Optic Properties
The linear electro-optic (Pockels) coefficients can be measured using a polarimetric setup, such as a Mach-Zehnder or Michelson interferometer. A basic polarimetric method is described below.
Materials:
-
ADA crystal, cut and polished with electrodes applied for the desired electric field orientation
-
Laser source (e.g., He-Ne laser)
-
Polarizer
-
Quarter-wave plate
-
Analyzer (second polarizer)
-
Photodetector
-
High-voltage DC power supply
-
Optical bench and mounts
Procedure:
-
Align the laser, polarizer, ADA crystal, quarter-wave plate, analyzer, and photodetector on the optical bench.
-
The polarizer is typically set to 45° with respect to the crystallographic axes of the ADA crystal. The analyzer is crossed with respect to the polarizer (i.e., at -45°).
-
Apply a DC voltage across the electrodes of the ADA crystal.
-
The applied electric field will induce a phase retardation between the two orthogonal components of the polarized light passing through the crystal.
-
Measure the change in the intensity of the light at the photodetector as a function of the applied voltage.
-
The half-wave voltage (Vπ), the voltage required to induce a phase shift of π, can be determined from the intensity versus voltage curve.
-
The electro-optic coefficient can then be calculated from the half-wave voltage, the dimensions of the crystal, and the refractive index of the material.
Conclusion
This compound is a promising material for transducer applications due to its piezoelectric and electro-optic properties. The protocols provided in these application notes offer a starting point for the synthesis, crystal growth, and characterization of ADA. Further research is needed to fully determine its material constants and to explore its potential in various transducer devices. Researchers should always adhere to strict safety protocols when working with this hazardous material.
References
Application Notes & Protocols: Flux Crystal Growth of Arsenate Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of single-crystal arsenate compounds using the flux growth method. This technique is particularly valuable for materials that have high melting points, decompose before melting, or have complex stoichiometries.
Principles of Flux Crystal Growth
The flux method is a high-temperature solution growth technique where a molten salt or oxide mixture, known as the "flux," serves as a solvent for the constituent precursors of the desired crystal.[1][2] The fundamental process involves:
-
Dissolution: The precursors (e.g., oxides, carbonates of the desired elements) are dissolved in the flux at a high temperature to form a homogeneous solution.[1]
-
Supersaturation & Nucleation: The solution is slowly cooled, causing its solubility to decrease and leading to a state of supersaturation. This induces the nucleation of the target arsenate compound.[1]
-
Crystal Growth: As cooling continues, the dissolved material precipitates onto the existing nuclei, allowing large, high-quality single crystals to grow.[1]
A suitable flux should exhibit several key characteristics:
-
Low melting point and high boiling point.[3]
-
High solubility for the precursor materials.[4]
-
Low viscosity to facilitate mass transport.
-
Chemical inertness with respect to the desired crystal and the crucible.[5]
-
Easy separation from the grown crystals after the experiment, often by dissolving in a solvent like water or dilute acid.[6]
For arsenate compounds, which are oxides, suitable fluxes are typically other oxides (e.g., PbO, Bi₂O₃), salts (e.g., KCl, CaCl₂), or eutectic mixtures (e.g., PbO-PbF₂).[3][7][8] This contrasts with the metallic fluxes (Sn, Pb, Bi) often used for growing intermetallic arsenide crystals.[4]
Safety Precautions
WARNING: Arsenate compounds are highly toxic and carcinogenic. All procedures must be carried out with appropriate personal protective equipment (PPE) and engineering controls.
-
Handling: Always handle arsenic-containing powders in a certified fume hood. Wear nitrile gloves, a lab coat, and safety glasses.
-
Heating: High-temperature furnace operations should be conducted in a well-ventilated area. Be aware of the high vapor pressure of some arsenic species at elevated temperatures.[2]
-
Waste: Dispose of all arsenic-containing waste (used crucibles, residual flux, cleaning solutions) according to institutional and federal hazardous waste guidelines.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the flux crystal growth of arsenate compounds.
Caption: General workflow for flux crystal growth of arsenate compounds.
Generalized Experimental Protocol
This protocol provides a template for growing arsenate crystals. Specific parameters should be optimized based on the target compound and chosen flux, using the data in Table 1 as a starting point.
4.1 Materials and Equipment
-
Precursors: High-purity oxides (e.g., Y₂O₃, Sc₂O₃, As₂O₅) or carbonates of the constituent metals.
-
Flux: High-purity flux material (e.g., PbO, PbF₂, Bi₂O₃, CaCl₂).
-
Crucible: Platinum (Pt) or alumina (Al₂O₃) crucibles are common for oxide fluxes.[1] Pt is preferred for its inertness but can react with some melts.[9]
-
Furnace: A programmable high-temperature box furnace capable of controlled heating and cooling rates (e.g., 1-10 °C/hour).[6]
-
Mortar and Pestle: Agate or alumina for mixing powders.
-
Solvents: Deionized water, ethanol, dilute nitric acid, or acetic acid for cleaning.[6]
-
Safety Equipment: Fume hood, appropriate PPE.
4.2 Procedure
-
Precursor & Flux Preparation:
-
Crucible Loading:
-
Transfer the mixed powder into the crucible. Gently tap the crucible to pack the powder, minimizing empty volume.
-
For volatile components or air-sensitive reactions, a platinum lid can be tightly fitted, or the crucible can be sealed within a quartz ampoule.[11]
-
-
Furnace Program:
-
Place the crucible in the center of the furnace.
-
Heating (Ramp Up): Heat the furnace to the maximum temperature (e.g., 950-1200 °C) at a moderate rate (e.g., 100-200 °C/hour).[9]
-
Dwelling (Homogenization): Hold the furnace at the maximum temperature for an extended period (e.g., 10-20 hours) to ensure the complete dissolution and homogenization of the melt.[9][10]
-
Cooling (Crystal Growth): Slowly cool the furnace at a controlled rate (e.g., 1-5 °C/hour). This is the most critical step, as the cooling rate determines the size and quality of the crystals.[11]
-
Final Cooling: Once the temperature is below the solidification point of the flux (e.g., 600-800 °C), the furnace can be turned off and allowed to cool to room temperature.
-
-
Crystal Isolation and Cleaning:
-
Remove the solidified crucible from the furnace.
-
Mechanical Separation: The crucible may need to be gently broken or inverted to release the solidified flux containing the crystals. Crystals can sometimes be mechanically separated.[6]
-
Chemical Separation: Submerge the crucible and its contents in a suitable solvent to dissolve the flux without affecting the crystals. For oxide fluxes, hot deionized water or dilute acids (e.g., nitric or acetic acid) are often effective.[6] The process may take several hours or days.
-
Once the flux is dissolved, carefully collect the crystals, rinse them with deionized water and ethanol, and dry them in air.
-
Data Summary: Flux Growth Parameters
The following table summarizes experimental conditions for the flux growth of specific arsenate compounds and related oxyanion analogs, providing a valuable starting point for experimental design.
| Target Compound | Flux Composition | Precursor:Flux Ratio | Max Temp. (°C) | Dwell Time (h) | Cooling Rate (°C/h) | Reference / Note |
| Ca₂AsO₄Cl | CaCl₂ | Not specified | 950 | Not specified | "Slow cooling" | [12] (Arsenate Example) |
| Lu₀.₉₆Sc₀.₀₄FeO₃ | K₂CO₃-B₂O₃-Bi₂O₃ | 1:10 (weight) | 1150 | 10 | 3 | [7] (Oxide Analog) |
| Lu₃Fe₅O₁₂ | PbO-PbF₂ | Not specified | 1150 | 10 | 3 | [7] (Oxide Analog) |
| InVO₄ | Cu₂V₂O₇ | 1:4 (weight) | 950 | 12 | 2.5 | [9] (Vanadate Analog) |
| Yb₂PdGe₃ | Indium (In) | Not specified | 1150 | 10 | ~2.4 | [13] (Intermetallic for process comparison) |
| RE-Ge-Mo-Oxides | PbO-MoO₃ | ~1:10 (molar) | 1250 | 5 | 4 | [14] (Oxyanion Analog) |
Note: Detailed quantitative data for arsenate flux growth is sparse in the literature. The provided analogs from vanadate, ferrite, and germanomolybdate systems are included as they utilize similar oxide/salt fluxes and serve as excellent procedural templates.
References
- 1. Flux method - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. icmr.ucsb.edu [icmr.ucsb.edu]
- 4. Frontiers | Flux Growth of Phosphide and Arsenide Crystals [frontiersin.org]
- 5. Flux Growth of Phosphide and Arsenide Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. Flux method or high temperature solution growth method • Condensed Matter Notes [pranabdas.github.io]
- 12. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 13. Flux Growth, Crystal Structure, and Chemical Bonding of Yb2PdGe3, an AlB2 Superstructure within the Rare-Earth Series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | PDF or Rental [articles.researchsolutions.com]
Purifying Ammonium Dihydrogen Arsenate Crystals: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the purification of ammonium dihydrogen arsenate (NH₄H₂AsO₄) crystals, a material of interest for researchers, scientists, and professionals in drug development. The following sections outline various purification techniques, including recrystallization, solvent extraction, and zone refining, to enhance the purity of commercially available this compound, which typically has a purity of 98%.[1][2][3]
Introduction
This compound is a water-soluble, crystalline solid with applications in various scientific fields.[4][5] For many advanced applications, such as in the pharmaceutical industry and for the growth of high-quality single crystals for optical and electronic uses, the purification of the commercially available reagent-grade material is a critical step. This document details protocols to reduce impurities, which may include heavy metals and other inorganic salts.
Purification Methods
Several methods can be employed to purify this compound crystals. The choice of method depends on the initial purity of the material, the nature of the impurities, and the desired final purity.
Recrystallization
Recrystallization is a fundamental and widely used technique for purifying solid compounds. The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For this compound, water is an effective solvent for recrystallization.[6]
Key Principle: The solubility of this compound in water increases significantly with temperature. This property allows for the dissolution of the crude material in a minimum amount of hot solvent, followed by crystallization of the pure compound upon cooling, while the impurities remain in the mother liquor.
Quantitative Data on Solubility:
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 33.7 |
| 20 | 48.7 |
| 40 | 63.8 |
| 60 | 83.0 |
| 80 | 107.0 |
| 90 | 122.0 |
(Data sourced from publicly available chemical databases)
Experimental Protocol for Recrystallization:
-
Dissolution: In a fume hood, dissolve the crude this compound in deionized water at a ratio of 1 gram of solid to 1 mL of water.[6] Heat the mixture on a hot plate with constant stirring until the solid is completely dissolved. Avoid boiling to prevent excessive solvent evaporation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask containing the hot solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. For maximum yield, the flask can be subsequently placed in an ice bath.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the crystals in a desiccator under vacuum at room temperature until a constant weight is achieved.
Expected Outcome: A single recrystallization cycle can significantly improve the purity of the crystals. For higher purity, multiple recrystallization cycles can be performed.
Diagram: Recrystallization Workflow
Caption: Workflow for the purification of this compound via recrystallization.
Solvent Extraction
Solvent extraction is a method to separate compounds based on their relative solubilities in two different immiscible liquids.[7] This technique can be particularly useful for removing specific impurities, such as certain metal ions, from an aqueous solution of this compound.
Key Principle: A solution of impure this compound in water can be mixed with an organic solvent in which specific impurities are more soluble. After mixing, the two immiscible phases are separated, effectively removing the impurities from the aqueous phase containing the desired compound.
Experimental Protocol for Solvent Extraction (Conceptual):
-
Dissolution: Prepare a concentrated aqueous solution of crude this compound.
-
pH Adjustment: Adjust the pH of the aqueous solution to optimize the partitioning of the target impurities into the organic phase. The optimal pH will depend on the specific impurities present.
-
Solvent Selection: Choose an appropriate organic solvent and a complexing agent that selectively binds to the impurities to be removed. For example, specific chelating agents dissolved in a non-polar organic solvent can be effective for extracting heavy metal ions.
-
Extraction: In a separatory funnel, mix the aqueous solution with the organic solvent containing the complexing agent. Shake the funnel vigorously to ensure thorough mixing and allow the phases to separate.
-
Separation: Drain the organic layer containing the impurities.
-
Repetition: Repeat the extraction process with fresh organic solvent to maximize impurity removal.
-
Recovery: The purified this compound can be recovered from the aqueous solution by evaporation or by inducing crystallization.
Note: The selection of the organic solvent and complexing agent is critical and must be determined based on the known or suspected impurities in the starting material.
Diagram: Solvent Extraction Logical Flow
Caption: Logical flow for the purification of this compound using solvent extraction.
Zone Refining
Zone refining is a powerful technique for achieving ultra-high purity in crystalline materials.[8][9] It is particularly effective for substances that are thermally stable in their molten state.
Key Principle: The method involves creating a narrow molten zone in a solid ingot of the material. This molten zone is then slowly moved along the length of the ingot. Impurities are typically more soluble in the molten phase than in the solid phase and are therefore segregated to one end of the ingot, leaving behind a highly purified solid.[8][9]
Experimental Protocol for Zone Refining (Conceptual):
-
Ingot Preparation: The this compound to be purified is cast into a stable ingot, typically within a quartz or borosilicate glass tube.
-
Apparatus Setup: The tube containing the ingot is placed in a zone refining apparatus, which consists of a movable heater.
-
Zone Melting: A small section of the ingot is melted by the heater to create a molten zone.
-
Zone Movement: The heater is slowly moved along the length of the ingot. The typical rate of movement is in the range of a few centimeters per hour.[10]
-
Multiple Passes: The process is repeated multiple times (multiple passes) to achieve the desired level of purity. With each pass, the impurities are further concentrated at one end of the ingot.
-
Recovery: After the final pass, the purified section of the ingot is physically separated from the impurity-rich end.
Note: Zone refining is a time-consuming process but can yield materials of very high purity. The feasibility of this method for this compound would depend on its thermal stability at its melting point.
Diagram: Zone Refining Process
Caption: The process of purifying this compound using zone refining.
Purity Analysis
The purity of the this compound crystals before and after purification can be assessed using various analytical techniques, including:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For the quantitative determination of trace metal impurities.
-
Ion Chromatography: To detect and quantify other anionic and cationic impurities.
-
X-ray Diffraction (XRD): To confirm the crystalline phase and identify any crystalline impurities.
Conclusion
The purification of this compound is essential for many research and development applications. Recrystallization from water is a straightforward and effective method for significantly improving purity. For the removal of specific impurities or to achieve ultra-high purity, more advanced techniques such as solvent extraction and zone refining can be considered. The choice of the most appropriate method will be dictated by the specific requirements of the application and the nature of the impurities present in the starting material. It is strongly recommended that all handling and purification procedures for arsenic-containing compounds be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Research Status of High-Purity Metals Prepared by Zone Refining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of arsenate and arsenite species from soils and sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Growing Large Ammonium Dihydrogen Arsenate (ADA) Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the growth of large, high-quality ammonium dihydrogen arsenate (NH₄H₂AsO₄) crystals.
Troubleshooting Guide
This guide addresses specific issues that may arise during your crystal growth experiments in a question-and-answer format.
Issue: No Crystal Formation After an Extended Period
-
Question: I have prepared a saturated solution of this compound, but no crystals have formed after several days. What could be the problem?
-
Answer: This is a common issue that can be attributed to several factors:
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Undersaturated Solution: The solution may not be truly saturated. To resolve this, you can either gently heat the solution to dissolve more ADA solute until a small amount of solid remains undissolved at the bottom of the container, or you can allow some of the solvent (typically distilled or deionized water) to evaporate, thereby increasing the concentration.[1][2]
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Lack of Nucleation Sites: Crystal growth requires an initial point for nucleation.[2] If the solution is perfectly clear and the container is very smooth, nucleation may be inhibited. To induce crystal formation, you can introduce a "seed crystal" of ADA into the saturated solution.[2] Alternatively, you can create nucleation sites by scratching the inside of the container below the solution's surface with a glass rod.
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Vibrations: The crystal growing setup should be in a location free from vibrations, as disturbances can inhibit the formation of stable nuclei.[1][3]
-
Issue: Formation of Many Small Crystals Instead of a Few Large Ones
-
Question: My experiment is producing a large quantity of small, poorly formed crystals rather than the desired large, single crystals. How can I control this?
-
Answer: The formation of numerous small crystals is typically a result of rapid, uncontrolled nucleation. Here's how to address this:
-
Control the Cooling Rate: If you are growing crystals by cooling a saturated solution, the cooling rate should be very slow and controlled. A rapid temperature drop will lead to spontaneous nucleation throughout the solution.[4][5] A programmable water bath or a well-insulated container can help maintain a slow cooling rate.
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Use a Seed Crystal: Introducing a single, high-quality seed crystal into a slightly supersaturated solution will promote growth on that crystal rather than the formation of new nuclei.[6][7]
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Minimize Evaporation Rate: If you are using the slow evaporation method, partially covering the container can slow down the rate of solvent evaporation, which in turn slows down the rate of supersaturation and encourages the growth of existing crystals rather than the formation of new ones.[8]
-
Issue: Crystal Has Stopped Growing or is Dissolving
-
Question: My ADA crystal was growing well, but now its growth has stalled, or it appears to be dissolving. What is happening?
-
Answer: This reversal is usually due to a change in the solution's saturation level:
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Temperature Fluctuations: An increase in the ambient temperature can cause the solution to become undersaturated, leading to the dissolution of the crystal.[2] Ensure your crystal growing setup is in a temperature-stable environment.
-
Depletion of Solute: As the crystal grows, it depletes the solute from the surrounding solution. You may need to carefully replenish the saturated solution to maintain crystal growth.
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Solution Not Cooled to Room Temperature: If you have heated the solution to achieve saturation, ensure it has cooled back to room temperature before introducing your seed crystal. Placing a crystal in a warm, undersaturated solution will cause it to dissolve.[2]
-
Issue: Cracks and Inclusions in the Crystal
-
Question: The ADA crystals I am growing have visible cracks and imperfections within them. How can I improve their quality?
-
Answer: Cracks and inclusions are often a sign of stress during the growth process or the incorporation of impurities:
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Too Rapid Growth: Growing crystals too quickly can introduce stress and trap solvent or other impurities within the crystal lattice. Slowing down the growth rate by reducing the level of supersaturation (either through a slower cooling rate or slower evaporation) can improve crystal quality.
-
Impure Starting Materials: Use high-purity this compound and distilled or deionized water to prepare your solutions. Impurities in the starting materials can be incorporated into the crystal, leading to defects.[9]
-
Thermal Shock: Rapid changes in temperature can cause cracking. Avoid moving your crystal growing setup between locations with significantly different temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for growing this compound crystals?
A1: The most common and effective solvent for growing ADA crystals is high-purity water, such as distilled or deionized water.[10][11] The use of pure water is crucial to minimize the incorporation of impurities that can lead to defects in the crystal.[9]
Q2: How do I prepare a saturated solution of ADA?
A2: To prepare a saturated solution, gradually add this compound powder to a measured volume of distilled water at a slightly elevated temperature (e.g., 60-70°C), stirring continuously until no more solute will dissolve and a small amount of undissolved solid remains at the bottom of the container.[4] Then, allow the solution to cool slowly to room temperature. The clear solution above the undissolved solid is your saturated solution.
Q3: What is the role of a seed crystal and how do I obtain one?
A3: A seed crystal is a small, high-quality single crystal that provides a template for further growth in a supersaturated solution.[6][7] To obtain a seed crystal, you can pour a small amount of a saturated ADA solution into a shallow dish and allow it to evaporate. This will produce many small crystals, from which you can select a well-formed, transparent one to use as your seed.[6]
Q4: How does pH affect the growth of ADA crystals?
Experimental Protocol: Growth of a Large ADA Single Crystal by Slow Cooling
This protocol outlines a general method for growing a large single crystal of this compound using the slow cooling technique.
1. Materials and Equipment:
-
High-purity this compound (NH₄H₂AsO₄)
-
Distilled or deionized water
-
Large beaker or crystallizing dish
-
Heating plate with magnetic stirring
-
Thermometer
-
Shallow dish (e.g., petri dish)
-
Nylon thread or fishing line
-
Small, well-formed ADA seed crystal
-
Insulated container (e.g., styrofoam box) or programmable water bath
2. Procedure:
-
Preparation of a Saturated Solution:
-
In a large beaker, heat distilled water to approximately 60-70°C while stirring gently with a magnetic stirrer.[4]
-
Slowly add the high-purity ADA powder to the warm water, allowing it to dissolve completely before adding more.
-
Continue adding ADA until no more will dissolve and a small amount of undissolved solid remains at the bottom. This ensures the solution is saturated at that temperature.
-
Turn off the heat and continue stirring for a few minutes to ensure homogeneity.
-
Carefully decant the clear, hot, saturated solution into the crystallizing dish, leaving the undissolved solid behind.
-
-
Preparation of the Seed Crystal:
-
Tie a single, high-quality ADA seed crystal to a thin nylon thread.
-
Suspend the thread from a support (e.g., a pencil laid across the top of the crystallizing dish) so that the seed crystal will be fully submerged in the solution without touching the bottom or sides of the dish.
-
-
Crystal Growth:
-
Allow the saturated solution to cool slowly towards room temperature. Once it has cooled slightly (but is still warm), suspend the prepared seed crystal in the center of the solution.
-
Place the entire setup into an insulated container or a programmable water bath to ensure a very slow and controlled cooling rate. A rapid temperature drop will cause the formation of many small crystals.[4]
-
Leave the setup undisturbed in a location free from vibrations for several days to weeks.[1][3]
-
-
Monitoring and Harvesting:
-
Observe the crystal growth periodically without disturbing the setup.
-
Once the crystal has reached the desired size, or if the solution has cooled to room temperature and growth has ceased, carefully remove the crystal from the solution.
-
Gently pat the crystal dry with a lint-free cloth.
-
Quantitative Data
| Parameter | Value/Range | Notes |
| Solubility of ADA in Water | 337.4 mg/mL at 0°C | Solubility is temperature-dependent.[11] |
| Density of ADA | 2.311 g/cm³ | [10] |
| Melting Point of ADA | 300°C | [10] |
| Recommended Dissolving Temperature | 60-70°C | For preparing a supersaturated solution.[4] |
Visualizations
Caption: Workflow for growing a large single crystal of ADA.
Caption: Troubleshooting decision tree for ADA crystal growth.
References
- 1. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 2. reddit.com [reddit.com]
- 3. sciencenotes.org [sciencenotes.org]
- 4. Crystal Investigation: control of temperature | South Australian Science Teachers Association [oliphantscienceawards.com.au]
- 5. sciencing.com [sciencing.com]
- 6. cfcscc.org [cfcscc.org]
- 7. crystalverse.com [crystalverse.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | 13462-93-6 [amp.chemicalbook.com]
- 12. Ammonium dihydrophosphate - Crystal growing [en.crystalls.info]
Technical Support Center: Optimizing Temperature Control for ADA Phase Matching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature control during Ammonium Dihydrogen Arsenate (ADA) phase matching experiments.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control critical for phase matching in ADA crystals?
A1: Temperature control is paramount for achieving and maintaining efficient phase matching in ADA crystals. The refractive indices of the crystal are temperature-dependent.[1] A change in temperature will alter the refractive indices for both the fundamental and the second harmonic waves, leading to a phase mismatch and a significant drop in conversion efficiency.[2] Precise temperature control ensures that the phase-matching condition is consistently met throughout the experiment, leading to stable and optimal second-harmonic generation (SHG).
Q2: What is the typical temperature stability required for ADA phase matching?
A2: For many nonlinear crystals, a temperature stability of ±0.1°C or better is often required to maintain high conversion efficiency.[3] The exact required stability for ADA depends on its specific thermo-optic coefficients (dn/dT) and the length of the crystal. Larger crystals and materials with higher thermo-optic coefficients necessitate more stringent temperature control.
Q3: Can I use the same temperature controller for different nonlinear crystals?
A3: Yes, a high-quality temperature controller with a suitable heating/cooling element (like a Peltier cooler or a resistive heater) and a precise temperature sensor can be used for various nonlinear crystals.[4] However, the control parameters, such as the PID (Proportional-Integral-Derivative) settings, may need to be optimized for each specific crystal and experimental setup due to differences in thermal mass and thermal conductivity.
Q4: What is non-critical phase matching (NCPM) and how does it relate to temperature tuning?
A4: Non-critical phase matching is a technique where phase matching is achieved by adjusting the temperature of the crystal rather than the angle of incidence of the laser beam.[5] In this configuration, the laser beam propagates along a principal axis of the crystal (typically at a 90° angle to the optic axis). By tuning the temperature, the birefringence of the crystal is altered to satisfy the phase-matching condition. This method offers a larger acceptance angle and eliminates the issue of beam walk-off.[5]
Troubleshooting Guides
Issue 1: Low Second-Harmonic Generation (SHG) Efficiency
| Possible Cause | Troubleshooting Steps |
| Incorrect Phase-Matching Temperature | The operating temperature is not set to the optimal phase-matching temperature for the specific wavelength and ADA crystal. Systematically scan the temperature around the expected phase-matching point to find the peak SHG output. |
| Temperature Instability | Fluctuations in the crystal temperature are causing the phase-matching condition to drift. Verify the stability of your temperature controller. Ensure the temperature sensor is in good thermal contact with the crystal or its mount. Shield the setup from air drafts and other sources of temperature fluctuations.[2] |
| Temperature Gradient Across the Crystal | A non-uniform temperature distribution within the crystal can lead to inefficient phase matching. Ensure the crystal mount provides uniform heating or cooling. For high-power applications, consider using an oven designed to create a specific temperature gradient to compensate for laser-induced heating.[4] |
| Laser-Induced Heating | Absorption of the fundamental or second-harmonic beam can heat the crystal, shifting the optimal phase-matching temperature.[6] Reduce the input laser power to see if the efficiency improves at a different temperature. A specially designed oven with a longitudinal temperature gradient can help compensate for this effect.[6] |
Issue 2: Unstable SHG Output Power
| Possible Cause | Troubleshooting Steps |
| Poor Temperature Controller Performance | The PID parameters of the temperature controller are not optimized for the thermal load of the crystal and mount, leading to temperature oscillations. Autotune the PID parameters of your controller or manually adjust them to minimize overshoot and oscillations. |
| Inadequate Thermal Contact | The temperature sensor is not accurately measuring the crystal temperature due to poor thermal contact. Ensure the sensor (e.g., thermistor or thermocouple) is securely attached to the crystal holder as close to the crystal as possible, using thermal paste if appropriate. |
| Environmental Temperature Changes | Fluctuations in the laboratory's ambient temperature are affecting the crystal's temperature. Isolate the experimental setup from environmental changes. Use an enclosed crystal oven for better thermal isolation.[7] |
Quantitative Data
Due to the limited availability of direct experimental data for the thermo-optic coefficients of this compound (ADA) in the searched literature, the following table provides data for its isomorph, Ammonium Dihydrogen Phosphate (ADP). The properties of these two crystals are expected to be similar.
| Property | Value (for ADP) | Wavelength (nm) | Temperature (°C) |
| dno/dT (K-1) | - | - | - |
| dne/dT (K-1) | - | - | - |
| Phase-Matching Angle Variation with Temperature | ~0.27° deviation for a 10°C change | 1053 | - |
Experimental Protocols
Protocol 1: Determining the Optimal Phase-Matching Temperature for SHG in ADA
-
Crystal Preparation and Mounting:
-
Ensure the ADA crystal is clean and properly oriented for the desired phase-matching type (e.g., Type I or Type II).
-
Mount the crystal in a temperature-controlled oven or on a mount with an integrated heater and temperature sensor.[3] Ensure good thermal contact between the crystal, mount, and sensor.
-
-
Experimental Setup:
-
Align the fundamental laser beam (e.g., from a Nd:YAG laser at 1064 nm) through the center of the ADA crystal.
-
Place a power meter after the crystal to measure the SHG output power. Use appropriate filters to block the fundamental wavelength.
-
Connect the temperature controller to the heater and sensor.
-
-
Temperature Tuning Procedure:
-
Start at a temperature slightly below the expected phase-matching temperature.
-
Slowly increase the crystal temperature in small increments (e.g., 0.1°C).[7]
-
At each temperature step, allow the crystal to reach thermal equilibrium and record the SHG power.
-
Plot the SHG power as a function of temperature to obtain the temperature tuning curve.
-
The temperature corresponding to the peak of this curve is the optimal phase-matching temperature.
-
-
Optimization and Stabilization:
-
Set the temperature controller to the optimal phase-matching temperature.
-
Monitor the SHG power over an extended period to ensure stability.
-
If the power fluctuates, optimize the PID parameters of the temperature controller to minimize temperature variations.
-
Visualizations
Caption: Workflow for optimizing ADA phase matching temperature.
Caption: Logical flow for troubleshooting low SHG efficiency.
Caption: Control loop for ADA crystal temperature stabilization.
References
- 1. What are Nonlinear Crystals? | Coherent [coherent.com]
- 2. Temperature Stability In Optical Components: Choosing The Right Crystal Material _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 3. Growth and Temperature Properties of the Phase-Matching Angle of 23% Deuterated ADP Crystal [mdpi.com]
- 4. Unleashing The Potential: Challenges And Limitations Of LBO Nonlinear Crystals _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 5. crylink.com [crylink.com]
- 6. Equivalent temperature stabilization of nonlinear-optical crystals [opg.optica.org]
- 7. Temperature-dependent Sellmeier equations of nonlinear optical crystal La(2)CaB(10)O(19) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Reflection Losses in Angle-Dependent Absorption (ADA) with Brewster-Cut Crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize reflection losses in Angle-Dependent Absorption (ADA) experiments using Brewster-cut crystals.
Troubleshooting Guide
This guide addresses common issues encountered during ADA experiments with Brewster-cut crystals.
Question: I am observing significant back-reflection from the crystal face, even though it's cut at Brewster's angle. What are the possible causes and solutions?
Answer:
This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting approach:
-
Verify Polarization: Ensure the incident light is purely p-polarized. Any s-polarized component will not be transmitted at Brewster's angle and will be reflected.
-
Solution: Use a high-quality polarizer before the crystal. Rotate the polarizer to minimize the back-reflection. You can use a power meter to find the angle of minimum reflection.
-
-
Check Crystal Alignment: The crystal's surface normal must be precisely at Brewster's angle relative to the incident beam.
-
Solution: Follow the detailed experimental protocol for aligning the Brewster-cut crystal. Small deviations from the correct angle can lead to significant reflection.
-
-
Incorrect Brewster's Angle Calculation: The Brewster's angle is dependent on the refractive index of the crystal, which varies with wavelength.
-
Solution: Recalculate the Brewster's angle for the specific wavelength of your experiment using the provided quantitative data tables. For anisotropic crystals, the refractive index depends on the polarization and propagation direction within the crystal, which can lead to multiple Brewster's angles.
-
-
Beam Divergence: A highly divergent beam will have a range of incident angles, and only the portion at the precise Brewster's angle will have minimal reflection.
-
Solution: Collimate your beam as much as possible before it enters the crystal.
-
Question: My transmitted beam profile is distorted after passing through the Brewster-cut crystal. How can I fix this?
Answer:
Astigmatism is a common issue when using Brewster-cut crystals due to the angled surfaces.[1]
-
Solution: To compensate for astigmatism, you can use a pair of cylindrical lenses or a pair of off-axis parabolic mirrors to reshape the beam back to a circular profile. The placement and focal length of these optics are critical and will need careful alignment.
Question: The power of my transmitted beam is lower than expected, even after minimizing back-reflections. What could be the cause?
Answer:
-
Absorption in the Crystal: The crystal material itself may absorb some of the light, especially at higher power densities or specific wavelengths.
-
Solution: Check the absorption spectrum of your crystal. If absorption is significant, you may need to choose a different crystal material or use a shorter crystal.
-
-
Scattering from Crystal Imperfections: Surface defects or internal imperfections in the crystal can scatter light, reducing the transmitted power.
-
Solution: Inspect the crystal surface for any scratches or contamination. Ensure the crystal is of high optical quality.
-
-
Misalignment of Downstream Optics: The beam exiting the Brewster-cut crystal will be displaced laterally.
-
Solution: Realign all downstream optics to account for the beam displacement.
-
Frequently Asked Questions (FAQs)
What is a Brewster-cut crystal?
A Brewster-cut crystal is an optical crystal where the end faces are cut at a specific angle, known as Brewster's angle.[2] This design allows for the complete transmission of p-polarized light without reflection losses at that specific angle.[2][3]
Why is minimizing reflection important in ADA spectroscopy?
In ADA spectroscopy, the goal is to accurately measure the absorption of a sample as a function of the incident angle.[4][5] Reflection losses from optical components can introduce significant errors in these measurements by reducing the amount of light reaching the detector and potentially causing stray reflections that interfere with the signal.[1][6][7][8]
How do I calculate Brewster's angle for my crystal?
For an isotropic material, Brewster's angle (θB) is calculated using the formula:
θB = arctan(n₂ / n₁)
where n₁ is the refractive index of the initial medium (usually air, n₁ ≈ 1) and n₂ is the refractive index of the crystal.[9][10][11] For anisotropic crystals, the calculation is more complex as the refractive index depends on the polarization and propagation direction relative to the crystal's optic axis. You will need to know the ordinary (no) and extraordinary (ne) refractive indices for your specific crystal orientation and wavelength.
What is the difference between p-polarized and s-polarized light?
-
P-polarized light: The electric field of the light wave is polarized parallel to the plane of incidence.
-
S-polarized light: The electric field of the light wave is polarized perpendicular to the plane of incidence.
At Brewster's angle, only p-polarized light is fully transmitted.[9]
Can I use a Brewster-cut crystal with unpolarized light?
If unpolarized light is incident on a Brewster-cut crystal at Brewster's angle, the transmitted light will be partially polarized (enriched in p-polarization), and the reflected light will be perfectly s-polarized.[9] For ADA experiments where you want to minimize reflection losses for the entire beam, it is essential to use p-polarized incident light.
Quantitative Data
The following tables provide the refractive indices and calculated Brewster's angles for common nonlinear optical crystals at various wavelengths. The Brewster's angle is calculated for light incident from air (n₁ = 1). For anisotropic crystals, both ordinary (nₒ) and extraordinary (nₑ) refractive indices are provided, leading to two different Brewster's angles. The choice of which refractive index to use depends on the crystal's orientation and the desired polarization of the transmitted light.
Table 1: Refractive Indices and Brewster's Angles for Common Crystals
| Crystal | Wavelength (nm) | Refractive Index (nₒ) | Brewster's Angle (θBₒ) | Refractive Index (nₑ) | Brewster's Angle (θBₑ) |
| BBO (β-Barium Borate) | 266 | 1.7571 | 60.4° | 1.6146 | 58.2° |
| 532 | 1.6749 | 59.2° | 1.5555 | 57.3° | |
| 1064 | 1.6551 | 58.8° | 1.5425 | 57.0° | |
| LBO (Lithium Triborate) | 532 | 1.5785 (nₓ) | 57.6° | 1.6212 (n₂) | 58.3° |
| 1064 | 1.5648 (nₓ) | 57.4° | 1.6053 (n₂) | 58.1° | |
| KDP (Potassium Dihydrogen Phosphate) | 532 | 1.5116 | 56.5° | 1.4698 | 55.8° |
| 1064 | 1.4938 | 56.2° | 1.4599 | 55.6° |
Note: Refractive index data is sourced from various references.[12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] The refractive indices of LBO are given for its principal axes (nx, ny, nz); here nx and nz are used for illustration.
Experimental Protocols
Protocol for Aligning a Brewster-Cut Crystal to Minimize Reflection Losses
This protocol outlines the steps to properly align a Brewster-cut crystal in an ADA spectroscopy setup.
Required Equipment:
-
Light source (e.g., laser or filtered lamp)
-
High-quality polarizer
-
Brewster-cut crystal mounted on a rotation stage with fine adjustment
-
Power meter or photodetector
-
Screen or beam profiler
Procedure:
-
Initial Beam Alignment:
-
Ensure the incident beam is collimated and propagating parallel to the optical table at the correct height for your setup.
-
Place a screen or beam profiler at the target position to visualize the beam.
-
-
Polarizer Alignment:
-
Insert the polarizer into the beam path.
-
Rotate the polarizer to achieve p-polarization relative to the plane of incidence on the crystal. Initially, this can be set approximately.
-
-
Coarse Crystal Alignment:
-
Place the Brewster-cut crystal on the rotation stage in the beam path.
-
Rotate the stage so that the angle of incidence is approximately the calculated Brewster's angle. You should see a main transmitted beam and a weaker reflected beam.
-
-
Fine Alignment for Minimum Reflection:
-
Place the power meter or photodetector to measure the intensity of the reflected beam.
-
Make small adjustments to the rotation stage angle while monitoring the power meter.
-
Iteratively adjust the rotation angle of the crystal and the polarizer to find the absolute minimum reflected power. This ensures both the angle of incidence and the polarization are optimized.
-
-
Downstream Optics Alignment:
-
Once the reflection is minimized, the transmitted beam will be laterally displaced.
-
Adjust the position of all subsequent optical components to align with the new beam path.
-
Visualizations
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. Graphviz [graphviz.org]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. researchgate.net [researchgate.net]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Spectroscopy Accuracy | OES | Measurement Errors | Hitachi High-Tech [hha.hitachi-hightech.com]
- 8. hinotek.com [hinotek.com]
- 9. Brewster's angle - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Brewster's Angle [evidentscientific.com]
- 12. optix.alfa-chemistry.com [optix.alfa-chemistry.com]
- 13. LBO vs BBO Crystal: Which is Better? (1) - Laser Crylink [laser-crylink.com]
- 14. Lithium triborate - Wikipedia [en.wikipedia.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. eksmaoptics.com [eksmaoptics.com]
- 18. Refractive indices of 14 nonlinear crystals isomorphic to KH2PO4 [opg.optica.org]
- 19. BBO Crystal | Advatech UK [advatech-uk.co.uk]
- 20. refractiveindex.info [refractiveindex.info]
- 21. refractiveindex.info [refractiveindex.info]
- 22. KDP/DKDP Crystals & Applications [optocity.com]
- 23. researchgate.net [researchgate.net]
- 24. refractiveindex.info [refractiveindex.info]
- 25. lasercomponents.com [lasercomponents.com]
- 26. unitedcrystals.com [unitedcrystals.com]
Technical Support Center: Improving the Optical Quality of Synthetic ADA Crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of high-optical-quality Ammonium Dihydrogen Arsenate (ADA) crystals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the optical quality of synthetic ADA crystals?
A1: The optical quality of synthetic ADA crystals is primarily influenced by a combination of factors including the purity of the raw materials, the control of crystal growth parameters (temperature and pH of the solution), the rate of crystallization, and the presence of mechanical stress or vibrations during growth. High-purity starting materials and a stable, precisely controlled growth environment are crucial for minimizing optical defects.
Q2: What are the common optical defects observed in synthetic ADA crystals?
A2: Common optical defects in synthetic ADA crystals include:
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Inclusions: Pockets of mother liquor, foreign particles, or spontaneously formed microcrystals trapped within the main crystal body.
-
Dislocations: Imperfections in the crystal lattice that can scatter light and reduce optical homogeneity.
-
Striations: Bands of varying refractive index within the crystal, often caused by fluctuations in growth conditions.
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Veils: Sheet-like inclusions that can arise from the healing of cracks that form during growth.
-
Surface Defects: Etch pits or other imperfections on the crystal facets that can affect optical transmission and surface quality.
Q3: How does the purity of the growth solution affect the optical quality of ADA crystals?
A3: The purity of the ADA growth solution is paramount. Impurities can be incorporated into the crystal lattice, leading to the formation of defects such as inclusions and dislocations.[1] These defects disrupt the uniformity of the crystal structure, causing light scattering and absorption, which degrades the overall optical quality. Therefore, starting with high-purity ADA salt and solvent is a critical first step.
Q4: What is the role of temperature control in growing high-quality ADA crystals?
A4: Temperature control is a critical factor in achieving high optical quality.[2] Stable temperatures are necessary to maintain a constant level of supersaturation, which in turn ensures a steady and controlled crystal growth rate.[3] Temperature fluctuations can lead to the formation of defects like striations and inclusions.[2] A slow and controlled cooling rate is generally preferred to allow for the orderly arrangement of molecules into the crystal lattice.[3]
Q5: How does the pH of the growth solution impact ADA crystal quality?
A5: The pH of the growth solution can significantly affect the solubility of ADA and the morphology of the resulting crystals.[4][5] An optimal pH range helps to stabilize the growth process and prevent the formation of unwanted crystal habits or defects. Variations in pH can alter the incorporation of impurities and the overall crystal perfection.[4]
Troubleshooting Guides
Issue 1: Presence of Crystalline Inclusions
Problem: The grown ADA crystals exhibit visible inclusions of mother liquor or small, randomly oriented crystallites.
Possible Causes & Solutions:
| Cause | Solution |
| High Supersaturation | Decrease the supersaturation level of the growth solution. This can be achieved by slightly increasing the solution temperature or by adding a small amount of solvent. |
| Rapid Cooling Rate | Employ a slower and more controlled cooling rate. A gradual decrease in temperature allows for more orderly crystal growth and reduces the likelihood of trapping mother liquor. |
| Impurities in the Solution | Purify the ADA raw material and use high-purity deionized water as the solvent. Filtering the saturated solution before initiating growth can also remove particulate impurities. |
| Spurious Nucleation | Ensure the growth vessel is clean and free from scratches or dust particles that can act as nucleation sites. Introduce a single, high-quality seed crystal to control the growth process. |
Logical Troubleshooting Workflow:
References
- 1. crystalverse.com [crystalverse.com]
- 2. Temperature Stability In Optical Components: Choosing The Right Crystal Material _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Effects in Ammonium Dihydrogen Arsenate (ADA) for High-Power Laser Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating thermal effects in Ammonium Dihydrogen Arsenate (ADA) crystals used in high-power laser systems.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with ADA crystals in high-power laser setups.
Issue: Reduced Conversion Efficiency and Power Instability
Symptoms:
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A noticeable drop in the output power of the frequency-converted beam.
-
Fluctuations in the output power, even with a stable input laser source.
-
The beam profile of the output appears distorted.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Thermal Lensing | 1. Verify Crystal Temperature: Ensure the crystal temperature is stable and uniform. Consider implementing a temperature-controlled mount. 2. Reduce Average Power: Temporarily lower the average power of the input laser to see if the conversion efficiency stabilizes. 3. Increase Beam Size: Expand the beam diameter at the crystal to reduce the power density. |
| Phase Mismatch | 1. Optimize Crystal Temperature: Fine-tune the crystal's temperature. Elevating the temperature of ADA can improve phase matching and conversion efficiency.[1] 2. Adjust Crystal Orientation: Carefully re-optimize the crystal's angle to ensure it is correctly aligned for the desired phase-matching condition. |
| Crystal Damage | 1. Inspect the Crystal: Carefully inspect the crystal for any visible damage, such as discoloration or fracture lines. 2. Measure Laser-Induced Damage Threshold (LIDT): If damage is suspected, characterize the LIDT of the crystal to ensure it is suitable for the current operational parameters.[2] |
Issue: Beam Distortions and Poor Beam Quality
Symptoms:
-
The output beam has a non-Gaussian or irregular spatial profile.
-
The beam appears to be self-focusing or self-defocusing.
-
Increased beam divergence.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Thermal Lensing | 1. Characterize Thermal Lens: Use a beam profiler to analyze the output beam and quantify the thermal lensing effect. 2. Implement Thermal Management: Improve heat dissipation by using a thermally conductive mount or active cooling. 3. Compensating Optics: Introduce adaptive optics or lenses with negative thermo-optic coefficients to compensate for the thermal lens.[3] |
| Nonlinear Absorption | 1. Reduce Peak Power: Lower the peak power of the laser pulses to minimize nonlinear absorption effects. 2. Select Appropriate Wavelength: If possible, operate at a wavelength with lower nonlinear absorption in ADA. |
| Crystal Inhomogeneity | 1. Scan the Crystal: Move the crystal to different positions to see if the beam quality changes, indicating local defects or inhomogeneities. 2. Use High-Quality Crystals: Ensure the use of high-quality ADA crystals with minimal defects. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal effects observed in ADA crystals at high laser powers?
A1: The primary thermal effects in ADA crystals under high-power laser irradiation are thermal lensing and thermally induced phase mismatch. Thermal lensing is caused by the absorption of laser energy, which creates a temperature gradient and, consequently, a refractive index gradient within the crystal. This can lead to beam distortion and reduced beam quality.[3][4] Thermally induced phase mismatch occurs when the temperature change alters the refractive indices, disrupting the phase-matching condition required for efficient frequency conversion.
Q2: How can I improve the thermal management of my ADA crystal?
A2: Improving thermal management is crucial for high-power applications. Key strategies include:
-
Active Cooling: Employing thermoelectric coolers (TECs) or water-cooling systems to maintain a stable and uniform crystal temperature.
-
Heat Sinking: Using a crystal mount made of a material with high thermal conductivity, such as copper, to dissipate heat effectively.
-
Optical Bonding: Bonding a material with high thermal conductivity to the exit face of the crystal can help spread and dissipate heat.[5]
Q3: What is the effect of elevating the operating temperature of an ADA crystal?
A3: Elevating the operating temperature of an ADA crystal can be beneficial. For its isomorph, ADP, increasing the temperature to achieve 90° phase matching has been shown to increase the fourth-harmonic generation (FHG) output energy, conversion efficiency, angular acceptance, and the laser-induced damage threshold (LIDT).[1] This suggests that operating ADA at an elevated, stable temperature can be an effective strategy to mitigate some adverse thermal effects.
Q4: What are the laser-induced damage thresholds (LIDTs) for ADA crystals?
A4: The LIDT of ADA crystals can vary depending on the crystal quality, growth method, and laser parameters (wavelength, pulse duration, repetition rate). For ADP crystals, LIDTs have been reported in the range of 1 J/cm² to over 14 J/cm² for 355 nm pulsed lasers, with different types of defects exhibiting different damage thresholds.[2] It is essential to characterize the LIDT of your specific ADA crystal under your experimental conditions.
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes, this compound is a hazardous substance. It is toxic if swallowed or inhaled and is a known carcinogen.[6][7] Always handle this material in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.[8]
Data Presentation
Table 1: Thermal and Optical Properties of ADA (and Isomorph ADP for comparison)
| Property | This compound (ADA) | Ammonium Dihydrogen Phosphate (ADP) |
| Thermal Conductivity | Data not readily available | ~1.2 W/(m·K) |
| Thermo-Optic Coefficient (dn/dT) | Data not readily available | Varies with wavelength and polarization |
| Nonlinear Absorption Coefficient (β) | Anisotropic, with the order[9] < X < Z at 355 nm | Similar anisotropy expected |
| Laser-Induced Damage Threshold (LIDT) @ 355 nm | Data not readily available, expected to be similar to ADP | 1 J/cm² to >14 J/cm² (defect-dependent)[2] |
| LIDT Enhancement with Temperature | Data not readily available, likely similar to ADP | ~19.6% increase at 48.9 °C compared to 23.0 °C[1] |
Table 2: Impact of Elevated Temperature on ADP FHG Performance (Isomorph of ADA)[1]
| Parameter | Room Temperature (23.0 °C) | Elevated Temperature (48.9 °C) | Percentage Increase |
| Output Energy (266 nm) | Relative Value: 1 | Relative Value: 2.13 | 113% |
| Conversion Efficiency | Relative Value: 1 | Relative Value: 1.71 | 71% |
| Angular Acceptance | Relative Value: 1 | Relative Value: 7.23 | 623% |
| LIDT | Relative Value: 1 | Relative Value: 1.196 | 19.6% |
Experimental Protocols
Protocol 1: Characterization of Thermal Lensing
-
Setup: Place the ADA crystal in a temperature-controlled mount within the laser beam path. Use a beam profiler to capture the beam's spatial profile after it passes through the crystal.
-
Initial Measurement: Measure the beam profile at low input power to establish a baseline.
-
High-Power Measurement: Increase the laser power to the desired operating level and allow the crystal to reach thermal equilibrium.
-
Data Acquisition: Capture the beam profile at high power.
-
Analysis: Compare the high-power and low-power beam profiles to quantify the change in beam waist and divergence, which indicates the strength of the thermal lens.
Protocol 2: Determination of Laser-Induced Damage Threshold (LIDT)
-
Sample Preparation: Ensure the ADA crystal surfaces are clean and free of contaminants.
-
Laser Setup: Use a pulsed laser with a well-characterized beam profile. Focus the beam onto the crystal surface or into the bulk.
-
1-on-1 Testing: Irradiate a series of sites on the crystal with a single laser pulse at different fluences.
-
Damage Inspection: Inspect each site for damage using a high-resolution microscope.
-
Threshold Determination: The LIDT is defined as the highest fluence at which no damage is observed.
-
R-on-1 Testing (Optional): To study damage growth, irradiate a single site with multiple pulses at a fluence below the 1-on-1 LIDT and observe for damage initiation.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for thermal effects in ADA crystals.
Caption: Logical relationships of thermal effects in ADA crystals.
References
- 1. OPG [opg.optica.org]
- 2. OPG [opg.optica.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2007121580A1 - Reduction of surface heating effects in nonlinear crystals for high power frequency conversion of laser light - Google Patents [patents.google.com]
- 6. This compound | AsH6NO4 | CID 166814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. OPG [opg.optica.org]
Technical Support Center: Purity Analysis of Commercial Ammonium Dihydrogen Arsenate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial ammonium dihydrogen arsenate (NH₄H₂AsO₄).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial grades of this compound may contain several impurities, including:
-
Arsenite (As(III)): A more toxic form of arsenic that can be present due to incomplete oxidation during manufacturing.
-
Other Arsenic Species: Organic arsenic compounds may be present in trace amounts.
-
Heavy Metals: Elements such as lead, cadmium, and mercury can be introduced from raw materials or manufacturing equipment.[1]
-
Unreacted Precursors: Residual arsenic acid or ammonia from the synthesis process.[2]
-
Water: As an inorganic salt, it can absorb moisture from the atmosphere.
Q2: How is the assay of this compound determined?
A2: The assay, or the percentage purity of the main component, is typically determined by quantifying the ammonium (NH₄⁺) content. Common methods include the Kjeldahl method or a formaldehyde titration.[3][4][5][6]
Q3: What is the best method to determine the water content in the sample?
A3: Karl Fischer titration is the most suitable method for accurately determining the water content in this compound. It is specific to water and avoids the inaccuracies that can arise from loss on drying methods with inorganic salts.
Q4: How can I test for heavy metal impurities?
A4: Pharmacopoeial limit tests, such as those described in the USP, can be used for a qualitative or semi-quantitative assessment of heavy metal impurities.[7] For more precise and quantitative analysis, instrumental techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are recommended.
Q5: What are the key safety precautions when handling this compound?
A5: this compound is highly toxic and a known carcinogen.[8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Assay Determination (Ammonium Content)
| Problem | Possible Cause | Recommended Solution |
| Inconsistent titration endpoints | 1. Indicator choice is not optimal for the pH transition. 2. Endpoint color change is difficult to perceive. | 1. Use a pH meter to determine the equivalence point and select an indicator with a pKa close to this pH. 2. For formaldehyde titration, ensure the initial solution is properly neutralized before adding formaldehyde.[5][9] |
| Low assay results in Kjeldahl method | 1. Incomplete digestion of the sample. 2. Loss of ammonia during distillation. | 1. Ensure the digestion is complete (solution is clear). The use of a catalyst can aid digestion.[3][10] 2. Check that the condenser tip is submerged in the boric acid solution during distillation.[11] |
| High assay results in formaldehyde titration | Presence of other ammonium salts as impurities. | This method is not specific to ammonium from this compound. If other ammonium salts are suspected, use an alternative method or characterize the impurities separately. |
Arsenic Analysis (ICP-MS)
| Problem | Possible Cause | Recommended Solution |
| Signal suppression or enhancement | Matrix effects from the sample digest. | 1. Matrix-match your calibration standards and blanks with a solution of similar composition to your digested sample. 2. Use an internal standard to correct for matrix effects. |
| Polyatomic interferences (e.g., from chlorides) | Formation of ions in the plasma that have the same mass-to-charge ratio as arsenic (e.g., ⁴⁰Ar³⁵Cl⁺).[12][13] | 1. Use a collision/reaction cell in the ICP-MS to remove interfering ions.[13] 2. Optimize instrument parameters to minimize the formation of polyatomic species. |
| Poor recovery of arsenic species | Instability or transformation of arsenic species during sample preparation or storage.[14][15] | 1. Analyze samples as quickly as possible after preparation. 2. For speciation analysis, consider extraction methods that preserve the integrity of the different arsenic forms. |
Water Content (Karl Fischer Titration)
| Problem | Possible Cause | Recommended Solution |
| "Over-titration" or dark brown reagent color | 1. The detector electrode is not properly submerged or is dirty. 2. Inefficient stirring. | 1. Ensure the electrode is clean and fully immersed in the Karl Fischer reagent. 2. Check that the magnetic stirrer is functioning correctly and providing adequate mixing.[16] |
| Inaccurate results for water content | 1. Side reactions with the Karl Fischer reagent. 2. The sample is not fully dissolving in the solvent. | 1. While this compound is generally compatible, ensure no other impurities are present that could react with the reagent. 2. Use a solvent in which the sample is completely soluble. Gentle heating may aid dissolution, but be cautious of degrading the sample. |
| High drift | Moisture from the atmosphere is entering the titration cell. | 1. Check all seals and septa for leaks. 2. Ensure the desiccant in the drying tube is fresh.[17] |
Experimental Protocols
Assay of this compound by Formaldehyde Titration
This method is based on the reaction of ammonium ions with formaldehyde to liberate an equivalent amount of acid, which is then titrated with a standard base.[5]
Reagents:
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Formaldehyde solution (37%), neutralized to phenolphthalein
-
Phenolphthalein indicator solution
-
This compound sample
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample.
-
Dissolve the sample in 50 mL of deionized water in a 250 mL conical flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Carefully neutralize the solution with 0.1 M NaOH until a faint pink color persists.
-
Add 20 mL of the neutralized formaldehyde solution. The pink color will disappear as acid is liberated.
-
Titrate the liberated acid with standardized 0.1 M NaOH until the faint pink endpoint is reached.
-
Record the volume of NaOH used in the titration after the addition of formaldehyde.
Calculation:
% Water = (V × T) / (W × 10)
Caption: A generalized workflow for the purity analysis of this compound.
Caption: A logical flow for troubleshooting unexpected experimental results.
References
- 1. Elemental impurity analysis in pharmaceuticals [manufacturingchemist.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Kjeldahl method - Wikipedia [en.wikipedia.org]
- 4. Do you know the Kjeldahl method? | CymitQuimica [cymitquimica.com]
- 5. Sørensen formol titration - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. cbspd.com [cbspd.com]
- 8. This compound | 13462-93-6 [amp.chemicalbook.com]
- 9. publications.drdo.gov.in [publications.drdo.gov.in]
- 10. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
- 11. staff.buffalostate.edu [staff.buffalostate.edu]
- 12. Arsenic or Not? Get the Right Results from Your Quadrupole ICP-MS [thermofisher.com]
- 13. Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. msacl.org [msacl.org]
- 15. IC-ICP-MS and IC-ICP-HEX-MS determination of arsenic speciation in surface and groundwaters: preservation and analytical issues | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 16. scientificgear.com [scientificgear.com]
- 17. xylemanalytics.com [xylemanalytics.com]
Stability of ammonium dihydrogen arsenate under normal conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ammonium dihydrogen arsenate (NH₄H₂AsO₄). Below you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications? this compound (CAS No. 13462-93-6) is a colorless, crystalline inorganic compound.[1][2] It is primarily used as a pharmaceutical intermediate.[1][3][4] Additionally, it exhibits ferroelectric properties, making it a material of interest in nonlinear optics.[1]
Q2: What are the primary hazards associated with this compound? This compound is highly toxic and carcinogenic. It is toxic if swallowed or inhaled and is suspected of causing cancer.[3][5] It is also very toxic to aquatic life with long-lasting effects.[5] Due to its hazards, it must be handled with extreme caution using appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.
Q3: What are the ideal storage conditions for this compound? To ensure its stability, this compound should be stored in a dry, cool, and well-ventilated place.[6] The container must be kept tightly sealed to prevent moisture absorption and contamination.[6] Recommended storage is at ambient room temperature.[6]
Q4: Is this compound stable under normal conditions? Under ideal storage conditions (cool, dry, tightly sealed), this compound is stable. However, it is soluble in water and decomposes in hot water, suggesting it may be susceptible to degradation in the presence of moisture.[7][8] High temperatures will also cause decomposition. The compound has a listed melting point of 300°C, at which it decomposes.[3][7][9]
Q5: What are the decomposition products of this compound upon heating? While specific studies on the thermal decomposition products of this compound are not readily available, the decomposition of the analogous compound, ammonium dihydrogen phosphate, produces ammonia (NH₃) and phosphoric acid (H₃PO₄) upon heating. It is reasonable to infer that heating this compound would similarly yield ammonia and arsenic-based acids or oxides.
Troubleshooting Guide
Issue: The crystalline powder appears clumped or wet.
| Possible Cause | Suggested Action |
| Moisture Absorption (Hygroscopy): The compound is highly soluble in water, indicating it is likely hygroscopic. Improperly sealed containers can allow moisture from the air to be absorbed.[7][9] | 1. Immediately move the material to a desiccator to remove excess moisture. 2. For future use, ensure the container is always tightly sealed after handling. 3. Store the container in a dry environment, such as a desiccator cabinet. |
| Contamination: The sample may have been contaminated during handling. | 1. Review handling procedures to identify potential sources of contamination. 2. If purity is critical, consider purifying a small amount by recrystallization from water, though this should be done with extreme caution due to the compound's toxicity.[10] |
Issue: The sample's experimental results are inconsistent with expected values.
| Possible Cause | Suggested Action |
| Sample Degradation: The compound may have partially decomposed due to improper storage (exposure to moisture or elevated temperatures). | 1. Verify the appearance of the solid; clumping or discoloration may indicate degradation. 2. Use a fresh, unopened sample if available. 3. Consider performing an analysis (such as Thermogravimetric Analysis) to check for unexpected mass loss at lower temperatures, which could indicate the presence of excess water or early decomposition. |
| Impurity: The material may not be of the required purity for the experiment. | 1. Check the certificate of analysis from the supplier for the stated purity. 2. If necessary, purify the compound or acquire a higher purity grade. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | NH₄H₂AsO₄ | [1][2] |
| Molar Mass | 158.97 g/mol | [5] |
| Appearance | Colorless or white crystalline solid | [1][8] |
| Density | 2.311 - 2.34 g/mL | [1][9] |
| Melting Point | 300 °C (Decomposes) | [3][7][9] |
| Solubility in Water | 337.4 mg/mL at 0°C 487 mg/mL at 20°C 638 mg/mL at 40°C | [7][9] |
| CAS Number | 13462-93-6 | [1] |
Experimental Protocols
General Protocol for Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol provides a general methodology for evaluating the thermal stability of an inorganic salt like this compound. The precise parameters may need to be optimized for the specific instrument and experimental goals.
Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-precision analytical balance
-
Alumina or platinum crucibles
-
Inert gas supply (e.g., Nitrogen, Argon)
Methodology:
-
Instrument Calibration: Ensure the TGA's temperature and mass sensors are calibrated according to the manufacturer's guidelines.
-
Sample Preparation:
-
Carefully weigh 5-10 mg of this compound powder into a clean, tared TGA crucible.
-
Record the exact mass. All handling of the powder must be performed in a chemical fume hood with appropriate PPE.
-
-
Instrument Setup:
-
Place the crucible containing the sample onto the TGA's autosampler or manual balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.
-
-
Thermal Program:
-
Set the temperature program. A typical program would be:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min). The final temperature should be above the known decomposition point.
-
-
-
Data Acquisition:
-
Initiate the experiment. The instrument will record the sample's mass as a function of temperature.
-
-
Data Analysis:
-
Plot the results as percent mass loss versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Quantify the mass loss at different temperature stages to identify distinct decomposition steps.
-
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for sample degradation issues.
Caption: Safe handling and storage workflow for this compound.
References
- 1. epa.gov [epa.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | AsH6NO4 | CID 166814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nanochemazone.com [nanochemazone.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. Ammonium arsenate - Hazardous Agents | Haz-Map [haz-map.com]
- 9. chembk.com [chembk.com]
- 10. This compound | 13462-93-6 [amp.chemicalbook.com]
Technical Support Center: Troubleshooting Low Conversion Efficiency in ADA-Based Second-Harmonic Generation (SHG)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Adenosine Deaminase (ADA) based Second-Harmonic Generation (SHG). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on resolving low conversion efficiency.
Frequently Asked Questions (FAQs)
Q1: What is ADA and why is it used for SHG?
Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄), commonly known as ADA, is a nonlinear optical crystal. It is used in SHG applications due to its ability to generate second-harmonic light, particularly in the ultraviolet (UV) spectrum, through a process called frequency doubling.[1][2] ADA is isomorphous to Potassium Dihydrogen Phosphate (KDP) and Ammonium Dihydrogen Phosphate (ADP), which are also well-known nonlinear crystals.[3][4]
Q2: What are the typical causes of low SHG conversion efficiency in ADA crystals?
Low conversion efficiency in ADA-based SHG can stem from several factors:
-
Improper Phase Matching: This is the most critical factor. If the phase velocities of the fundamental and second-harmonic waves are not matched, the SHG signal will be weak.
-
Poor Crystal Quality: Inclusions, defects, or poor surface polish can scatter the laser light and reduce efficiency.
-
Incorrect Laser Parameters: The power, pulse duration, and beam quality of the fundamental laser significantly impact SHG efficiency.
-
Suboptimal Temperature: For non-critical phase matching, maintaining the precise crystal temperature is crucial.
-
Misalignment of the Crystal: The crystal must be precisely oriented with respect to the input laser beam to achieve optimal phase matching.
-
Crystal Degradation: ADA is hygroscopic, meaning it can absorb moisture from the air, which can degrade its optical quality.
Q3: How sensitive is SHG in ADA to temperature fluctuations?
For non-critical, 90° temperature-tuned phase matching, the SHG output is highly sensitive to temperature changes. To maintain the second-harmonic output within 5% of its maximum, temperature control to within ±0.05°C is required.[1] For example, generating a wavelength of 294 nm requires a phase-matching temperature of 33.5°C.[1]
Troubleshooting Guide for Low Conversion Efficiency
This guide provides a systematic approach to diagnosing and resolving low SHG efficiency in your ADA-based experiments.
Problem 1: Very Low or No SHG Signal
Possible Causes:
-
Gross misalignment of the crystal.
-
Incorrect polarization of the input laser.
-
Phase-matching conditions are far from optimal.
-
The detector is not sensitive enough or is misaligned.
Troubleshooting Steps:
-
Verify Crystal Alignment:
-
Ensure the laser beam is passing through the center of the crystal aperture.
-
Roughly optimize the angle of incidence by slowly rotating the crystal while monitoring for any SHG signal. For non-critical phase matching, the beam should be normal to the crystal face.
-
-
Check Input Polarization:
-
Use a polarizer to ensure the polarization of the fundamental beam is correct for the type of phase matching being used (Type I or Type II). The specific required polarization depends on the crystal cut and orientation.
-
-
Optimize Phase Matching:
-
For Temperature Tuning: Slowly adjust the crystal temperature around the expected phase-matching temperature. Monitor the SHG output to find the peak.
-
For Angle Tuning: If applicable, make fine adjustments to the crystal's angle of incidence.
-
-
Inspect the Detection System:
-
Ensure the detector is positioned to capture the second-harmonic beam and is properly aligned.
-
Use appropriate filters to block the fundamental wavelength and pass the second-harmonic wavelength.
-
Verify the detector's sensitivity at the second-harmonic wavelength.
-
Problem 2: SHG Signal is Present but Weaker than Expected
Possible Causes:
-
Slight misalignment from optimal phase matching.
-
Poor spatial overlap of the beams within the crystal.
-
Laser power is too low or beam quality is poor.
-
Crystal quality issues.
-
Thermal dephasing.
Troubleshooting Steps:
-
Fine-Tune Phase Matching:
-
Make very small, incremental adjustments to the crystal's temperature or angle to maximize the SHG signal.
-
-
Optimize Laser Beam Parameters:
-
Focusing: Adjust the focusing lens to optimize the beam waist size and position within the crystal. The optimal focus depends on the crystal length and laser parameters.
-
Beam Quality: Check the M² value of your laser. A poor beam quality (high M²) will result in lower conversion efficiency.
-
Power: Increase the input laser power, but be careful not to exceed the damage threshold of the crystal.
-
-
Evaluate Crystal Quality:
-
Visually inspect the crystal for any visible defects, inclusions, or surface contamination.
-
If possible, have the crystal surfaces re-polished.
-
-
Address Thermal Effects:
-
If using high laser powers, thermal lensing and dephasing can occur. Ensure the crystal mount provides good heat sinking.
-
Consider using a temperature controller with high stability.[1]
-
Problem 3: Unstable SHG Output
Possible Causes:
-
Temperature fluctuations of the crystal.
-
Instability in the input laser's power or mode.
-
Mechanical vibrations in the experimental setup.
-
Crystal degradation over time.
Troubleshooting Steps:
-
Improve Temperature Stability:
-
Use a high-precision temperature controller and ensure the crystal oven provides uniform heating.[1]
-
Isolate the crystal from air currents.
-
-
Stabilize the Laser Source:
-
Monitor the power and mode of the fundamental laser to ensure they are stable.
-
-
Dampen Mechanical Vibrations:
-
Use an optical table with vibration isolation.
-
Ensure all optical mounts are securely fastened.
-
-
Inspect the Crystal for Degradation:
-
Due to its hygroscopic nature, ADA can degrade in a humid environment. Store the crystal in a desiccator when not in use.
-
If the crystal surfaces appear foggy or damaged, they may need to be re-polished.
-
Experimental Protocols
Protocol 1: Temperature Tuning for Non-Critical Phase Matching in ADA
This protocol describes the general procedure for achieving SHG through temperature tuning.
Materials:
-
ADA crystal in a temperature-controlled oven.
-
Fundamental laser source (e.g., a tunable dye laser).
-
Focusing and collimating lenses.
-
Power meter.
-
Spectrometer.
-
Appropriate filters to separate the fundamental and second-harmonic beams.
Procedure:
-
Setup: Arrange the optical components as shown in the diagram below.
-
Initial Alignment: Align the fundamental laser beam to pass through the center of the ADA crystal.
-
Coarse Temperature Scan: Set the temperature controller to the theoretically predicted phase-matching temperature for your desired wavelength. If the exact temperature is unknown, perform a coarse scan over a range of expected temperatures while monitoring for an SHG signal.
-
Fine Temperature Optimization: Once an SHG signal is detected, perform a fine scan of the temperature in small increments (e.g., 0.1°C) to find the peak of the SHG power.
-
Characterization: At the optimal temperature, measure the SHG power, spectrum, and conversion efficiency.
Quantitative Data
Due to the limited availability of recent, specific data for ADA crystals in the literature, the following table provides a summary of relevant parameters, with some values for the closely related ADP crystal included for comparison.
| Property | ADA (this compound) | ADP (Ammonium Dihydrogen Phosphate) | Unit | Reference |
| Chemical Formula | NH₄H₂AsO₄ | NH₄H₂PO₄ | - | [2],[3] |
| Crystal System | Tetragonal | Tetragonal | - | [3] |
| Point Group | 42m | 42m | - | [3] |
| Phase Matching Type | Type I | Type I & II | - | [1] |
| Temperature for 294 nm SHG | 33.5 | - | °C | [1] |
| Laser Damage Threshold | - | ~2x that of KDP | GW/cm² | [3] |
| Effective NLO Coefficient (d_eff) | - | ~1.1x that of KDP | pm/V | [3] |
This technical support center provides a starting point for troubleshooting low conversion efficiency in ADA-based SHG. Given the relative scarcity of recent research on ADA for this application, experimentation and careful optimization of the parameters discussed will be key to achieving successful results.
References
Technical Support Center: Enhancing the Damage Threshold of Ammonium Dihydrogen Arsenate (ADA) Crystals
Disclaimer: Ammonium dihydrogen arsenate (ADA), NH₄H₂AsO₄, is a nonlinear optical crystal isomorphous with potassium dihydrogen phosphate (KDP).[1] Due to the limited availability of specific research on the laser-induced damage threshold (LIDT) of ADA, this guide draws heavily upon established principles and experimental data from its analogues, KDP and deuterated KDP (DKDP). These materials share similar structures and damage mechanisms, making the troubleshooting and enhancement strategies largely transferable.[1][2] ADA is toxic and should be handled with appropriate safety precautions.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the laser-induced damage threshold (LIDT) and why is it critical for ADA crystals?
A1: The Laser-Induced Damage Threshold (LIDT) is the maximum laser fluence (energy per unit area) or intensity (power per unit area) that an optical material can withstand without incurring permanent damage.[2] For ADA, used as a nonlinear optical material for frequency conversion of laser light, a high LIDT is crucial.[5][6][7] A low damage threshold limits the maximum power of the laser system and can lead to catastrophic failure of the crystal, affecting the overall performance and reliability of the optical device.[2][8]
Q2: What are the primary causes of laser-induced damage in ADA and similar crystals?
A2: Laser-induced damage in KDP-type crystals is primarily initiated by defects.[2] These can be intrinsic (related to the crystal structure) or extrinsic (impurities, inclusions). The process generally involves three stages: energy deposition, damage initiation, and damage formation.[2] Key precursors to damage include:
-
Surface Defects: Scratches, pits, and cracks from the polishing and finishing process.[9]
-
Subsurface Damage: Defects and dislocations just below the crystal surface.[10]
-
Bulk Defects: Inclusions of foreign particles or vacancies within the crystal lattice that can absorb laser energy.[11]
-
Impurities: Contaminants incorporated during crystal growth can significantly lower the LIDT.[12]
Q3: Can the LIDT of an ADA crystal be improved after it has been grown and fabricated?
A3: Yes. Post-fabrication techniques can significantly enhance the LIDT. The most common and effective method is "laser conditioning." This process involves irradiating the crystal with a laser at a fluence below the damage threshold. This pre-exposure can neutralize or modify damage-initiating defects, effectively increasing the crystal's resistance to higher laser fluences.[13] Other critical factors include meticulous surface preparation and cleaning to remove contaminants.[10][14]
Q4: How does the crystal growth process influence the final LIDT of an ADA crystal?
A4: The growth process is fundamental to achieving a high LIDT. Faster growth rates can be employed without deteriorating optical quality, provided that solution purity is high and pH is controlled.[12] The key is to minimize the incorporation of impurities and structural defects.[15] Using highly purified solutions and filters can significantly reduce defect density and thereby increase the damage threshold.[12]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at maximizing the operational fluence of ADA crystals.
| Problem / Observation | Potential Cause(s) | Recommended Troubleshooting Actions |
| Premature surface damage at low laser fluences. | 1. Surface contamination (dust, organic residues).2. Poor surface quality (scratches, polishing residues).3. Inadequate cleaning procedures. | 1. Inspect Surface: Use a Nomarski-type differential interference contrast (DIC) microscope to inspect the surface for contaminants and defects.[16]2. Reclean the Crystal: Use a drag-wipe method with appropriate solvents or employ non-contact methods like dry nitrogen gas.[17] For more persistent contaminants, consider advanced techniques like laser cleaning.[14][18]3. Re-evaluate Polishing: If surface quality is poor, the crystal may need to be repolished using techniques like magnetorheological polishing (MRP) to minimize subsurface damage.[8][19] |
| Bulk damage (pinpoints) observed within the crystal. | 1. Intrinsic material defects or inclusions from the growth process.2. Self-focusing of the laser beam at high intensities. | 1. Characterize Bulk Defects: Use microscopy to assess the density and distribution of pinpoint damage sites.[11]2. Implement Laser Conditioning: Expose the crystal to gradually increasing laser fluences below the damage threshold to passivate bulk defects.3. Control Beam Quality: Ensure a smooth, Gaussian beam profile to avoid hot spots that can induce self-focusing. |
| Inconsistent LIDT measurements across different sites on the same crystal. | 1. Non-uniform distribution of defects.2. Variations in surface cleanliness.3. Fluctuations in laser output. | 1. Map the Surface: Perform raster scan (R-on-1) testing to map the defect distribution and identify areas with lower thresholds.2. Standardize Cleaning: Ensure a consistent and repeatable cleaning protocol is applied before every test.[17]3. Monitor Laser Stability: Use diagnostic tools to continuously monitor the laser's pulse energy, pulse duration, and spatial profile. |
| Damage threshold decreases over time with repeated use (fatigue effect). | 1. Accumulation of micro-damage from multiple laser shots.2. Laser-induced chemical changes or defect generation. | 1. Perform N-on-1 Testing: Characterize the fatigue effect by performing multi-shot (N-on-1) damage tests to understand the material's lifetime under operational conditions.[20]2. Lower Operational Fluence: Operate the crystal at a fluence well below the single-shot (1-on-1) damage threshold to extend its operational life. |
Quantitative Data Summary
The following table summarizes representative LIDT values for KDP crystals under various conditions. While absolute values for ADA may differ, the relative improvements from these techniques are expected to be similar.
| Material / Condition | Laser Wavelength (nm) | Pulse Duration (ns) | LIDT (J/cm²) | Notes |
| Standard KDP (Bulk) | 1064 | 1 | ~12-15 | Actual LIDT is significantly lower than the theoretical intrinsic value (~147-200 J/cm²).[2] |
| Rapidly Grown KDP | Not Specified | Not Specified | ~3 GW/cm² (Intensity) | Comparable to conventionally grown crystals when solution is highly purified.[12] |
| KDP Surface (Typical) | 355 | Nanosecond | 3 - 30 | Damage threshold is highly dependent on the presence of surface defects.[9] |
| DKDP (Laser Conditioned) | 355 (3ω) | Nanosecond | Varies | Laser conditioning is shown to improve the LIDT by neutralizing precursors. The effectiveness depends on the pre-exposure fluence and wavelength.[13] |
| DAST (Doped) | 1064 | Not Specified | 1.5-1.6x higher | Doping with EDTA and DTPA was shown to increase the LIDT in DAST crystals, suggesting a potential avenue for investigation in ADA.[21] |
Key Experimental Protocols
Protocol 1: Laser-Induced Damage Threshold (LIDT) Measurement (1-on-1 Test)
This protocol is based on the ISO 21254 standard for determining the LIDT.[16]
-
Sample Preparation:
-
Clean the ADA crystal surface using a non-contact method like blowing with dry nitrogen gas, followed by a drag-wipe with a suitable solvent if necessary.[17]
-
Mount the crystal on a high-precision motorized translation stage.
-
-
Optical Setup:
-
Testing Procedure:
-
Damage Detection:
-
Data Analysis:
-
For each fluence level, calculate the damage probability (number of damaged sites / total sites tested).
-
Plot damage probability as a function of laser fluence.
-
Perform a linear regression on the data points between 0% and 100% damage probability. The x-intercept of this line is defined as the LIDT.[17][22]
-
Protocol 2: Laser Conditioning
This protocol describes a general procedure to enhance the damage resistance of an ADA crystal.
-
Establish Baseline LIDT: First, determine the unconditioned LIDT of the crystal or a witness sample using the protocol above.
-
Conditioning Setup: Use the same or a similar laser setup as for LIDT testing.
-
Conditioning Procedure:
-
Start with a laser fluence that is approximately 50-60% of the baseline single-shot LIDT.
-
Irradiate the entire clear aperture of the crystal in a raster scan pattern.
-
Gradually increase the laser fluence in small increments. After each increment, scan the entire area again.
-
Continue this process until you reach a fluence level just below the unconditioned LIDT.
-
-
Verification:
-
After conditioning, perform another 1-on-1 LIDT test on the conditioned area.
-
The resulting higher LIDT value is the conditioned damage threshold. The improvement can be quantified as the percentage increase over the baseline.
-
Visualizations
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 13462-93-6 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Nonlinear optics - Wikipedia [en.wikipedia.org]
- 7. Nonlinear and Laser Crystals — Firebird Optics [firebirdoptics.com]
- 8. researchgate.net [researchgate.net]
- 9. OPG [opg.optica.org]
- 10. Challenges of Fabricating and Coating Laser Crystals - Tech Briefs [techbriefs.com]
- 11. OPG [opg.optica.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nuwavelaser.com [nuwavelaser.com]
- 15. Influences of Crystal Anisotropy in Pharmaceutical Process Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. edmundoptics.com [edmundoptics.com]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- 18. Laser Coating Preparation | Laser Cleaning Systems for Businesses [adapt-laser.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Laser Damage Threshold - Spica Technologies Inc. [spicatech.com]
Technical Support Center: Adenosine Deaminase (ADA) Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Adenosine Deaminase (ADA), with a particular focus on the impact of impurities.
Frequently Asked Questions (FAQs)
Q1: Why is protein purity so critical for successful ADA crystallization?
High-purity ADA is essential for the formation of well-ordered crystals suitable for X-ray diffraction. Impurities can disrupt the ordered packing of ADA molecules within the crystal lattice, leading to a range of problems including:
-
Inhibition of nucleation: Impurities can interfere with the initial formation of crystal nuclei.
-
Poor crystal quality: The presence of contaminants can result in small, malformed, or aggregated crystals with low diffraction quality.
-
Variability in crystal morphology: Impurities can adsorb to specific crystal faces, altering the crystal's growth rate and final shape.[1]
-
Reduced diffraction resolution: Disruption of the crystal lattice by impurities leads to weaker and less detailed diffraction patterns.
For successful ADA crystallization, a purity of >95% is generally recommended.
Q2: What are the most common types of impurities found in recombinant ADA preparations?
Impurities in recombinant ADA preparations, particularly those expressed in E. coli, can be broadly categorized as:
-
Host-related impurities: These are proteins from the E. coli expression host that co-purify with the target ADA protein. A common contaminant is SlyD , a peptidyl-prolyl cis/trans-isomerase with a histidine-rich region that binds to Ni-NTA columns used in His-tag affinity chromatography.[2][3][4] Other examples include carbonic anhydrase, GlmS, and ArnA.[5][6]
-
Process-related impurities: These are substances introduced during the purification process, such as proteases used for tag cleavage (e.g., TEV protease), DNase used during cell lysis, and components from the culture medium.
-
Product-related impurities: These are variants of the ADA protein itself that compromise the homogeneity of the sample. This category includes:
-
Aggregates: Soluble or insoluble clusters of ADA molecules.
-
Misfolded or denatured protein: Non-native conformations of ADA.
-
Truncated or modified forms: ADA proteins that have been proteolytically cleaved or have undergone post-translational modifications.
-
His-tag heterogeneity: Incomplete cleavage of the His-tag can lead to a heterogeneous sample.
-
Q3: How can I detect the presence of impurities in my ADA sample?
Several analytical techniques can be used to assess the purity and homogeneity of your ADA sample:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A fundamental technique to visualize the protein components of your sample and estimate their molecular weights and relative abundance. A purity of >95% is desirable.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in solution and is highly effective for detecting the presence of aggregates. A monodisperse sample, indicating a single species, is ideal for crystallization.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can reveal the presence of aggregates or other oligomeric forms of ADA.
-
Mass Spectrometry (MS): Can be used to confirm the precise molecular weight of the ADA protein and identify any modifications or truncations.
Troubleshooting Guides
Issue 1: No ADA crystals are forming, or only amorphous precipitate is observed.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Presence of aggregates | 1. Assess sample homogeneity using Dynamic Light Scattering (DLS). 2. Remove aggregates using Size Exclusion Chromatography (SEC). | Protocol: DLS Analysis of ADA Samples 1. Prepare your ADA sample and the corresponding buffer by filtering them through a 0.22 µm filter.[7][8][9] 2. Use a clean cuvette, rinsed with filtered buffer. 3. Measure the buffer alone as a blank. 4. Introduce approximately 30 µL of the filtered ADA sample into the cuvette. 5. Allow the sample to equilibrate to the instrument's temperature for at least 5 minutes before measurement. 6. Acquire data and analyze the size distribution. A high polydispersity index (>20%) suggests the presence of aggregates. Protocol: SEC for Aggregate Removal 1. Select a SEC column with a fractionation range appropriate for separating monomeric ADA (approx. 41 kDa) from larger aggregates. 2. Equilibrate the column with at least two column volumes of a filtered and degassed buffer suitable for ADA stability (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).[10][11] 3. Centrifuge your ADA sample at high speed (e.g., 14,000 x g) for 10 minutes to remove large insoluble aggregates. 4. Load the clarified supernatant onto the equilibrated SEC column. 5. Collect fractions and monitor the elution profile at 280 nm. 6. Analyze the fractions corresponding to the monomeric ADA peak by SDS-PAGE to confirm purity. |
| Co-purifying host proteins (e.g., SlyD) | Improve the purification strategy. | Protocol: Enhanced Purification to Remove E. coli Contaminants 1. Optimize IMAC wash steps: Increase the imidazole concentration in the wash buffer (e.g., 30-50 mM) to reduce non-specific binding of contaminants. 2. Use an engineered E. coli strain: Employ strains like LOBSTR or NiCo21(DE3) that are designed to reduce the co-purification of common metal-binding proteins.[5] 3. Introduce an additional purification step: Following IMAC, use ion-exchange chromatography or hydrophobic interaction chromatography to separate ADA from remaining contaminants based on charge or hydrophobicity, respectively. |
| Incorrect buffer pH or ionic strength | Optimize the buffer conditions. | Protocol: Buffer Optimization for ADA Crystallization 1. Perform a buffer screen to identify conditions that enhance ADA solubility and stability. A good starting point is to test a range of pH values around the isoelectric point (pI) of ADA. 2. Use DLS to assess the homogeneity of ADA in different buffers. 3. Once an optimal buffer is identified, prepare the ADA sample in this buffer for crystallization trials.[12][13][14] |
Issue 2: ADA crystals are small, poorly formed, or have low diffraction quality.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Low level of impurities affecting crystal growth | Post-crystallization treatments. | Protocol: Crystal Annealing 1. After obtaining a crystal, cryo-cool it in liquid nitrogen. 2. Briefly remove the crystal from the cold stream (for 1-3 seconds) to allow it to warm slightly, then immediately re-cool it. This process can help to anneal defects in the crystal lattice.[15][16] Protocol: Crystal Dehydration 1. Prepare a series of solutions with increasing concentrations of the precipitant used for crystallization. 2. Serially transfer the crystal through these solutions, allowing it to equilibrate for a short period in each. This controlled dehydration can improve crystal packing and diffraction.[15][16] |
| Conformational heterogeneity of ADA | Promote a single conformation. | Protocol: Ligand Soaking 1. If ADA has multiple conformations (e.g., open and closed forms), adding a ligand that binds specifically to one conformation can stabilize it.[12] 2. Soak existing crystals in a solution containing the ligand before cryo-cooling and diffraction analysis. |
Quantitative Data on Impurity Effects
While specific quantitative data for the effect of every impurity on ADA crystallization is not extensively published, the following table summarizes general expectations based on protein crystallization principles.
| Impurity Type | Concentration | Expected Effect on ADA Crystal Performance |
| Aggregates | > 5% of total protein | Inhibition of nucleation, formation of amorphous precipitate, reduced crystal size, and poor diffraction. |
| E. coli SlyD | Co-eluting amounts | Can co-crystallize, leading to difficulties in structure solution, or interfere with ADA crystal packing, reducing diffraction quality. |
| His-tag heterogeneity | Variable | May increase conformational flexibility at the terminus, potentially hindering the formation of well-ordered crystal contacts.[1][17] |
Visualizations
Experimental Workflow for Troubleshooting ADA Crystallization
Caption: Troubleshooting workflow for ADA crystallization.
Signaling Pathway: Impact of Impurities on Crystallization
Caption: The disruptive impact of impurities on the protein crystallization pathway.
References
- 1. medium.com [medium.com]
- 2. The Escherichia coli SlyD is a metal ion-regulated peptidyl-prolyl cis/trans-isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SlyD-deficient Escherichia coli strains: A highway to contaminant-free protein extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repair of impurity-poisoned protein crystal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. research.colostate.edu [research.colostate.edu]
- 9. lsinstruments.ch [lsinstruments.ch]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of buffer solutions for protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. GraphViz Examples and Tutorial [graphs.grevian.org]
Technical Support Center: Refining the Cutting and Polishing Process for ADA Optical Elements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cutting and polishing of Ammonium Dihydrogen Arsenate (ADA) optical elements. Given that ADA is a water-soluble, brittle crystal, analogous procedures for Potassium Dihydrogen Phosphate (KDP) are referenced as a baseline for developing ADA-specific protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the fabrication of ADA optical elements, providing causes and actionable solutions.
Issue 1: Crystal Fracturing or Cleaving During Cutting
-
Question: My ADA crystal is fracturing or cleaving unexpectedly during the cutting process. What are the likely causes and how can I prevent this?
-
Answer: Uncontrolled fracturing in brittle crystals like ADA during cutting is often due to excessive mechanical or thermal stress.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Cutting Speed | Reduce the cutting speed to minimize mechanical stress on the crystal. |
| High Tool Pressure | Apply light, consistent pressure. Let the cutting tool do the work. For diamond wire cutting, ensure appropriate wire tension. |
| Inadequate Cooling | Use a non-aqueous coolant, such as oil, to prevent thermal shock and dissipate heat effectively. Sudden temperature changes can cause fractures.[1][2] |
| Vibrations | Ensure the crystal is securely mounted and the cutting equipment is on a stable, vibration-dampened surface. |
| Incorrect Tooling | Use a fine-grit diamond wire or blade specifically designed for brittle materials. For diamond turning, ensure the tool has the correct geometry and a sharp edge.[3] |
| Cutting Path | For complex shapes, plan the cutting path to avoid creating unsupported sections that can easily fracture.[4] |
Issue 2: Surface and Subsurface Damage During Grinding and Polishing
-
Question: After polishing, I'm observing scratches, pits, and what appears to be subsurface damage on my ADA element. How can I resolve these issues?
-
Answer: Surface and subsurface damage are common defects when processing brittle optical materials. They can be introduced during grinding and persist through polishing if not properly addressed.
Troubleshooting Surface and Subsurface Defects:
| Defect | Possible Cause | Recommended Solution |
| Scratches | Contaminated polishing slurry; Worn or inappropriate polishing pad; Excessive pressure. | Filter the slurry to remove large agglomerates; Use a new, clean polishing pad suitable for soft crystals; Reduce polishing pressure. |
| Pits (Digs) | Abrasive particles breaking off and rolling; Improper handling of polishing powder. | Use a higher quality, more durable abrasive; Ensure even distribution of the slurry. |
| Subsurface Damage (SSD) | Damage from rough grinding steps not being fully removed in subsequent finer steps. The depth of SSD can be 4-10 times the abrasive grit size.[5][6] | Ensure each grinding/polishing step removes enough material to eliminate the SSD from the previous step. A general rule is to remove at least 3 times the previous abrasive grit size in material depth. |
| "Orange Peel" Texture | Insufficient or improper polishing.[1] | Increase polishing time; Check the compatibility of the polishing pad and slurry with ADA. |
Issue 3: Poor Surface Flatness and Finish
-
Question: I am struggling to achieve the desired surface flatness (e.g., λ/4) and a low surface roughness on my ADA optics. What factors should I investigate?
-
Answer: Achieving high surface quality on soft, water-soluble crystals requires careful control of the polishing environment and materials.
Improving Surface Flatness and Roughness:
| Issue | Contributing Factor | Corrective Action |
| Poor Flatness | Warped or non-flat polishing lap; Uneven pressure distribution. | Use a certified flat lap; Employ a polishing machine that provides uniform pressure across the element's surface. |
| High Surface Roughness (Ra/Rq) | Inappropriate slurry composition; Incorrect polishing parameters (speed, pressure). | Use a non-aqueous, shear-thickening polishing slurry with fine abrasive particles (e.g., alumina or diamond in an oil-based carrier). Optimize polishing speed and pressure; for KDP, a surface roughness of Ra < 2 nm has been achieved.[7][8] |
| Hazing or Fogging | Surface deliquescence due to atmospheric moisture or water in the slurry. | Perform polishing in a humidity-controlled environment (<40% RH). Strictly use anhydrous (water-free) solvents and polishing compounds. |
Frequently Asked Questions (FAQs)
Handling and Preparation
-
Question: What are the best practices for handling and cleaning raw ADA crystals?
-
Answer: ADA is a soft, brittle, and hygroscopic crystal, requiring careful handling.[9][10]
-
Handling: Always wear powder-free gloves to avoid contaminating the surface with oils and salts from your skin.[9] Handle the crystal by its non-optical surfaces. Use padded tweezers for small crystals.
-
Cleaning: Use a dry nitrogen gas flow to remove dust. For more significant contaminants, gently wipe the surface with a lint-free cloth dampened with a non-aqueous solvent like anhydrous ethanol or acetone.
-
Storage: Store ADA crystals in a desiccator or a low-humidity environment to prevent surface degradation from moisture absorption.[9]
-
Cutting
-
Question: What is a recommended starting procedure for cutting ADA crystals?
-
Answer: A diamond wire saw is often preferred for cutting brittle, water-soluble crystals as it imparts less stress than a blade.
-
Mounting: Securely mount the ADA crystal to a fixture using a low-strain adhesive like wax.
-
Tool Selection: Use a fine-grit diamond wire (e.g., 30-50 µm diameter).
-
Coolant: Use a continuous flow of a non-aqueous coolant, such as mineral oil, to lubricate the wire and prevent thermal shock.
-
Parameters: Start with a low wire speed and a slow feed rate. These parameters will need to be optimized for your specific crystal size and saw.
-
Polishing
-
Question: Can you provide a baseline non-aqueous polishing slurry composition for ADA?
-
Answer: While the exact formulation may require optimization, a common starting point for water-soluble crystals like KDP involves a non-aqueous carrier with a fine abrasive.
-
Carrier Fluid: A mixture of ethylene glycol and diethylene glycol, or a high-purity mineral oil, can be effective.
-
Abrasive: Start with a low concentration (e.g., 1-5% by weight) of fine alumina or diamond powder (e.g., 0.1-1.0 µm particle size).
-
Additives: Small amounts of a surfactant or dispersant can be added to prevent agglomeration of the abrasive particles.
-
-
Question: What is a typical surface quality specification for a polished nonlinear optical crystal?
-
Answer: Surface quality is often specified by the MIL-PRF-13830B standard. For demanding laser applications, a 20-10 scratch-dig specification is common. Surface roughness is typically specified in RMS, with values under 10 Å (1 nm) being achievable for superpolished surfaces.[11]
Quantitative Data Summary
The following tables summarize typical parameters and achievable results for the processing of KDP crystals, which can be used as a starting point for ADA.
Table 1: Polishing Parameters and Achievable Surface Roughness for KDP
| Polishing Method | Abrasive Type & Size | Slurry Base | Polishing Pressure | Achievable Surface Roughness (Ra) | Reference |
| Water-Dissolution Polishing | None | Oil-based with 7.5 wt.% water | Not Specified | 1.260 nm | [8] |
| Magnetic Composite Fluid | Carbonyl Iron, Fe₃O₄ | Oil-based | Not Specified | 7.5 nm | [7] |
| Anhydrous Polishing | Not Specified | Non-aqueous shear-thickening fluid | Not Specified | 1.37 nm | [12] |
Table 2: Material Removal Rates for KDP Polishing
| Polishing Method | Polishing Plate Revolution | Polishing Pressure | Material Removal Rate | Reference |
| Deliquescent Action Polishing | 35 rpm | 0.1302 MPa | ~7-8 µm/min | [13] |
| Abrasive-Free Water-Dissolution | 25 rpm | 40 kPa | 1.8 µm/h | [14] |
Experimental Protocols & Workflows
Protocol 1: Diamond Wire Cutting of ADA Crystal
-
Preparation: Ensure the ADA crystal is clean and free of surface contaminants. Mount the crystal on a goniometer to ensure precise orientation for cutting.
-
Mounting: Secure the crystal to the cutting arm using a low-strain wax.
-
Machine Setup: Install a fine-grit diamond wire. Set the wire speed and feed rate to low initial values.
-
Cooling: Start the flow of a non-aqueous coolant (e.g., mineral oil) directed at the cutting point.
-
Cutting: Initiate the cut, monitoring for any signs of vibration or stress in the crystal.
-
Completion: Once the cut is complete, stop the coolant flow and carefully remove the cut element.
-
Cleaning: Clean the cut element with an anhydrous solvent to remove coolant and debris.
Protocol 2: Anhydrous Lapping and Polishing of ADA Element
-
Lapping (Grinding):
-
Begin with a coarser grit lapping film or slurry (e.g., 9 µm alumina) on a flat lap to remove saw marks and achieve initial flatness. Use a non-aqueous lapping vehicle.
-
Progress through a series of finer grits (e.g., 5 µm, 3 µm), ensuring the removal of all subsurface damage from the previous step at each stage.
-
-
Polishing:
-
Use a soft polishing pad (e.g., pitch or a synthetic pad) compatible with oil-based slurries.
-
Prepare a non-aqueous slurry with sub-micron abrasive particles (e.g., 0.5 µm alumina or diamond).
-
Polish with low pressure and moderate speed until the desired surface finish is achieved.
-
-
Final Cleaning:
-
Thoroughly clean the polished element using a series of solvent baths (e.g., anhydrous ethanol followed by acetone) to remove all slurry residue.
-
Perform a final inspection for surface defects and flatness using an interferometer and a high-magnification microscope.
-
Visualizations
Caption: Experimental workflow for ADA optical element fabrication.
Caption: Troubleshooting logic for common ADA fabrication issues.
References
- 1. media.schott.com [media.schott.com]
- 2. secomak.com [secomak.com]
- 3. A procedure for diamond turning KDP crystals - UNT Digital Library [digital.library.unt.edu]
- 4. Fabrication of Optics by Diamond Turning | NIST [nist.gov]
- 5. gemologyonline.com [gemologyonline.com]
- 6. Subsurface damage in some single crystalline optical materials [opg.optica.org]
- 7. Magnetic composite fluid optimization for KDP crystal polishing based on a D-optimal mixture design [opg.optica.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. wavelength-oe.com [wavelength-oe.com]
- 10. Thorlabs [thorlabs.com]
- 11. Surface Roughness for Optical Components - Notch Optics [notchoptics.com]
- 12. mdpi.com [mdpi.com]
- 13. Research on the Material Removal in the Polishing of Potassium Dihydrogen Phosphate Crystals Based on Deliquescent Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OPG [opg.optica.org]
Technical Support Center: Hygroscopic Effects in Arsenate Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hygroscopic arsenate crystals.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my arsenate crystals are being affected by humidity?
A1: Hygroscopic effects can manifest in several ways. Visually, you might observe the crystals becoming opaque, clumping together, or even dissolving into a saturated solution (deliquescence).[1] Analytically, you may see changes in the material's properties. For instance, X-ray diffraction (XRD) patterns might show peak broadening, a loss of intensity, or in severe cases, a complete phase transformation, all of which indicate a degradation of crystallinity.[2] Thermogravimetric analysis (TGA) will likely show a significant weight gain corresponding to water absorption.
Q2: How can I quantify the hygroscopicity of my arsenate crystal sample?
A2: Several techniques are available to quantify hygroscopicity. The most common are Dynamic Vapor Sorption (DVS) and thermogravimetric analysis (TGA).[3] DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This generates a moisture sorption isotherm, which is a key indicator of a material's hygroscopic nature.[1] TGA can be used to determine the amount of water absorbed by a sample by measuring its weight loss as it is heated. Karl Fischer titration is another chemical method to determine the water content of a sample.[1]
Q3: What is the "hygroscopic point" or "critical relative humidity" (CRH)?
A3: The hygroscopic point, or critical relative humidity (CRH), is the threshold value of relative humidity in the air above which a solid substance begins to adsorb significant amounts of water vapor.[4] Below this point, a pure crystalline solid will typically show minimal water uptake. Understanding the CRH of your arsenate crystals is crucial for determining appropriate storage and handling conditions.
Q4: Can co-crystallization help in mitigating the hygroscopic effects in my arsenate compounds?
A4: Yes, co-crystallization is a promising strategy to enhance the stability of moisture-sensitive active pharmaceutical ingredients (APIs) and other chemical compounds.[3][5][6] By forming a new crystalline solid with a stoichiometric amount of a pharmaceutically acceptable coformer, it is possible to alter the crystal lattice and reduce the availability of sites for water molecules to bind.[3][6] This can lead to a significant reduction in hygroscopicity.[3][5][7]
Troubleshooting Guides
Issue 1: Crystal Degradation During Storage
Symptoms:
-
Crystals appear "wet" or have formed a solution.
-
Noticeable change in the physical appearance (color, texture).
-
XRD analysis shows a loss of crystallinity.
Possible Causes:
-
Storage environment has a relative humidity above the crystal's CRH.
-
Improperly sealed storage container.
-
Hygroscopic impurities are present in the sample.[4]
Solutions:
-
Controlled Environment: Store crystals in a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). For more stringent control, use a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).[8]
-
Proper Sealing: Ensure storage vials have airtight seals. Use paraffin wax to seal the lids for long-term storage.
-
Purification: If impurities are suspected, recrystallize the arsenate compound to improve its purity.
Issue 2: Inconsistent Results in Experiments
Symptoms:
-
Poor reproducibility of experimental results.
-
Variability in dissolution rates or other physical properties.
-
Unexpected chemical reactions or degradation.
Possible Causes:
-
Fluctuations in ambient humidity during experiments.
-
Water absorption by the crystals leading to changes in concentration and reactivity.
-
Moisture-induced phase transformations.
Solutions:
-
Conduct Experiments in a Controlled Environment: Whenever possible, perform experiments in a glove box or a controlled humidity chamber.
-
Pre-dry Samples: Before use, dry the arsenate crystals in a vacuum oven at a suitable temperature to remove any adsorbed water. Be cautious not to decompose the sample.
-
Minimize Exposure: When a controlled environment is not feasible, minimize the exposure of the crystals to the ambient atmosphere. Weigh samples quickly and keep containers sealed as much as possible.
Data Presentation
Table 1: Comparison of Hygroscopicity Measurement Techniques
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| Dynamic Vapor Sorption (DVS) | Measures mass change in response to controlled relative humidity. | Moisture sorption/desorption isotherms, CRH, kinetics of water uptake. | Highly sensitive and provides detailed information. | Requires specialized equipment. |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Water content, thermal stability. | Widely available, can be coupled with other techniques (e.g., DSC, XRD).[3] | Does not provide information on sorption kinetics at constant temperature. |
| Karl Fischer Titration | Chemical titration to determine water content. | Precise water content. | High accuracy and specificity for water. | Destructive to the sample, requires solvents. |
| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystal lattice. | Changes in crystallinity, phase transformations. | Provides structural information. | Indirect measure of hygroscopicity. |
Experimental Protocols
Protocol 1: Determination of Critical Relative Humidity (CRH) using a Saturated Salt Slurry Chamber
Objective: To determine the approximate CRH of an arsenate crystal.
Materials:
-
Arsenate crystal sample
-
Multiple airtight containers (e.g., desiccators)
-
Various inorganic salts to create saturated solutions with known RH values (e.g., lithium chloride, magnesium chloride, sodium chloride, potassium nitrate)
-
Distilled water
-
Analytical balance
Methodology:
-
Prepare saturated salt solutions in each airtight container to create environments with known, constant relative humidity.
-
Weigh a small amount of the dry arsenate crystal sample and place it in an open container within each chamber.
-
Seal the chambers and store them at a constant temperature.
-
Periodically observe the samples for any physical changes (e.g., clumping, deliquescence).
-
After a set period (e.g., 24, 48, and 72 hours), remove the samples and re-weigh them to determine the mass change due to water absorption.
-
The CRH is the humidity level above which a significant increase in water uptake is observed.
Protocol 2: Co-crystallization of an Arsenate Compound to Reduce Hygroscopicity
Objective: To prepare a co-crystal of a hygroscopic arsenate with a suitable coformer.
Materials:
-
Hygroscopic arsenate compound
-
A selection of pharmaceutically acceptable coformers (e.g., carboxylic acids, amides)
-
Suitable solvent or solvent mixture
-
Stirring hotplate
-
Crystallization dish
-
Filtration apparatus
Methodology:
-
Coformer Selection: Choose coformers that can form strong hydrogen bonds with the arsenate compound.
-
Stoichiometric Mixture: Prepare a solution with a stoichiometric ratio (e.g., 1:1 or 1:2) of the arsenate and the coformer in a minimal amount of a suitable solvent at an elevated temperature to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, higher-quality crystals.[9] Alternatively, use solvent evaporation or vapor diffusion methods.[9]
-
Isolation: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the resulting co-crystals under vacuum.
-
Characterization: Confirm the formation of a new crystalline phase using techniques such as XRD, DSC, and spectroscopy.
-
Hygroscopicity Testing: Evaluate the hygroscopicity of the new co-crystal using DVS or the CRH determination protocol to compare it with the original arsenate compound.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
Technical Support Center: Long-Term Stability and Degradation of ADA Crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and degradation of Adenosine Deaminase (ADA) crystals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ADA crystals have been stored for a while and I'm seeing reduced enzymatic activity. What could be the cause?
A1: Reduced activity in stored ADA crystals can stem from several factors:
-
Improper Storage Temperature: ADA crystals, like most protein crystals, are sensitive to temperature fluctuations. Storage at temperatures above the recommended -20°C or -80°C can lead to gradual denaturation and loss of activity. Even moderate temperatures can deactivate enzymes over time.[1][2]
-
Physical Degradation: The crystalline lattice can be disrupted by physical stress. This can be caused by repeated freeze-thaw cycles, which should be avoided by storing crystals in single-use aliquots.[3] Mechanical agitation can also contribute to the degradation of the crystal structure.
-
Chemical Degradation: Over time, the protein within the crystal can undergo chemical modifications such as deamidation or oxidation, altering its structure and function.[4]
-
Loss of Essential Cofactors: For ADA, the presence of a tightly bound Zn2+ ion is crucial for its catalytic activity and structural stability.[5] Conditions that might lead to the leaching of this cofactor can result in a significant loss of function.
Q2: I observe that my ADA crystal slurry has become cloudy or contains visible aggregates. What does this indicate and how can I resolve it?
A2: Cloudiness or aggregation in your crystal slurry is a sign of physical instability. This means the individual protein molecules are clumping together, which can be triggered by:
-
Suboptimal pH or Buffer Conditions: The pH of the storage solution is critical. If it deviates significantly from the optimal pH for ADA's stability, it can lead to aggregation.
-
High Protein Concentration: While necessary for crystallization, very high concentrations can sometimes promote aggregation upon long-term storage, especially if the storage conditions are not ideal.[6]
-
Contaminants: The presence of impurities can act as nucleation points for aggregation.[7]
To resolve this, you can try to centrifuge the slurry at a low speed to pellet the aggregates and use the supernatant containing the remaining single crystals. However, it is crucial to reassess the activity of these crystals. For future prevention, ensure your storage buffer is optimized and your protein is of high purity.
Q3: How can I determine if my ADA crystals have degraded chemically?
A3: Detecting chemical degradation often requires analytical techniques that can identify subtle changes in the protein's structure:
-
High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC-HPLC) can detect aggregation, while reversed-phase HPLC (RP-HPLC) can sometimes separate modified protein species from the native form.[8]
-
Mass Spectrometry (MS): MS can identify changes in the molecular weight of the protein, which could indicate modifications like deamidation or oxidation.[9][10]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess changes in the secondary structure of the protein upon re-dissolving the crystals.[9][11]
Q4: What are the optimal storage conditions for long-term stability of ADA crystals?
A4: For long-term storage, it is generally recommended to store purified enzyme crystals at ultra-low temperatures.
-
Temperature: Storage at -80°C is optimal for long-term preservation.[2] For shorter periods, -20°C may be sufficient.[2][3]
-
Cryoprotectants: The addition of cryoprotectants like glycerol (typically 10-50%) to the storage buffer can help prevent the formation of ice crystals during freezing, which can damage the protein crystals.[2][3][12]
-
Inert Atmosphere: While not always standard practice, storing crystals under an inert gas like nitrogen or argon can help minimize oxidation.
Quantitative Data on ADA Crystal Stability
The following tables summarize the expected stability of ADA under various conditions. Note that data for crystalline ADA is limited, and much of the available information is extrapolated from studies on ADA in solution.
Table 1: Temperature-Dependent Stability of ADA
| Storage Temperature | Expected Shelf-Life (Activity >80%) | Notes |
| 4°C | Days to Weeks | Suitable for short-term storage only. Risk of microbial growth. |
| -20°C | Months | Common for routine laboratory storage.[6] Activity may decline over extended periods. |
| -80°C | Years | Recommended for long-term archival storage to minimize degradation.[2] |
Table 2: Effect of Additives on ADA Stability
| Additive | Concentration | Observed Effect |
| Glycerol | 10-50% | Acts as a cryoprotectant, preventing damage from freezing and stabilizing the protein structure.[2][3][12] |
| Zn2+ | Inherent to ADA | Essential for catalytic activity and maintaining the native protein fold.[5] Loss of Zn2+ leads to significant destabilization. |
Experimental Protocols
Protocol 1: Assessment of ADA Crystal Physical Stability by Dynamic Light Scattering (DLS)
This protocol assesses the tendency of redissolved ADA crystals to aggregate over time.
-
Crystal Preparation: Carefully collect a small sample of ADA crystals and wash them with a buffer that does not contain a precipitant to remove any amorphous material.
-
Redissolution: Resuspend the washed crystals in a suitable, non-precipitating buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 1 mg/mL. Ensure complete dissolution by gentle vortexing.
-
Filtration: Filter the redissolved protein solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates.
-
DLS Measurement: Immediately measure the particle size distribution of the filtered solution using a DLS instrument. This will be your time-zero reading.
-
Incubation: Incubate the remaining solution at a stress temperature (e.g., 37°C or 45°C) or at the intended storage temperature.
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours for accelerated studies; or weekly/monthly for long-term studies), take an aliquot of the solution and repeat the DLS measurement.
-
Data Analysis: An increase in the average particle size or the appearance of multiple peaks indicates aggregation and physical instability.
Protocol 2: Assessment of ADA Crystal Chemical Stability and Activity
This protocol evaluates the loss of enzymatic activity, an indicator of chemical and/or structural degradation.
-
Sample Preparation: Prepare multiple, identical aliquots of your ADA crystal slurry in the storage buffer.
-
Storage: Store the aliquots under the desired conditions (e.g., -20°C, -80°C, with/without cryoprotectant).
-
Time-Zero Assay: At the beginning of the study, thaw one aliquot, redissolve the crystals in assay buffer to a known concentration, and measure the enzymatic activity using a standard ADA activity assay (e.g., monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine). This is your 100% activity reference.
-
Time-Point Assays: At subsequent time points (e.g., 1, 3, 6, 12 months), thaw a new aliquot and repeat the activity assay under the exact same conditions.
-
Data Analysis: Calculate the percentage of remaining activity at each time point relative to the time-zero measurement. A significant decrease in activity indicates degradation.
Visualizations
Caption: Factors leading to the degradation of ADA crystals.
Caption: Workflow for assessing ADA crystal stability.
References
- 1. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. k2sci.com [k2sci.com]
- 3. How Temperature Affects Enzyme Activity: Denaturation vs. Optimization [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. The effect of storage on enzyme activities in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. archive.sciendo.com [archive.sciendo.com]
Technical Support Center: Calibration of Experimental Setups with ADA Crystals
Welcome to the technical support center for the calibration of experimental setups involving Adenosine Deaminase (ADA) crystals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider when handling and storing ADA crystals to maintain their integrity?
A1: Proper handling and storage are crucial for preserving the quality of ADA crystals. Most crystals, especially those of proteins, are sensitive to environmental changes. Key considerations include:
-
Temperature Stability: Avoid extreme temperature fluctuations, which can cause crystals to crack or become brittle.[1][2][3] Store crystals in a location with a stable temperature, such as a closet or a dedicated storage room.[1]
-
Humidity Control: Water-soluble crystals are highly sensitive to humidity.[2] High humidity can cause the crystal surface to dissolve, while low humidity can lead to dehydration and the formation of a white powder on the surface.[2] Storing crystals in a hermetic container with a desiccant like silica gel can help maintain a dry environment.[2]
-
Light Sensitivity: Some crystals are sensitive to light, especially UV light, which can cause degradation. It is recommended to store them in dark containers, away from direct sunlight.[2]
-
Vibration: Keep crystal setups in an undisturbed location, as vibrations from foot traffic or machinery can hinder crystal growth.[4][5]
-
Handling: Handle crystals with care to avoid physical damage like dropping or knocking them against hard surfaces.[1]
Q2: My ADA crystals are not growing. What are the common causes and how can I troubleshoot this?
A2: The absence of crystal growth is a frequent issue in crystallography.[4][5] Here are the primary causes and their solutions:
-
Unsaturated Solution: The most common reason for a lack of crystal growth is an unsaturated solution.[4][5]
-
Contaminants in the Solution: Impurities in the solution can inhibit crystal nucleation and growth.[4][5]
-
Incorrect Temperature: Temperature plays a critical role in crystal growth.
-
Solution: Experiment with different temperatures. Some crystals grow better with increased temperature to enhance evaporation, while others require lower temperatures to slow down molecular movement and allow for proper lattice formation.[5]
-
-
Lack of Nucleation Sites: Crystals need a surface to begin growing.
-
Solution: Introduce seed crystals by evaporating a small amount of the solution in a separate dish or by using a rough-surfaced string (e.g., cotton or wool) suspended in the solution.[4]
-
Q3: I am observing poor X-ray diffraction quality from my ADA crystals. How can I improve it?
A3: Poor diffraction quality, such as streaked diffraction spots, can be a significant hurdle in structural analysis.[6] Several factors can influence crystal quality:
-
Crystal Imperfections: Internal defects and disorder within the crystal lattice can lead to poor diffraction.[7][8]
-
Solution: Optimizing crystallization conditions can improve crystal quality. Techniques like growing crystals in a high magnetic field or using agarose gel have been shown to improve the quality of bovine adenosine deaminase crystals, leading to higher resolution diffraction.[6]
-
-
Precipitates: The presence of precipitates can negatively impact crystal quality.
-
Solution: Modifying the crystallization conditions, such as growing crystals in a magnetic field, has been observed to reduce the formation of brown, sticky precipitates often associated with ADA crystals grown under normal conditions.[6]
-
-
Crystal Handling: Mishandling can introduce stress and defects in the crystal.
-
Solution: Handle crystals gently and ensure they are properly mounted for diffraction experiments.
-
Troubleshooting Guides
Guide 1: Poor or No ADA Crystal Growth
This guide provides a step-by-step approach to troubleshoot issues related to the growth of ADA crystals.
Problem: No visible crystals after an adequate incubation period, or the formation of very small, unusable crystals.
Workflow for Troubleshooting Crystal Growth:
Caption: Troubleshooting workflow for no ADA crystal growth.
Guide 2: Optimizing Signal-to-Noise Ratio (SNR) in ADA Activity Assays
A high signal-to-noise ratio (SNR) is essential for obtaining reliable and quantifiable results in ADA activity assays.[9]
Problem: High background noise or weak signal leading to a low SNR.
Common Sources of Poor SNR and Solutions:
| Source of Poor SNR | Cause | Solution |
| High Background | Non-specific binding of detection reagents.[9] | Optimize blocking conditions and antibody concentrations.[9] |
| Autofluorescence of samples.[9] | Include single-label controls to identify and potentially correct for bleed-through.[10] | |
| Weak Signal | Low enzyme activity. | Increase the amount of enzyme or prolong the reaction time within the linear range. |
| Suboptimal assay conditions (pH, temperature). | Ensure the assay buffer pH and incubation temperature are optimal for ADA activity.[11][12] | |
| Incorrect wavelength measurement. | Determine the optimal wavelength for measuring the change in absorbance between the substrate and product.[11] |
Logical Diagram for SNR Optimization:
Caption: Decision-making flow for optimizing SNR in ADA assays.
Experimental Protocols
Protocol 1: ADA Activity Spectrophotometric Assay
This protocol outlines a continuous spectrophotometric assay for measuring ADA activity by monitoring the conversion of a substrate.
Materials:
-
50 mM Potassium Phosphate Buffer (pH 7.4)[11]
-
Adenosine or a suitable analog (e.g., 8-chloroadenosine) as a substrate[11]
-
Purified ADA enzyme or sample containing ADA
-
UV-transparent 96-well plate or cuvettes[11]
-
Spectrophotometer capable of UV measurements
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Set up reactions in a UV-transparent 96-well plate or cuvettes.[11]
-
For each reaction, add the appropriate volume of 50 mM potassium phosphate buffer.[11]
-
Add varying concentrations of the substrate to determine kinetic parameters (Km and Vmax).[11]
-
Include a blank control for each substrate concentration containing all components except the enzyme.[11]
-
-
Enzymatic Reaction and Measurement:
-
Pre-incubate the plate/cuvettes at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.[11]
-
Initiate the reaction by adding the ADA working solution to each well.[11]
-
Immediately begin monitoring the change in absorbance at the predetermined optimal wavelength (e.g., around 264 nm for some adenosine analogs).[11] The rate of change in absorbance is directly proportional to the ADA activity.
-
Workflow for ADA Activity Assay:
References
- 1. earthlysoul.net [earthlysoul.net]
- 2. Crystals storage - Crystal growing [en.crystalls.info]
- 3. nxp.com [nxp.com]
- 4. sciencenotes.org [sciencenotes.org]
- 5. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencedaily.com [sciencedaily.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to Nonlinear Optical Crystals: Ammonium Dihydrogen Arsenate vs. Potassium Dihydrogen Phosphate
For researchers, scientists, and professionals in drug development, the selection of appropriate nonlinear optical (NLO) crystals is paramount for a range of applications, from laser frequency conversion to advanced imaging techniques. This guide provides a detailed comparison of Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄, or ADA) and Potassium Dihydrogen Phosphate (KH₂PO₄, or KDP), two materials of interest in the field of nonlinear optics.
While KDP is a well-characterized and widely utilized NLO crystal, quantitative experimental data for its isomorph, ADA, is notably scarce in publicly available scientific literature. This guide presents a comprehensive overview of the known properties of both crystals, leveraging data on Ammonium Dihydrogen Phosphate (NH₄H₂PO₄, or ADP) as a structural and chemical analogue to facilitate a more thorough comparison.
Performance Comparison: A Tale of Two Isomorphs
Due to the limited availability of specific nonlinear optical data for ADA, a direct quantitative comparison with KDP is challenging. However, by examining the properties of KDP and its close analogue ADP, we can infer the likely performance characteristics of ADA. Both KDP and ADP belong to the same crystal class and share a similar crystal structure, making ADP a reasonable substitute for comparative analysis.
Physical and Linear Optical Properties
A fundamental understanding of a material's physical and linear optical properties is crucial before delving into its nonlinear characteristics.
| Property | This compound (ADA) | Potassium Dihydrogen Phosphate (KDP) | Ammonium Dihydrogen Phosphate (ADP) |
| Chemical Formula | NH₄H₂AsO₄ | KH₂PO₄ | NH₄H₂PO₄ |
| Molar Mass ( g/mol ) | 158.97 | 136.09 | 115.03 |
| Crystal System | Tetragonal | Tetragonal | Tetragonal |
| **Density (g/cm³) ** | 2.311[1][2][3] | 2.338 | 1.803 |
| Refractive Index (n) | 1.577[1][2][3] | nₒ = 1.507, nₑ = 1.467 (@633 nm) | nₒ = 1.525, nₑ = 1.479 (@633 nm)[4] |
| Transparency Range | Information not readily available | 180 nm - 1500 nm | 200 nm - 1200 nm[5] |
| Hygroscopic | Soluble in water[1][2] | Yes | Yes |
Nonlinear Optical Properties
The nonlinear optical response is the key performance metric for these crystals in applications like frequency doubling (Second Harmonic Generation, SHG).
| Property | Potassium Dihydrogen Phosphate (KDP) | Ammonium Dihydrogen Phosphate (ADP) |
| Nonlinear Optical Coefficient (d₃₆) | ~0.39 pm/V | ~0.47 pm/V |
| Phase Matching Angle (SHG of 1064 nm) | θ = 41.2° (Type I), θ = 59.1° (Type II) | θ = 41° (Type I)[6] |
| Laser Damage Threshold (GW/cm²) | 0.5 - 1.5 (10 ns pulse @ 1064 nm)[7] | ~9.28 GW/cm² (for L-alanine doped ADP)[8] |
Note: The laser damage threshold can vary significantly based on crystal quality, surface preparation, and laser parameters. The value for ADP is for a doped crystal and may not represent the intrinsic value of pure ADP.
Experimental Methodologies
Accurate characterization of nonlinear optical crystals is essential for their effective application. The following are standard experimental protocols for measuring key NLO properties.
Measurement of Nonlinear Optical Coefficients: The Maker Fringe Technique
The Maker fringe technique is a widely used method to determine the second-order nonlinear optical coefficients of a material.
Experimental Workflow:
Caption: Experimental setup for the Maker fringe technique.
Protocol:
-
Laser Source: A high-intensity, pulsed laser, such as a Q-switched Nd:YAG laser operating at its fundamental wavelength (e.g., 1064 nm), is used as the light source.
-
Beam Preparation: The laser beam is passed through a polarizer and a half-wave plate to control the polarization of the incident light. A filter is used to remove any existing second harmonic signal from the laser source.
-
Sample Interaction: The prepared beam is incident on the NLO crystal sample, which is mounted on a computer-controlled rotational stage.
-
Signal Detection: The light transmitted through the sample passes through a second filter that blocks the fundamental wavelength, allowing only the generated second harmonic signal (e.g., 532 nm) to reach a sensitive photodetector, such as a photomultiplier tube (PMT).
-
Data Acquisition: The intensity of the second harmonic signal is recorded as a function of the angle of incidence of the fundamental beam.
-
Analysis: The resulting data, known as Maker fringes, is a series of oscillations in the second harmonic intensity. By fitting this fringe pattern to theoretical models, the components of the second-order nonlinear susceptibility tensor (d coefficients) can be determined relative to a known standard material.
Measurement of Laser-Induced Damage Threshold (LIDT)
The Laser-Induced Damage Threshold (LIDT) determines the maximum laser fluence or intensity that an optical material can withstand without sustaining permanent damage. The ISO 21254 standard provides a standardized procedure for this measurement.
Experimental Workflow:
References
- 1. Electro-optic, linear, and nonlinear optical properties of KDP and its isomorphs | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. optoscience.com [optoscience.com]
- 4. Growth and highly efficient third harmonic generation of ammonium dihydrogen phosphate crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural, Optical, Electrical and Thermal Characterizations of Pure and L-alanine Doped Ammonium Dihydrogen Phosphate Crystals [scirp.org]
A Comparative Guide to ADA and ADP Crystals for Optical Applications
For researchers, scientists, and drug development professionals, selecting the appropriate nonlinear optical (NLO) crystal is paramount for experimental success. This guide provides a detailed comparison of Ammonium Dihydrogen Arsenate (ADA) and Ammonium Dihydrogen Phosphate (ADP), two isomorphous crystals with significant applications in electro-optics and frequency conversion.
This document summarizes their key structural, optical, and nonlinear optical properties, supported by experimental data. Detailed methodologies for common characterization techniques are also provided to aid in the replication and validation of these findings.
Overview of ADA and ADP Crystals
This compound (NH₄H₂AsO₄, or ADA) and Ammonium Dihydrogen Phosphate (NH₄H₂PO₄, or ADP) are inorganic compounds that crystallize in a tetragonal system.[1][2] Both are part of the potassium dihydrogen phosphate (KDP) isomorphs, a family of crystals widely recognized for their piezoelectric, electro-optic, and nonlinear optical properties.[2][3]
ADP, in particular, is a well-characterized crystal used extensively as a second, third, and fourth harmonic generator for Nd:YAG and Nd:YLF lasers.[3] It is also employed in electro-optical applications like Q-switches.[3] ADA is also known to be a ferroelectric material with applications in nonlinear optics, though detailed quantitative data on its optical properties is less commonly available.[1]
Quantitative Data Comparison
The following tables summarize the key physical and optical properties of ADA and ADP crystals based on available experimental data.
Table 1: General and Structural Properties
| Property | ADA (this compound) | ADP (Ammonium Dihydrogen Phosphate) |
| Chemical Formula | NH₄H₂AsO₄ | NH₄H₂PO₄ |
| Molar Mass ( g/mol ) | 158.97 | 115.03 |
| Crystal System | Tetragonal[2] | Tetragonal[2] |
| Space Group | I-42d[2] | I-42d[2] |
| Lattice Parameters (Å) | a = 7.6998, c = 7.7158[2] | a = 7.4997, c = 7.5494[2] |
| Density (g/cm³) | 2.34[1] | 1.80[4] |
| Melting Point (°C) | 300 (decomposes)[3] | 190[4] |
Table 2: Optical and Nonlinear Optical Properties
| Property | ADA (this compound) | ADP (Ammonium Dihydrogen Phosphate) |
| Transparency Range | Data not readily available | 184 nm - 1500 nm[3] |
| Refractive Indices (n₀, nₑ) | n ≈ 1.577 (wavelength not specified)[5] | n₀ = 1.522, nₑ = 1.478 (at optical wavelengths)[4] |
| Sellmeier Equations (λ in µm) | Data not readily available | n₀²: 2.2986 + (0.01086 / (λ² - 0.0142)) - 0.01037λ² nₑ²: 2.1673 + (0.00953 / (λ² - 0.0142)) - 0.00769λ² |
| Nonlinear Optical Coefficient (d₃₆) | Data not readily available | ~0.47 pm/V (at 1064 nm) |
| Electro-optic Coefficient (r₆₃) | Data not readily available | ~8.5 pm/V (at 633 nm) |
| Laser Damage Threshold (LIDT) | Data not readily available | ~2 times that of KDP[6] |
Note: The available quantitative data for ADA's optical properties is limited in publicly accessible literature. The comparison is therefore based on the currently available information.
Experimental Protocols
Accurate characterization of crystal properties is essential. Below are detailed methodologies for key experiments.
Crystal Structure and Quality Analysis
A. Powder X-Ray Diffraction (XRD)
-
Objective: To confirm the crystal structure, determine lattice parameters, and assess crystallinity.
-
Methodology:
-
A small amount of the crystal is finely ground into a homogeneous powder.
-
The powder is mounted on a sample holder.
-
The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation, λ ≈ 1.5406 Å).[7]
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is compared to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystal phase.
-
Lattice parameters are calculated from the positions of the diffraction peaks using Bragg's Law.
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the crystal.
-
Methodology:
-
A small amount of the powdered crystal is mixed with potassium bromide (KBr) and pressed into a pellet.
-
The pellet is placed in the sample holder of an FTIR spectrometer.
-
The sample is irradiated with a broad range of infrared light.
-
The spectrometer measures the absorption of infrared radiation at different wavenumbers, corresponding to the vibrational frequencies of the functional groups in the crystal.[8]
-
Optical Property Characterization
A. UV-Vis-NIR Spectroscopy
-
Objective: To determine the optical transmission window and the optical bandgap of the crystal.
-
Methodology:
-
A thin, polished slice of the crystal is prepared.
-
The crystal is placed in the sample holder of a UV-Vis-NIR spectrophotometer.
-
The instrument measures the transmittance and absorbance of light through the crystal over a range of wavelengths (typically 200 nm to 2500 nm).
-
The transmission spectrum reveals the wavelength range where the crystal is transparent.
-
The optical bandgap can be estimated from the absorption edge using a Tauc plot.[9]
-
Nonlinear Optical (NLO) Property Measurement
A. Second Harmonic Generation (SHG) Efficiency - Kurtz-Perry Powder Technique
-
Objective: To provide a rapid and qualitative assessment of the second harmonic generation efficiency of the material.
-
Methodology:
-
The crystal is ground into a fine powder and sieved to obtain a specific particle size range.
-
The powder is packed into a sample cell.
-
A high-intensity pulsed laser (e.g., Nd:YAG at 1064 nm) is focused onto the sample.
-
The light emitted from the sample is passed through a filter to block the fundamental wavelength and allow the second harmonic wavelength (e.g., 532 nm) to pass.
-
A photomultiplier tube (PMT) detects the intensity of the second harmonic light.
-
The SHG efficiency of the sample is typically compared to a reference material with a known NLO response, such as KDP.[10]
-
B. Z-Scan Technique
-
Objective: To measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).
-
Methodology:
-
A single Gaussian laser beam is focused by a lens.
-
The crystal sample is translated along the beam axis (z-axis) through the focal point.
-
Open-Aperture Z-scan: The transmitted light is fully collected by a detector to measure the nonlinear absorption. Any change in transmittance as the sample moves through the focus is due to nonlinear absorption processes.
-
Closed-Aperture Z-scan: An aperture is placed before the detector in the far field. As the sample moves through the focal point, self-focusing or self-defocusing effects (due to the nonlinear refractive index) cause changes in the beam divergence, which are detected as changes in the transmittance through the aperture.[11][12]
-
Laser-Induced Damage Threshold (LIDT) Measurement
-
Objective: To determine the maximum laser fluence or intensity that the crystal can withstand without damage.
-
Methodology:
-
A pulsed laser with a well-characterized beam profile and pulse duration is used.
-
The laser beam is focused onto the surface of the polished crystal sample.
-
1-on-1 test: The sample is exposed to a single laser pulse at multiple sites, with the fluence varied for each site. The damage probability is then plotted against fluence to determine the threshold.
-
S-on-1 test: A specified number of pulses (S) are fired at the same site, and this is repeated for different sites and fluences.
-
Damage is detected by various methods, including online monitoring of scattered light or plasma emission, or offline inspection with a microscope.
-
Visualizations
The following diagrams illustrate key experimental workflows and concepts relevant to the characterization and application of ADA and ADP crystals.
Conclusion
Both ADA and ADP are important crystals in the field of nonlinear optics. ADP is extensively characterized and widely used, with a substantial body of literature detailing its properties and applications. In contrast, while ADA is known to be isomorphous to ADP and possesses similar nonlinear optical and ferroelectric properties, there is a notable lack of comprehensive, quantitative data for its key optical coefficients and laser damage threshold in readily available scientific literature.
For researchers and engineers, ADP represents a reliable and well-understood choice for applications such as frequency doubling and electro-optic modulation. The potential of ADA remains less explored due to the scarcity of detailed characterization data. Further experimental investigation into the optical and nonlinear optical properties of ADA is necessary to fully assess its capabilities and potential advantages over its phosphate counterpart. This guide serves as a foundational reference, highlighting the current state of knowledge and identifying critical gaps that future research may address.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Electro-optic, linear, and nonlinear optical properties of KDP and its isomorphs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. optoscience.com [optoscience.com]
- 4. researchgate.net [researchgate.net]
- 5. telaztec.com [telaztec.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Handbook of Nonlinear Optical Crystals [campusstore.miamioh.edu]
- 11. Vibrational Spectroscopies, Global Reactivity, Molecular Docking, Thermodynamic Properties and Linear and Nonlinear Optical Parameters of Monohydrate Arsenate Salt of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eksmaoptics.com [eksmaoptics.com]
A Comparative Guide to the Piezoelectric Constants of ADA and ADP
For researchers, scientists, and drug development professionals, understanding the piezoelectric properties of materials is crucial for a range of applications, from sensor development to advanced therapeutic devices. This guide provides a detailed comparison of the piezoelectric constants of two notable water-soluble crystals: Ammonium Dihydrogen Arsenate (ADA) and Ammonium Dihydrogen Phosphate (ADP). The data presented is supported by experimental findings to ensure a robust validation of their respective piezoelectric performance.
This compound (NH₄H₂AsO₄) and Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) are isomorphous crystals that exhibit interesting piezoelectric properties. While ADP has been extensively studied and utilized in various applications, including underwater transducers, ADA also presents compelling characteristics. This guide aims to provide a clear, data-driven comparison of their key piezoelectric constants.
Quantitative Comparison of Piezoelectric Constants
The following table summarizes the experimentally determined piezoelectric constants for both ADA and ADP. These values are essential for modeling and predicting the electromechanical response of these materials in various device configurations.
| Piezoelectric Constant | This compound (ADA) | Ammonium Dihydrogen Phosphate (ADP) | Unit |
| d₃₃ (longitudinal) | Value not explicitly found in search results | 8.66[1] | pC/N or 10⁻¹² C/N |
| d₃₆ (shear) | Ratio of d₃₆/d₁₄ is 36/27[2] | Ratio of d₃₆/d₁₄ is 48/1.5[2] | pC/N or 10⁻¹² C/N |
| g₃₃ (longitudinal voltage) | Value not explicitly found in search results | Value not explicitly found in search results | V·m/N or 10⁻³ V·m/N |
Note: The values for d₃₃ and g₃₃ for ADA, and g₃₃ for ADP were not explicitly available in the provided search results. The ratio of d₃₆ to d₁₄ is provided for both crystals as a comparative measure of their shear piezoelectric response.
Experimental Validation Protocols
The determination of piezoelectric constants requires precise and well-defined experimental procedures. Due to the water-soluble nature of both ADA and ADP, specific precautions must be taken during sample preparation and measurement to prevent degradation. The primary methods employed for determining the piezoelectric constants of such crystals are the resonance-antiresonance method and the direct measurement of the piezoelectric charge.
Sample Preparation
-
Crystal Growth: High-quality single crystals of both ADA and ADP are grown from supersaturated aqueous solutions by slow evaporation or temperature reduction methods.
-
Orientation and Cutting: The grown crystals are oriented using X-ray diffraction techniques. Specific cuts are then made to isolate the desired piezoelectric effect. For instance, to measure the longitudinal piezoelectric constant d₃₃, a plate is cut with its thickness along the Z-axis. For the shear constant d₃₆, a plate is cut with its faces perpendicular to the Z-axis and its length and width along the X and Y axes.
-
Electrode Deposition: Thin metallic electrodes, typically gold or silver, are deposited on the relevant faces of the crystal plates using vacuum evaporation or sputtering. These electrodes allow for the application of an electric field and the measurement of generated charge.
-
Environmental Control: Due to their hygroscopic nature, the prepared samples must be stored and measured in a controlled low-humidity environment to prevent surface degradation and electrical leakage.
Measurement of Piezoelectric Charge Constant (d₃₃)
A common method for directly measuring the longitudinal piezoelectric charge constant (d₃₃) is the Berlincourt method.
Experimental Workflow for d₃₃ Measurement (Berlincourt Method)
Caption: Workflow for measuring the d₃₃ piezoelectric constant.
Protocol:
-
The prepared crystal sample is placed in a specialized holder between two electrodes.
-
A known, low-frequency sinusoidal compressive force is applied to the crystal along the same axis as the polarization (the Z-axis for a d₃₃ measurement).
-
The charge generated on the electrodes is measured using a charge amplifier.
-
The piezoelectric constant d₃₃ is then calculated as the ratio of the generated charge to the applied force.
Measurement of Piezoelectric Shear Constant (d₃₆) by Resonance-Antiresonance Method
The resonance-antiresonance method is a dynamic technique used to determine various electromechanical constants, including the shear piezoelectric constant d₃₆.
Experimental Workflow for Resonance-Antiresonance Measurement
Caption: Workflow for the resonance-antiresonance measurement method.
Protocol:
-
A specifically cut and electroded crystal plate is connected to an impedance analyzer.
-
The impedance of the crystal is measured over a range of frequencies.
-
The frequencies at which the impedance is at a minimum (resonance frequency, fr) and a maximum (antiresonance frequency, fa) are identified.
-
These frequencies, along with the sample's dimensions and density, are used in established theoretical models to calculate the electromechanical coupling factor (k₃₆) and subsequently the piezoelectric shear constant (d₃₆). The seminal work by W.P. Mason provides the foundational equations for these calculations[1].
Discussion and Conclusion
The available data indicates that both ADA and ADP possess significant piezoelectric properties. For ADP, a notable longitudinal piezoelectric effect (d₃₃) has been quantified. While a direct value for the longitudinal coefficient of ADA was not found in the initial search, the provided ratio of its shear piezoelectric constants suggests a strong shear response.
The choice between ADA and ADP for a specific application will depend on the desired mode of piezoelectric activity (longitudinal vs. shear), the required magnitude of the piezoelectric effect, and other material properties such as mechanical strength, thermal stability, and ease of handling. The experimental protocols outlined provide a framework for the consistent and reliable characterization of these and other water-soluble piezoelectric crystals. Further research to fully characterize all piezoelectric constants of ADA would be beneficial for a more complete comparison.
References
A Comparative Analysis of Electro-Optic Coefficients in KDP Family Crystals
For researchers, scientists, and professionals in drug development, understanding the electro-optic properties of crystalline materials is crucial for various applications, including optical modulators, Q-switches, and Pockels cells. The Potassium Dihydrogen Phosphate (KDP) family of crystals, which includes KDP, Deuterated KDP (DKDP), Ammonium Dihydrogen Phosphate (ADP), and Potassium Dihydrogen Arsenate (KDA), are among the most widely used materials for these purposes due to their significant electro-optic effects.
This guide provides a comparative analysis of the electro-optic coefficients of these crystals, supported by experimental data. It also details the experimental protocols for measuring these properties, offering a comprehensive resource for researchers in the field.
Performance Comparison of KDP Family Crystals
The electro-optic effect in these crystals is primarily characterized by the Pockels coefficients, specifically r63 and r41. The r63 coefficient is particularly important for longitudinal modulators, where the electric field is applied parallel to the direction of light propagation. The half-wave voltage (Vπ) is another critical parameter, representing the voltage required to induce a phase shift of π, effectively rotating the polarization of light by 90 degrees. A lower half-wave voltage is generally desirable as it signifies a more efficient electro-optic material.
| Crystal | Chemical Formula | Electro-Optic Coefficient (r63) (pm/V) | Electro-Optic Coefficient (r41) (pm/V) | Half-Wave Voltage (Vπ) (kV) | Wavelength (nm) |
| KDP | KH2PO4 | 10.3 - 10.6 | 8.8 | 7.65 | 546 |
| DKDP (KD*P) | KD2PO4 | 25 - 26.4 | 8.8 | 2.98 - 3.0 | 546 |
| ADP | NH4H2PO4 | ~8.5 | 24.5 | ~9.6 | 546 |
| KDA | KH2AsO4 | 10.9 - 11.0 | 12.5 | 5.9 - 6.43 | 500 - 546 |
Key Observations:
-
DKDP exhibits a significantly higher r63 electro-optic coefficient and a correspondingly lower half-wave voltage compared to its non-deuterated counterpart, KDP.[1][2] This makes it a more efficient choice for applications requiring lower operating voltages.
-
ADP shows a remarkably high r41 coefficient, which is advantageous in transverse modulation configurations where the electric field is applied perpendicular to the light path.[3] However, its r63 coefficient is lower than that of KDP.
Experimental Protocols
The determination of electro-optic coefficients is most commonly performed using polarimetric methods, with the Senarmont method being a widely adopted and precise technique. This method measures the phase retardation induced in a crystal by an applied electric field.
The Senarmont Method for Measuring Electro-Optic Coefficients
Objective: To measure the electro-optic coefficients (r63 and r41) of a KDP family crystal.
Materials and Equipment:
-
Laser source (e.g., He-Ne laser at 632.8 nm)
-
Two high-quality polarizers (Glan-Thompson or equivalent)
-
The KDP family crystal sample, cut and polished with electrodes applied to the appropriate faces. For r63 measurement, the crystal is typically a z-cut plate with transparent electrodes on the faces perpendicular to the z-axis.
-
A quarter-wave plate
-
A high-voltage DC power supply
-
A photodetector
-
An optical bench and mounting components
Experimental Procedure:
-
Setup Assembly: Arrange the optical components on the optical bench in the following order: laser source, first polarizer, crystal sample, quarter-wave plate, second polarizer (analyzer), and photodetector.
-
Initial Alignment:
-
Align the laser beam to pass through the center of all optical components.
-
Cross the two polarizers to achieve minimum light transmission (extinction). The transmission axis of the first polarizer is typically set at 0°, and the analyzer is set at 90°.
-
-
Crystal and Quarter-Wave Plate Orientation:
-
Place the crystal between the crossed polarizers. For measuring r63, the light propagates along the crystal's z-axis. The crystal's x and y axes should be at 45° to the transmission axis of the first polarizer.
-
Insert the quarter-wave plate between the crystal and the analyzer. The fast axis of the quarter-wave plate should be oriented parallel to the transmission axis of the first polarizer (at 0°).
-
-
Measurement without Electric Field: With no voltage applied to the crystal, rotate the analyzer to find the position of minimum light intensity as measured by the photodetector. Record this initial angle of the analyzer (θ0).
-
Applying Voltage and Measuring Retardation:
-
Apply a DC voltage (V) to the crystal electrodes. This will induce a phase retardation (Γ) in the light passing through the crystal.
-
The induced retardation causes the polarization of the light to change. To measure this change, rotate the analyzer to a new angle (θV) to again find the position of minimum light intensity.
-
The phase retardation Γ is related to the rotation of the analyzer by the equation: Γ = 2 * (θV - θ0), where the angles are in radians.
-
-
Calculating the Electro-Optic Coefficient:
-
The induced phase retardation (Γ) for a longitudinal modulator (measuring r63) is given by: Γ = (2π / λ) * no3 * r63 * V where λ is the wavelength of the laser, and no is the ordinary refractive index of the crystal.
-
By rearranging the formula, the electro-optic coefficient r63 can be calculated as: r63 = (λ * Γ) / (2π * no3 * V)
-
To determine the half-wave voltage (Vπ), find the voltage required to produce a phase shift of π (i.e., an analyzer rotation of 90° or π/2 radians). The half-wave voltage is given by: Vπ = λ / (2 * no3 * r63)
-
-
Measuring r41: For measuring the r41 coefficient, a different crystal orientation and electric field configuration (transverse) are required. The light is typically propagated along a direction at 45° to the y and z axes, with the electric field applied along the x-axis. The analysis follows a similar principle of measuring the induced phase retardation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the generalized experimental workflow for the Senarmont method and the logical relationship between the key parameters in electro-optic characterization.
Caption: Generalized workflow for measuring electro-optic coefficients.
Caption: Relationship between key electro-optic parameters.
References
A Comparative Guide to the Second Harmonic Generation Efficiency of ADA and Other Nonlinear Crystals
For researchers, scientists, and professionals in drug development, selecting the optimal nonlinear crystal for frequency conversion is a critical decision. This guide provides a detailed comparison of the second harmonic generation (SHG) efficiency of Ammonium Dihydrogen Arsenate (ADA) with other commonly used nonlinear optical crystals, supported by experimental data and methodologies.
This document offers an objective analysis of key performance metrics, experimental protocols, and the underlying factors influencing SHG efficiency to aid in the selection of the most suitable material for your application.
Executive Summary
This compound (ADA), a crystal isomorphous to Potassium Dihydrogen Phosphate (KDP), is a nonlinear optical crystal with applications in frequency generation. While not as commonly used as KDP or Ammonium Dihydrogen Phosphate (ADP), understanding its SHG properties in comparison to these and other crystals is crucial for specific applications. This guide reveals that while KDP and ADP are well-characterized with high SHG conversion efficiencies under certain conditions, data for ADA is less prevalent. The available information suggests its performance is comparable to its isomorphs.
Quantitative Comparison of SHG Properties
The efficiency of second harmonic generation is primarily determined by the effective nonlinear coefficient (d_eff), phase-matching conditions, and the intensity of the fundamental laser beam. The following tables summarize the key quantitative data for ADA and other prominent nonlinear crystals.
| Crystal | Nonlinear Optical Coefficient (d_eff) (pm/V) |
| ADA (this compound) | Data not readily available in recent literature |
| KDP (Potassium Dihydrogen Phosphate) | d₃₆ = 0.40[1] |
| ADP (Ammonium Dihydrogen Phosphate) | Noted for its large nonlinear optical coefficient[2] |
| BBO (β-Barium Borate) | - |
| LBO (Lithium Triborate) | - |
Note: The effective nonlinear coefficient (d_eff) is dependent on the phase-matching angle and the specific nonlinear tensor components of the crystal.
| Crystal | Reported SHG Conversion Efficiency (%) | Experimental Conditions |
| KDP | Up to 80%[3] | Ultra-high intensity (~192 GW/cm²) femtosecond laser pulses.[3] |
| KDP | 30 - 50% | Femtosecond laser pulses (790-810 nm, 100-150 fs).[4] |
| ADP | > 50% (Third Harmonic Generation) | - |
| ADP | 71% increase (Fourth Harmonic Generation) | Temperature elevated to 48.9 °C.[2] |
| BBO | 10 - 50% | With suitable excitation intensities (10 - 100 GW/cm²).[5] |
| GdCOB | 56% | Broadband fundamental laser source (1.55-1.7 µm).[6] |
Experimental Methodologies for SHG Efficiency Measurement
Accurate and reproducible measurement of SHG efficiency is paramount for comparing nonlinear crystals. Two common experimental techniques are the Kurtz-Perry powder method and the Z-scan technique.
Kurtz-Perry Powder Technique
The Kurtz-Perry method is a widely used technique for the initial screening of the SHG efficiency of new materials in powder form.[7][8][9][10] It provides a rapid and straightforward assessment of the material's nonlinear optical response relative to a known standard, such as KDP.
Experimental Protocol:
-
Sample Preparation: The crystalline material is ground into a fine powder and sieved to obtain a specific particle size range. The powder is then packed into a sample holder, typically a thin cell with transparent windows.
-
Laser Source: A high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the excitation source.
-
Optical Setup: The laser beam is directed onto the powder sample. The light transmitted through the sample, which contains both the fundamental and the second harmonic frequencies, is collected.
-
Wavelength Separation: A set of filters is used to block the fundamental wavelength and allow only the second harmonic signal (e.g., 532 nm) to pass through.
-
Detection: The intensity of the SHG signal is measured using a sensitive photodetector, such as a photomultiplier tube (PMT) or a photodiode.
-
Data Analysis: The SHG intensity of the sample is compared to that of a standard reference material (e.g., KDP powder of the same particle size) measured under the same experimental conditions. This provides a relative measure of the SHG efficiency.
Z-Scan Technique
The Z-scan technique is a versatile method used to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of optical materials.[11][12][13][14][15] While it primarily characterizes third-order nonlinearities, it can be adapted to provide information relevant to SHG.
Experimental Protocol:
-
Laser Source: A laser with a high-quality Gaussian beam profile is required. Both continuous-wave (CW) and pulsed lasers can be used.
-
Focusing Optics: The laser beam is focused using a lens to create a region of high intensity.
-
Sample Translation: The sample is mounted on a translation stage that moves it along the z-axis (the direction of beam propagation) through the focal point of the lens.
-
Detection Schemes:
-
Closed-Aperture Z-scan: An aperture is placed in the far-field before the detector. As the sample moves through the focus, any nonlinear refraction will cause the beam to either focus or defocus, leading to a change in the light transmitted through the aperture. This provides information about the nonlinear refractive index.
-
Open-Aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector. This measurement is sensitive to nonlinear absorption processes.
-
-
Data Acquisition: The transmitted laser power is recorded as a function of the sample's position (z).
-
Data Analysis: The resulting transmittance curve is analyzed to extract the nonlinear optical coefficients. For SHG, the nonlinear absorption at the fundamental wavelength can provide insights into two-photon absorption, a competing process.
Factors Influencing SHG Efficiency
The efficiency of the second harmonic generation process is a complex interplay of several factors. Understanding these is crucial for optimizing frequency conversion in any nonlinear crystal.
Conclusion
The selection of a nonlinear crystal for second harmonic generation requires a thorough evaluation of its intrinsic properties and performance under specific experimental conditions. While KDP and ADP are well-established materials with documented high SHG efficiencies, the available data on ADA is limited. However, its isomorphic relationship with KDP and ADP suggests that it could be a viable alternative in certain applications. For a definitive comparison, further experimental characterization of ADA's nonlinear optical properties is necessary. This guide provides the foundational knowledge and experimental frameworks required to conduct such comparative studies and make informed decisions for advanced optical applications.
References
- 1. eksmaoptics.com [eksmaoptics.com]
- 2. OPG [opg.optica.org]
- 3. OPG [opg.optica.org]
- 4. researchgate.net [researchgate.net]
- 5. Thorlabs [thorlabs.com]
- 6. OPG [opg.optica.org]
- 7. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ecorfan.org [ecorfan.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Z-scan technique - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
A Comparative Analysis of the Dielectric Properties of Ammonium Dihydrogen Arsenate (ADA) and Potassium Dihydrogen Arsenate (KDA)
For Immediate Release
This guide provides a detailed comparison of the dielectric constants of Ammonium Dihydrogen Arsenate (ADA) and Potassium Dihydrogen Arsenate (KDA), two inorganic compounds with significant applications in nonlinear optics and ferroelectric devices. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview supported by experimental data.
Introduction
This compound (NH₄H₂AsO₄, ADA) and Potassium Dihydrogen Arsenate (KH₂AsO₄, KDA) are isomorphs of the KDP (Potassium Dihydrogen Phosphate) family of crystals. These materials exhibit interesting dielectric and ferroelectric properties, which are critically dependent on temperature, frequency, and crystal orientation. Understanding the differences in their dielectric behavior is crucial for their application in various technologies. ADA is known to undergo an antiferroelectric phase transition, while KDA exhibits a ferroelectric phase transition. This fundamental difference in their electrical ordering phenomena is reflected in their dielectric properties.
Quantitative Comparison of Dielectric Constants
The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. For anisotropic crystals like ADA and KDA, the dielectric constant is a tensor quantity with different values along different crystallographic axes. The following table summarizes the available experimental data for the relative dielectric constants of ADA and KDA.
| Material | Crystal Axis | Dielectric Constant (εr) | Temperature (°C) | Frequency | Reference |
| ADA | K₁₁ (perpendicular to c-axis) | 85 | 25 | Not Specified | |
| K₃₃ (parallel to c-axis) | 22 | 25 | Not Specified | ||
| KDA | Not Specified | See Figure 1 | Varies | Not Specified | [1] |
Note: The available data for KDA is presented graphically, showing the temperature dependence of the dielectric constant. A direct numerical comparison at a specific temperature from the available search results is not possible without the raw data from the graphical representation.
Temperature Dependence of Dielectric Constant
The dielectric constant of both ADA and KDA is highly sensitive to temperature, particularly around their phase transition temperatures.
This compound (ADA): ADA exhibits an antiferroelectric phase transition. As the temperature decreases, the dielectric constant of ADA shows a distinct anomaly, peaking at the transition temperature (Néel temperature, Tₙ). This peak is a characteristic feature of an antiferroelectric phase transition. Experimental studies on ADA under hydrostatic pressure have confirmed this dielectric anomaly at the transition point.
Potassium Dihydrogen Arsenate (KDA): KDA, being a ferroelectric crystal, shows a different temperature-dependent dielectric behavior. As the temperature approaches the Curie temperature (Tₙ) from the paraelectric phase, the dielectric constant follows the Curie-Weiss law, increasing significantly and reaching a sharp peak at Tₙ. Below the Curie temperature, in the ferroelectric phase, the dielectric constant decreases.
Experimental Protocols
The following section outlines a general experimental methodology for measuring the dielectric constant of single crystals like ADA and KDA.
1. Sample Preparation:
-
Single crystals of ADA and KDA are grown from aqueous solutions using methods like slow evaporation or temperature lowering.
-
The grown crystals are cut into thin plates with specific orientations (e.g., perpendicular or parallel to the c-axis) using a diamond saw.
-
The surfaces of the plates are polished to be flat and parallel.
-
Conductive electrodes, typically made of silver paint or evaporated gold, are applied to the two parallel faces of the crystal plate to form a capacitor.
2. Measurement Setup:
-
A precision LCR meter is used to measure the capacitance (C) and dissipation factor (tan δ) of the crystal capacitor over a range of frequencies.
-
A temperature-controlled cryostat or furnace is used to vary the temperature of the sample.
-
A thermocouple is placed near the sample to accurately measure its temperature.
3. Measurement Procedure:
-
The sample capacitor is mounted in the cryostat/furnace.
-
The LCR meter is connected to the electrodes of the sample.
-
The temperature is varied at a slow, controlled rate.
-
At each desired temperature, the capacitance and dissipation factor are measured at various frequencies.
4. Calculation of Dielectric Constant:
-
The relative dielectric constant (εr) is calculated from the measured capacitance (C) using the formula for a parallel plate capacitor: εr = (C * d) / (ε₀ * A) where:
-
C is the measured capacitance.
-
d is the thickness of the crystal plate.
-
A is the area of the electrodes.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the experimental determination of the dielectric constant.
Signaling Pathways and Logical Relationships
The relationship between temperature and the dielectric properties of ADA and KDA is governed by the nature of their phase transitions.
Conclusion
The dielectric properties of ADA and KDA are fundamentally linked to their respective antiferroelectric and ferroelectric phase transitions. While both materials are valuable for applications in nonlinear optics, their distinct dielectric responses to temperature make them suitable for different applications. ADA, with its characteristic dielectric peak at the Néel temperature, is a model system for studying antiferroelectricity. KDA, with its sharp dielectric anomaly at the Curie temperature, is a classic ferroelectric material. Further research providing a complete temperature-dependent dielectric dataset for ADA at atmospheric pressure would be invaluable for a more direct and comprehensive comparison.
References
Verifying the Antiferroelectric Nature of Ammonium Dihydrogen Arsenate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiferroelectric properties of Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄, hereafter ADA) with the ferroelectric behavior of its isomorphous counterpart, Potassium Dihydrogen Phosphate (KH₂PO₄, hereafter KDP). Experimental data and detailed methodologies are presented to substantiate the distinct electrical ordering in these materials.
This compound (ADA) is a crystal that belongs to the KDP family of hydrogen-bonded compounds. While many members of this family, like KDP, exhibit ferroelectricity, ADA undergoes a phase transition to an antiferroelectric state.[1][2] This distinction is crucial for applications in high-density energy storage and electro-optic devices.
Comparative Analysis of ADA and KDP
The primary distinction between ADA and KDP lies in their spontaneous polarization behavior below their respective transition temperatures. In the ferroelectric KDP, the electric dipoles align in the same direction, resulting in a net spontaneous polarization. In contrast, the antiferroelectric ADA exhibits an ordered arrangement of local electric dipoles that align in opposite directions on adjacent sublattices, leading to zero net spontaneous polarization.
| Property | This compound (ADA) | Potassium Dihydrogen Phosphate (KDP) |
| Electrical Ordering | Antiferroelectric | Ferroelectric |
| Transition Temperature (Tc) | ~216 K (-57 °C)[3][4] | ~123 K (-150 °C) |
| Crystal Structure (Paraelectric Phase) | Tetragonal (I42d)[1] | Tetragonal (I42d) |
| Crystal Structure (Ordered Phase) | Orthorhombic (P2₁2₁2₁)[5] | Orthorhombic (Fdd2) |
| Net Spontaneous Polarization | Zero | Non-zero |
Experimental Verification of Antiferroelectricity in ADA
The antiferroelectric nature of ADA is confirmed through several key experimental techniques that probe the material's structural and dielectric properties as a function of temperature.
1. Dielectric Constant Measurement:
-
Objective: To observe the dielectric response at the phase transition.
-
Methodology: Single crystals of ADA are grown by slow evaporation of an aqueous solution.[3] Gold foil electrodes are attached to the surfaces of a cut and polished crystal plate. The specimen is placed in a high-pressure bomb, and the dielectric constant is measured using an LCR meter at a specific frequency (e.g., 100 kHz) as the temperature is varied.[3]
-
Results: A distinct anomaly in the dielectric constant is observed at the transition temperature (Tc). Unlike the sharp peak characteristic of a ferroelectric transition, the dielectric constant of ADA shows a less pronounced, often cusplike, peak at Tc, which is indicative of an antiferroelectric transition.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To probe the local environment and dynamics of the protons (¹H) in the hydrogen bonds, which are crucial to the ordering mechanism.
-
Methodology: High-resolution ¹H magic angle spinning (MAS) NMR is performed at a high magnetic field (e.g., 21.1 T). The temperature dependence of the isotropic chemical shift and spin-lattice relaxation time (T₁) of the O-H···O and NH₄⁺ protons are measured through the phase transition.[2]
-
Results: NMR studies on ADA reveal a steplike anomaly in the chemical shift of the O-H···O protons at the transition temperature, providing direct evidence of a displacive character in the phase transition.[2] Furthermore, the coexistence of NMR peaks from both the paraelectric and antiferroelectric phases over a narrow temperature range points to the first-order nature of the transition.[2]
3. Electron Paramagnetic Resonance (EPR) Spectroscopy:
-
Objective: To study the local symmetry changes around a paramagnetic probe introduced into the crystal lattice.
-
Methodology: The ADA crystal is irradiated (e.g., with x-rays) to create paramagnetic centers, such as AsO₄⁴⁻. The EPR spectrum of this probe is then recorded as the temperature is varied through the transition point.[5]
-
Results: Changes in the hyperfine structure of the EPR spectra are observed at the transition temperature. These changes are consistent with the lowering of the crystal symmetry and the establishment of an ordered, antiparallel arrangement of dipoles in the antiferroelectric phase.[5]
4. Raman Scattering:
-
Objective: To investigate the vibrational modes of the crystal lattice, which are sensitive to the phase transition.
-
Methodology: A laser beam is directed onto an oriented single crystal of ADA. The scattered light is collected and analyzed by a spectrometer to obtain the Raman spectrum. The measurements are performed at various temperatures, particularly around the transition temperature.[4]
-
Results: In the paraelectric phase, a soft mode at the Brillouin zone boundary is associated with the antiferroelectric transition. While this mode is not directly Raman active, its influence can be observed on the zone-center modes. The Raman spectra of ADA show distinct changes in the vibrational modes upon cooling through the transition temperature, reflecting the structural change to the orthorhombic antiferroelectric phase.[4]
Visualizing the Verification Process and Structural Transition
The following diagrams illustrate the logical workflow for verifying antiferroelectricity and the conceptual change in the crystal structure of ADA.
Caption: Experimental workflow for verifying the antiferroelectric nature of ADA.
Caption: Crystal structure transition of ADA at the Curie temperature.
References
Cross-Validation of Protein Quantification: A Comparative Guide to ELISA and Western Blotting
This guide will delve into the principles of each technique, present a hypothetical quantitative data comparison for the cytokine Interleukin-6 (IL-6), provide detailed experimental protocols, and visualize both the experimental workflow and a relevant biological pathway using Graphviz diagrams.
Data Presentation: Quantitative Comparison of IL-6 Quantification
To illustrate the quantitative differences between ELISA and Western Blot, consider the following hypothetical data from an experiment measuring the concentration of Interleukin-6 (IL-6) in cell culture supernatants under different treatment conditions. While ELISA provides absolute concentration values, Western Blotting offers semi-quantitative data, often expressed as relative band intensity.
| Treatment Group | IL-6 Concentration by ELISA (pg/mL) | Relative IL-6 Band Intensity by Western Blot (Arbitrary Units) |
| Control | 15.2 | 1.0 |
| Treatment A | 158.9 | 8.5 |
| Treatment B | 45.3 | 3.2 |
This table highlights that while both techniques can detect changes in IL-6 levels, ELISA offers precise, concentration-based measurements, whereas Western Blot provides a relative comparison of protein abundance.[1]
Principles and Applications
ELISA is a plate-based assay that is highly sensitive and ideal for quantifying soluble proteins in a large number of samples.[1] Its high-throughput nature makes it a cornerstone for screening studies and clinical diagnostics. However, ELISA results can be susceptible to false positives and do not provide information about the molecular weight of the detected protein.[1]
Western Blotting , on the other hand, separates proteins by size before immunodetection, providing crucial information about the target protein's molecular weight and the presence of isoforms or degradation products.[2] This makes it an excellent confirmatory technique to validate ELISA results and to investigate the specifics of protein expression.[2][3] However, it is more labor-intensive and generally considered semi-quantitative.[3]
Experimental Protocols
Sandwich ELISA Protocol for IL-6 Quantification
This protocol outlines the key steps for a sandwich ELISA, a common format for quantifying cytokines like IL-6.[4][5][6][7][8]
-
Coating: A 96-well microplate is coated with a capture antibody specific for human IL-6 and incubated overnight at 4°C.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding of proteins. The plate is incubated for 1-2 hours at room temperature.
-
Sample and Standard Incubation: After washing, standards with known IL-6 concentrations and the experimental samples are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody specific for a different epitope on IL-6 is added to each well. The plate is incubated for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30-60 minutes at room temperature.
-
Substrate Addition: The plate is washed for the final time, and a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which will react with the HRP to produce a colored product. The plate is incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to each well to quench the reaction.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at 450 nm. The concentration of IL-6 in the samples is determined by interpolating from the standard curve.
Western Blot Protocol for IL-6 Detection
This protocol provides a general workflow for the detection of IL-6 via Western Blotting.[9][10][11]
-
Sample Preparation: Cells are lysed in a suitable buffer (e.g., RIPA buffer) to extract total protein. The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Samples are mixed with Laemmli buffer, heated to denature the proteins, and then loaded onto a polyacrylamide gel. Gel electrophoresis is performed to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for IL-6, typically overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing the membrane multiple times with TBST, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: The membrane is washed again and then incubated with an enhanced chemiluminescence (ECL) substrate.
-
Signal Visualization: The chemiluminescent signal is captured using an imaging system. The intensity of the bands corresponding to IL-6 is quantified using densitometry software. A loading control (e.g., GAPDH or beta-actin) is used to normalize the data.
Mandatory Visualizations
Cross-Validation Experimental Workflow
Caption: Workflow for cross-validating protein quantification using ELISA and Western Blot.
MAPK/ERK Signaling Pathway
References
- 1. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 2. precisionantibody.com [precisionantibody.com]
- 3. h-h-c.com [h-h-c.com]
- 4. Human IL-6 ELISA Kit (EH2IL6) - Invitrogen [thermofisher.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Anti-interleukin-6 therapy through application of a monogenic protein inhibitor via gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Nonlinear Optical Materials for Laser Systems
A Note on "ADA": The term "ADA" in the context of nonlinear optical (NLO) materials is not widely used. It can refer to Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄), a less common NLO crystal. This guide will use this compound as the baseline for "ADA" and compare it against several well-established and novel materials used in modern laser systems.
This guide provides a detailed comparison of the performance of this compound (ADA) with other prominent and new nonlinear optical (NLO) materials. The information is intended for researchers, scientists, and drug development professionals working with laser systems. We will delve into key performance metrics, experimental protocols for their measurement, and visual representations of relevant processes.
Nonlinear optical materials are crucial for manipulating the properties of laser light, enabling applications such as frequency conversion, which is essential for accessing a wider range of the electromagnetic spectrum.[1][2] The choice of an NLO crystal depends on several factors, including its nonlinear coefficient, transparency range, and resistance to laser-induced damage.[2]
Comparative Performance of NLO Materials
The following tables summarize the key optical and physical properties of ADA and selected alternative materials.
Table 1: Key Nonlinear Optical and Physical Properties
| Property | This compound (ADA) | Potassium Dideuterium Phosphate (DKDP) | Beta-Barium Borate (BBO) | Lithium Triborate (LBO) | Potassium Titanyl Phosphate (KTP) | Bismuth Borate (BiBO) |
| Crystal Structure | Orthorhombic | Orthorhombic[3] | Trigonal[4] | Orthorhombic | Orthorhombic | Monoclinic[5] |
| Transparency Range | - | 200-2100 nm[6] | 190-3500 nm[4][7] | 160-2600 nm[8][9] | 350-4500 nm[10] | 286-2500 nm[5] |
| Nonlinear Coefficient (d_eff) | Low | d₃₆=0.47 pm/V[3] | ~6 times that of KDP[4][11] | ~3 times that of KDP[8][12] | d₃₁=2.54, d₃₂=4.35, d₃₃=16.9 pm/V @1064nm | 3.5-4 times that of LBO[5][13] |
| Laser Damage Threshold | - | High[6] | 10 GW/cm² (10 ns, 1064 nm)[14] | 15 J/cm² @532nm (10ns)[12] | ~15 J/cm² | High[15] |
| Mohs Hardness | - | 2.5[3] | 4[4] | - | ~5[16] | 5-5.5[5] |
| Hygroscopic | Yes | Yes | Slightly | No | No | No[13] |
Table 2: Performance in Harmonic Generation
| Material | Application | Conversion Efficiency | Notes |
| DKDP | SHG, THG of Nd:YAG | - | Widely used in high-power laser systems.[3][17] |
| BBO | SHG, THG, 4HG, 5HG of Nd:YAG | >70% (SHG), >60% (THG), >50% (4HG)[4] | Broad phase-matching range.[7] |
| LBO | SHG, THG of Nd:YAG | >70% (SHG, pulsed), >30% (SHG, cw)[8][18] | High damage threshold, suitable for high-power applications.[18] |
| KTP | SHG of Nd-doped lasers | Up to 80%[19] | Efficient for green/red output.[19] |
| BiBO | SHG (e.g., blue light generation) | Up to 67.7% for a 2.4 mm crystal[5] | Larger effective nonlinear coefficient than BBO and LBO.[5] |
Experimental Protocols
This section details the methodologies for determining the key performance parameters of NLO crystals.
Measuring Second Harmonic Generation (SHG) Efficiency
The efficiency of frequency conversion is a critical parameter for an NLO material.
Objective: To quantify the efficiency of converting a fundamental laser wavelength to its second harmonic.
Experimental Setup:
-
Laser Source: A stable, high-power laser with a known wavelength (e.g., Nd:YAG at 1064 nm).[20]
-
Focusing Optics: Lenses to focus the laser beam onto the NLO crystal.[20]
-
NLO Crystal: The crystal under investigation, mounted on a rotational and translational stage for precise alignment.[20]
-
Filtering: A prism or filter to separate the second harmonic signal from the fundamental wavelength.[20]
-
Power Meter: To measure the power of the fundamental and second harmonic beams.[20]
Procedure:
-
The laser beam is directed through the focusing lens and onto the NLO crystal.
-
The crystal's orientation (phase-matching angle) and position are adjusted to maximize the power of the generated second harmonic light.[20]
-
The power of the fundamental beam before the crystal and the second harmonic beam after the crystal are measured.
-
The SHG efficiency is calculated as the ratio of the second harmonic power to the fundamental input power.
Determining Laser-Induced Damage Threshold (LIDT)
LIDT is a measure of the maximum laser fluence a material can withstand without damage.
Objective: To determine the laser fluence at which damage occurs to the optical material.
Methodology (1-on-1 Test):
-
Laser Source: A pulsed laser with a well-characterized beam profile.
-
Energy/Power Control: Attenuators to vary the laser fluence.
-
Focusing Optics: To focus the laser beam onto the sample surface.
-
Sample Stage: A high-precision stage to move the sample to different test sites.
-
Damage Detection: A Nomarski-type differential interference contrast (DIC) microscope is commonly used to inspect the sample for damage before and after laser exposure.[21]
Procedure:
-
At least 10 different sites on the sample are exposed to a single laser pulse at a specific fluence.[21]
-
The number of damaged sites is recorded for that fluence level.
-
This process is repeated for various fluence levels.
-
A plot of damage probability versus fluence is created, and the data is linearly extrapolated to a damage probability of 0% to determine the LIDT.[21]
Measuring the Transparency Range
The transparency range defines the wavelengths of light that can pass through the material with minimal absorption.
Objective: To determine the spectral range over which the NLO material is transparent.
Methodology (Spectrophotometry):
-
Light Source: A broadband light source that covers the spectral range of interest (e.g., UV, visible, IR).[22]
-
Monochromator/Spectrometer: To select and scan through different wavelengths.[22]
-
Sample Holder: To position the polished crystal sample in the light path.
-
Detector: A photodiode or photomultiplier tube to measure the intensity of the transmitted light.[22]
Procedure:
-
A baseline measurement of the light source intensity across the desired wavelength range is taken without the sample.
-
The NLO crystal is placed in the light path.
-
The intensity of the transmitted light is measured at each wavelength.
-
The transmission spectrum is calculated by dividing the transmitted intensity by the baseline intensity at each wavelength. The transparency range is the wavelength interval where the transmission is high.
Visualizations
The following diagrams illustrate key concepts and workflows in the characterization of NLO materials.
References
- 1. photonics.com [photonics.com]
- 2. baesystems.com [baesystems.com]
- 3. KDP&DKDP-Cryslaser Inc [cryslaser.com]
- 4. lasercomponents.com [lasercomponents.com]
- 5. BiBO Crystal & its Applications [optocity.com]
- 6. KDP &DKDP [laserstates.com]
- 7. Beta-Barium Borate (BBO) Crystals — Firebird Optics [firebirdoptics.com]
- 8. LBO - Lithium Triborate-CASTECH INC. _A Leading Photonics Solutions Partner [castech.com]
- 9. lasercomponents.com [lasercomponents.com]
- 10. OPG [opg.optica.org]
- 11. optix.alfa-chemistry.com [optix.alfa-chemistry.com]
- 12. photonics.com [photonics.com]
- 13. BIBO - Bismuth Trborate-CASTECH INC. _A Leading Photonics Solutions Partner [castech.com]
- 14. BBO [laserstates.com]
- 15. sot.com.sg [sot.com.sg]
- 16. Potassium titanyl phosphate - Wikipedia [en.wikipedia.org]
- 17. Progress on deuterated potassium dihydrogen phosphate (DKDP) crystals for high power laser system application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lithium triborate - Wikipedia [en.wikipedia.org]
- 19. unitedcrystals.com [unitedcrystals.com]
- 20. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 21. edmundoptics.eu [edmundoptics.eu]
- 22. gigahertz-optik.com [gigahertz-optik.com]
A Comparative Guide to Deuterated vs. Non-Deuterated Adenosine Deaminase (ADA) Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of deuterated and non-deuterated adenosine deaminase (ADA) crystals, focusing on their performance in structural and functional studies. The strategic substitution of hydrogen with deuterium in proteins can offer significant advantages for certain biophysical techniques, particularly neutron crystallography. This document outlines the key differences, presents comparative data, details relevant experimental protocols, and visualizes the underlying scientific principles.
Executive Summary
Deuteration of adenosine deaminase (ADA) offers substantial benefits for structural analysis by neutron diffraction, primarily by reducing incoherent scattering and enhancing the visibility of hydrogen atoms. While a direct comparative study on deuterated versus non-deuterated ADA crystals is not extensively documented in publicly available literature, data from analogous protein systems and theoretical principles allow for a comprehensive comparison. Perdeuteration can lead to minor alterations in crystal packing and hydrophobicity, which may necessitate adjustments in crystallization conditions. The kinetic isotope effect (KIE) is a critical consideration for functional studies, as deuteration of the substrate or enzyme can influence the rate of the deamination reaction. This guide provides the foundational knowledge and experimental frameworks to effectively utilize both deuterated and non-deuterated ADA crystals in research and drug development.
Data Presentation: A Comparative Overview
The following tables summarize the key comparative aspects of deuterated and non-deuterated ADA crystals based on available data from ADA and other proteins.
Table 1: Crystallographic and Structural Properties
| Property | Non-Deuterated ADA Crystal | Deuterated ADA Crystal | Rationale / Key Benefits of Deuteration |
| Primary Application | X-ray Crystallography | Neutron Crystallography, NMR Spectroscopy | Deuterium has a significantly lower incoherent neutron scattering cross-section than hydrogen, reducing background noise in neutron diffraction experiments.[1] |
| Diffraction Resolution (X-ray) | High resolution achievable (e.g., 1.53 Å for h-XaDHL)[2] | Comparable to non-deuterated crystals (e.g., 1.55 Å for d-XaDHL)[2] | Deuteration is not expected to significantly alter the overall fold of the protein and its ability to form well-ordered crystals for X-ray diffraction. |
| Crystal Packing | Standard crystal packing | May exhibit slight alterations in unit cell dimensions and crystal contacts.[2] | Perdeuteration can decrease the hydrophobicity of the enzyme, potentially influencing crystal packing.[2] |
| Solvent Exchange | H₂O solvent | D₂O solvent for neutron diffraction to minimize background scattering. | The large difference in neutron scattering length between hydrogen and deuterium is exploited to enhance contrast. |
| Structural Differences | Baseline structure | Minor conformational changes, particularly in surface-exposed regions, may occur due to altered crystal packing.[2] | The fundamental protein fold is generally conserved. |
Table 2: Biophysical and Kinetic Properties
| Property | Non-Deuterated ADA | Deuterated ADA | Rationale / Expected Impact of Deuteration |
| Thermal Stability | Standard thermal stability | Potentially altered thermal stability. | Hydrogen-deuterium exchange studies on murine ADA have been used to investigate thermal networks and protein flexibility, suggesting that deuteration could impact stability.[3][4] |
| Enzyme Kinetics (Kinetic Isotope Effect) | Standard Michaelis-Menten kinetics | Slower reaction rate (primary KIE) expected when the C-H bond cleavage is rate-limiting. | The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[5] |
| Substrate Binding | Standard binding affinity | Minor changes in binding affinity may occur due to subtle structural perturbations. | Overall binding mode is expected to be conserved. |
| Hydrophobicity | Standard hydrophobicity | Decreased hydrophobicity.[2] | Deuterium is less lipophilic than hydrogen. |
Experimental Protocols
Detailed methodologies for the production, crystallization, and analysis of both deuterated and non-deuterated ADA are crucial for obtaining high-quality, comparable data.
Expression and Purification of ADA
a) Non-Deuterated Human ADA1:
-
Expression System: Escherichia coli strains such as T7 Express are suitable for expressing codon-optimized human ADA1 genes from a pET-28a(+) plasmid.[6]
-
Culture Medium: Luria-Bertani (LB) medium is commonly used for bacterial growth.
-
Induction: Protein expression is typically induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable temperature (e.g., 15°C or 37°C).[6]
-
Purification:
b) Deuterated Human ADA1:
-
Expression System: E. coli adapted for growth in deuterated media.
-
Culture Medium: M9 minimal medium prepared with D₂O as the solvent and a deuterated carbon source (e.g., deuterated glucose or glycerol).
-
Adaptation: Bacterial cells are gradually adapted to the D₂O environment over several growth cycles.
-
Induction and Purification: The induction and purification steps are similar to those for the non-deuterated protein, with the caveat that all buffers and solutions used during purification should be prepared with D₂O to maintain the deuterated state of the protein.
Crystallization of ADA
-
Method: Vapor diffusion is a common method for crystallizing ADA.[8]
-
Non-Deuterated ADA: Bovine adenosine deaminase has been crystallized using ammonium sulfate as the precipitant in the presence of an inhibitor like purine riboside.[8]
-
Deuterated ADA: Crystallization conditions for deuterated ADA may require re-optimization. Due to potential changes in hydrophobicity, the optimal pH and precipitant concentration might differ from those for the non-deuterated form.[2] For neutron crystallography, crystals need to be significantly larger than for X-ray crystallography.
X-ray and Neutron Diffraction Data Collection
-
X-ray Diffraction:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
Diffraction data are collected at a synchrotron source.
-
Data are processed and the structure is solved using standard crystallographic software.
-
-
Neutron Diffraction:
-
Large, high-quality crystals are soaked in a D₂O-based mother liquor to exchange labile protons.
-
Data are collected at a neutron source, which requires significantly longer exposure times than X-ray diffraction.[9]
-
The resulting data provide information on the positions of deuterium atoms, revealing details of hydrogen bonding networks and protonation states of catalytic residues.[10]
-
ADA Activity Assay (Kinetic Isotope Effect Measurement)
This protocol is adapted from established methods to determine the kinetic parameters of ADA with both deuterated and non-deuterated substrates.[11]
-
Principle: The conversion of adenosine to inosine results in a decrease in absorbance at 265 nm.
-
Reagents:
-
Purified non-deuterated ADA.
-
Non-deuterated adenosine (substrate).
-
Deuterated adenosine (e.g., adenosine-d4, substrate).
-
Phosphate buffer (pH 7.4).
-
-
Procedure:
-
Prepare a series of concentrations for both non-deuterated and deuterated adenosine.
-
In a UV-transparent 96-well plate, add the adenosine solution and phosphate buffer.
-
Initiate the reaction by adding a fixed concentration of ADA.
-
Immediately measure the decrease in absorbance at 265 nm over time in a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ for both substrates.
-
The kinetic isotope effect (KIE) is calculated as the ratio of (Vₘₐₓ/Kₘ) for the non-deuterated substrate to that of the deuterated substrate.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the comparative study of deuterated and non-deuterated ADA.
Caption: Adenosine metabolism and signaling pathways.
Caption: Experimental workflow for comparative analysis.
Caption: Advantage of deuteration in neutron diffraction.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks [escholarship.org]
- 4. Hydrogen-Deuterium Exchange within Adenosine Deaminase, a TIM Barrel Hydrolase, Identifies Networks for Thermal Activation of Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimized expression and purification of a human adenosine deaminase in E. coli and characterization of its Asp8Asn variant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of human adenosine deaminase for the preparation of a reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystallization and preliminary analysis of bovine adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. physicstoday.aip.org [physicstoday.aip.org]
- 10. Current status of neutron crystallography in structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
A Comparative Analysis of the Crystal Structures of Ammonium Dihydrogen Arsenate (ADA) and Ammonium Dihydrogen Phosphate (ADP)
A detailed structural refinement of ammonium dihydrogen arsenate (NH₄H₂AsO₄) and ammonium dihydrogen phosphate (NH₄H₂PO₄) reveals close isomorphism, with subtle yet significant differences in bond lengths and lattice parameters. This guide provides a comparative overview of their crystal structures, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding these compounds.
This compound (ADA) and ammonium dihydrogen phosphate (ADP) are isomorphous compounds that crystallize in the tetragonal system.[1] Their structural similarities and differences are of interest in various scientific fields, including materials science and nonlinear optics. This comparison guide delves into the refined crystal structures of both compounds, presenting key quantitative data and detailed experimental protocols for their characterization.
Data Presentation: Crystallographic Parameters
The structural refinements of both ADA and ADP have been carried out using single-crystal X-ray diffractometer data. The key crystallographic data are summarized in the tables below for easy comparison.
Table 1: Lattice Parameters and Refinement Details
| Parameter | This compound (ADA) | Ammonium Dihydrogen Phosphate (ADP) |
| Formula | NH₄H₂AsO₄ | NH₄H₂PO₄ |
| Crystal System | Tetragonal | Tetragonal |
| Space Group | I̅42d | I̅42d[2] |
| a (Å) | 7.6998 (5)[1] | 7.4997 (4)[1] |
| c (Å) | 7.7158 (12)[1] | 7.5494 (12)[1] |
| R-value | 0.015[1] | 0.021[1] |
| Rw-value | 0.019[1] | 0.030[1] |
Table 2: Selected Interatomic Distances (Å) and Bond Angles (°)
| Bond/Angle | This compound (ADA) | Ammonium Dihydrogen Phosphate (ADP) |
| As-O / P-O | 1.684 | 1.537 |
| O-H···O | 2.544 | 2.502 |
| N-H···O | 2.916 | 2.937 |
| O-As-O / O-P-O | 108.5, 110.0 | 107.4, 110.5 |
Note: The bond lengths and angles for ADA are based on the refinement by Khan and Baur (1973), while the data for ADP is a compilation from the same source and the Materials Explorer database. The O-H···O and N-H···O distances represent hydrogen bond lengths.
The data reveals that the unit cell of ADA is slightly larger than that of ADP, which is expected given the larger ionic radius of arsenic compared to phosphorus. A notable difference is observed in the hydrogen bonding, where the O-H···O bonds are shorter in ADP, while the N-H···O bonds are slightly longer compared to ADA.[1]
Experimental Protocols
The structural data presented above were obtained through a series of well-defined experimental procedures. A generalized protocol for the crystal growth and structural refinement of these compounds is outlined below.
Crystal Growth by Slow Evaporation
High-quality single crystals of both ADA and ADP can be grown from aqueous solutions using the slow evaporation technique.
-
Solution Preparation: Prepare a saturated aqueous solution of the respective compound (NH₄H₂AsO₄ or NH₄H₂PO₄) in deionized water at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm, saturated solution through a fine filter paper to remove any undissolved impurities.
-
Crystallization: Transfer the clear solution to a clean crystallizing dish. Cover the dish with a perforated film (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
-
Incubation: Place the dish in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
-
Harvesting: Once the crystals have reached a suitable size (typically >0.1 mm in all dimensions), they can be carefully harvested from the solution.
Single-Crystal X-ray Diffraction and Refinement
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at different orientations.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by the R-value and other crystallographic indicators.
Visualizations
To illustrate the logical flow of the experimental process, a diagram of the crystal structure determination workflow is provided below.
This guide provides a foundational comparison of the structural refinements of this compound and phosphate. The presented data and protocols are intended to be a valuable resource for researchers working with these and related materials.
References
A Researcher's Guide to the Quantitative Analysis of Ammonium Phosphate and Arsenate Mixed Crystals
A comparative overview of analytical techniques for the precise characterization of NH₄H₂(AsO₄)ₓ(PO₄)₁₋ₓ solid solutions, providing researchers, scientists, and drug development professionals with detailed experimental protocols and supporting data.
This guide offers a comprehensive comparison of key analytical methodologies for the quantitative analysis of mixed crystals of ammonium dihydrogen phosphate (ADP) and ammonium dihydrogen arsenate (ADA), forming a solid solution with the general formula NH₄H₂(AsO₄)ₓ(PO₄)₁₋ₓ. The precise determination of the arsenate-to-phosphate ratio in these crystals is critical for understanding their physical and chemical properties, which is of significant interest in materials science and pharmaceutical development.
Introduction to Ammonium Phosphate and Arsenate Mixed Crystals
Ammonium dihydrogen phosphate (NH₄H₂PO₄) and this compound (NH₄H₂AsO₄) are isomorphous compounds that can form a continuous solid solution over a wide range of compositions. These mixed crystals are of scientific interest due to the subtle changes in their properties, such as lattice parameters, vibrational modes, and thermal stability, which are dependent on the relative proportions of the phosphate and arsenate anions. The ability to quantitatively analyze the composition of these crystals is paramount for controlling and understanding their functional characteristics.
Primary Analytical Techniques for Quantitative Analysis
The quantitative analysis of NH₄H₂(AsO₄)ₓ(PO₄)₁₋ₓ mixed crystals primarily relies on techniques that can probe their structural and vibrational properties. The most common and effective methods are X-ray Diffraction (XRD), Raman Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
X-ray Diffraction (XRD)
X-ray diffraction is a powerful non-destructive technique for characterizing crystalline materials. For mixed crystals, XRD can be used to determine the lattice parameters, which often vary systematically with the composition. According to Vegard's Law, for an ideal solid solution, the lattice parameters are expected to show a linear relationship with the molar fraction of the constituents.
Quantitative Data from XRD:
| Composition (x in NH₄H₂(AsO₄)ₓ(PO₄)₁₋ₓ) | a-axis (Å) | c-axis (Å) | Crystal System | Reference |
| 0 (Pure ADP) | 7.499 | 7.548 | Tetragonal | [1] |
| 0.48 | 7.5920(13) | 7.6260(2) | Tetragonal | [2] |
| 1 (Pure ADA) | 7.697 | 7.713 | Tetragonal | [1] |
Note: The data for pure ADP and ADA are provided as endpoints for Vegard's Law analysis. The data for x=0.48 is from a specific study on a mixed crystal.
Vibrational Spectroscopy (Raman and FTIR)
Raman and FTIR spectroscopy are complementary techniques that probe the vibrational modes of molecules. In the case of phosphate and arsenate anions, their respective stretching and bending vibrations occur at distinct frequencies. In mixed crystals, the spectra will exhibit bands characteristic of both PO₄ and AsO₄ groups. The relative intensities of these bands can be correlated with the composition of the mixed crystal.
Key Vibrational Modes for Quantitative Analysis:
| Vibrational Mode | Phosphate (PO₄³⁻) Raman Shift (cm⁻¹) | Arsenate (AsO₄³⁻) Raman Shift (cm⁻¹) | Reference |
| ν₁ (symmetric stretch) | ~915 | ~810 | [3][4] |
| ν₂ (symmetric bend) | ~363 | ~330 | [3][4] |
| ν₃ (antisymmetric stretch) | ~1017 | ~760 | [3][4] |
| ν₄ (antisymmetric bend) | ~515 | ~400 | [3][4] |
Note: The exact peak positions may shift slightly depending on the crystal lattice environment and the composition of the mixed crystal.
Alternative and Complementary Analytical Techniques
While XRD and vibrational spectroscopy are the primary methods, other techniques can provide valuable quantitative information.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a destructive analytical technique that can determine the elemental composition of a sample with high accuracy. By dissolving the mixed crystals in a suitable solvent, the concentrations of phosphorus and arsenic can be directly measured, providing a definitive quantitative analysis of the P:As ratio.
Elemental Analysis
Elemental analysis is another destructive method that can provide the percentage of key elements such as nitrogen, hydrogen, phosphorus, and arsenic in the mixed crystals. This data can be used to confirm the stoichiometry and the composition of the solid solution.
Experimental Protocols
Crystal Growth by Slow Evaporation
This method is commonly used for growing water-soluble crystals like ammonium phosphate and arsenate.[5][6]
Materials:
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
This compound (NH₄H₂AsO₄)
-
Deionized water
-
Beakers
-
Stirring hotplate
-
Filter paper
-
Crystallization dish
-
Parafilm
Procedure:
-
Solution Preparation: Prepare a saturated or near-saturated aqueous solution of the desired molar ratio of NH₄H₂PO₄ and NH₄H₂AsO₄ at an elevated temperature (e.g., 50-60 °C) to ensure complete dissolution.
-
Filtration: Filter the hot solution through a filter paper to remove any undissolved impurities.
-
Crystallization: Transfer the clear solution to a clean crystallization dish.
-
Slow Evaporation: Cover the dish with parafilm and poke a few small holes in it to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Harvesting: After a few days to weeks, single crystals of the mixed ammonium phosphate and arsenate will form. Carefully harvest the crystals from the solution.
Caption: Workflow for growing mixed crystals of ammonium phosphate and arsenate via slow evaporation.
Quantitative Analysis by Powder X-ray Diffraction (PXRD) with Rietveld Refinement
Rietveld refinement is a powerful method for analyzing powder diffraction data to determine crystal structure parameters and quantitative phase composition.[2][7]
Procedure:
-
Sample Preparation: Grind a representative sample of the mixed crystals into a fine powder.
-
Data Collection: Collect a high-quality powder X-ray diffraction pattern of the sample.
-
Rietveld Refinement: a. Use a suitable software package for Rietveld refinement. b. Input the initial structural models for ADP and ADA. c. Refine the background, scale factors, lattice parameters, and atomic positions. d. The refined scale factors can be used to determine the weight fraction of the phosphate and arsenate phases in the mixed crystal.
Caption: General workflow for quantitative analysis using Rietveld refinement of PXRD data.
Quantitative Analysis by Raman/FTIR Spectroscopy
This method requires the creation of a calibration curve from standards of known composition.
Procedure:
-
Prepare Standards: Grow a series of mixed crystals with known compositions (e.g., determined by ICP-OES or from the initial molar ratios in the growth solution).
-
Acquire Spectra: Record the Raman or FTIR spectra for each standard.
-
Develop Calibration Curve: a. Identify characteristic and well-resolved peaks for the phosphate and arsenate groups. b. Calculate the ratio of the integrated intensities (areas) of the selected phosphate and arsenate peaks. c. Plot the intensity ratio against the known molar ratio of arsenate to phosphate to create a calibration curve.
-
Analyze Unknown Sample: a. Acquire the spectrum of the unknown mixed crystal under the same conditions. b. Calculate the intensity ratio of the characteristic peaks. c. Use the calibration curve to determine the composition of the unknown sample.
Caption: Workflow for quantitative analysis using a calibration curve from vibrational spectroscopy.
Comparison of Analytical Methods
| Method | Principle | Sample Type | Destructive? | Key Advantages | Key Limitations |
| X-ray Diffraction (XRD) | Measures diffraction of X-rays by the crystal lattice. | Crystalline powder or single crystal | No | Provides structural information (lattice parameters); well-established methodology (Rietveld refinement). | Requires crystalline material; can be less sensitive to small compositional changes. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light due to molecular vibrations. | Solid, liquid | No | High chemical specificity; minimal sample preparation; can be used for in-situ monitoring. | Can be affected by fluorescence; requires calibration for quantitative analysis. |
| FTIR Spectroscopy | Measures absorption of infrared radiation due to molecular vibrations. | Solid, liquid | No | High sensitivity to functional groups; widely available. | Water absorption can be an issue; requires calibration for quantitative analysis. |
| ICP-OES | Measures atomic emission from an inductively coupled plasma. | Solution | Yes | High accuracy and precision for elemental composition; direct measurement. | Destructive; requires sample dissolution. |
| Elemental Analysis | Measures the weight percentage of elements in a sample. | Solid | Yes | Provides fundamental elemental composition. | Destructive; may not distinguish between different chemical forms. |
Conclusion
The quantitative analysis of mixed crystals of ammonium phosphate and arsenate can be effectively achieved through a combination of analytical techniques. X-ray diffraction provides valuable structural information that correlates with composition, while Raman and FTIR spectroscopy offer a rapid and non-destructive means of analysis once properly calibrated. For definitive compositional data, especially for the creation of calibration standards, destructive techniques like ICP-OES are invaluable. The choice of the most appropriate method will depend on the specific research objectives, the available instrumentation, and the amount of sample available. This guide provides the foundational knowledge and experimental frameworks to enable researchers to confidently select and implement the most suitable analytical strategy for their work with these important mixed crystal systems.
References
A Comparative Guide to Adenosine Deaminase (ADA): Theoretical Models and Experimental Validation
This guide provides a comprehensive comparison of theoretical models and experimental data for Adenosine Deaminase (ADA), an essential enzyme in purine metabolism. It is intended for researchers, scientists, and drug development professionals interested in the function, kinetics, and therapeutic relevance of ADA.
Introduction to Adenosine Deaminase (ADA)
Adenosine Deaminase (ADA) is a crucial enzyme that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1] This function is vital for the proper development and maintenance of the immune system.[2] The enzyme exists in two main isoenzymes, ADA1 and ADA2, which differ in their cellular localization, kinetic properties, and biological roles.[3][4] Deficiency in ADA1 leads to Severe Combined Immunodeficiency (SCID), a life-threatening condition characterized by a profound loss of lymphocyte function.[1]
Theoretical Model: Michaelis-Menten Kinetics
The catalytic activity of adenosine deaminase, like many enzymes, can be described by the Michaelis-Menten kinetic model. This model assumes that the enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to form the product (P) and release the free enzyme.
The Michaelis-Menten equation is expressed as:
V = ( Vmax [S] ) / ( Km + [S] )
Where:
-
V is the reaction velocity.
-
Vmax is the maximum reaction velocity when the enzyme is saturated with the substrate.
-
Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.
-
[S] is the substrate concentration.
This model provides a framework for understanding and predicting the enzymatic activity of ADA under different substrate concentrations.[5][6][7]
Experimental Data: Kinetic Parameters of ADA Isoenzymes
Experimental studies have determined the kinetic parameters for the two main isoenzymes of ADA, ADA1 and ADA2. These parameters highlight their distinct catalytic efficiencies and substrate preferences.
| Isoenzyme | Substrate | Km (µM) | Vmax (nmol NH₃·mg⁻¹·s⁻¹) | kcat (s⁻¹) | Optimal pH | Reference(s) |
| ADA1 | Adenosine | 26.1 - 103 | 0.025 | ~26 | 7.0 - 7.5 | [8][9][10] |
| 2'-Deoxyadenosine | Similar affinity to adenosine | - | - | 7.0 - 7.5 | [11] | |
| ADA2 | Adenosine | ~2000 | - | ~88 | 6.5 | [11][12] |
| 2'-Deoxyadenosine | Weaker affinity than adenosine | - | - | 6.5 | [11] |
Note: Kinetic parameters can vary depending on the experimental conditions such as buffer, pH, and temperature. The values presented are representative examples from the literature.
Signaling Pathway and Experimental Workflow
ADA's Role in Purine Metabolism and Immune Signaling
The following diagram illustrates the central role of ADA in the purine salvage pathway and its impact on lymphocyte function. An accumulation of adenosine and deoxyadenosine due to ADA deficiency leads to downstream toxic effects, particularly in lymphocytes.
Caption: ADA signaling pathway in purine metabolism.
Experimental Workflow for Measuring ADA Activity
The activity of ADA in biological samples is commonly measured using a spectrophotometric assay. The following diagram outlines a typical workflow.
Caption: Workflow for ADA activity measurement.
Detailed Experimental Protocols
Sample Preparation
-
Serum/Plasma: Blood is collected and centrifuged to separate the serum or plasma. The clear supernatant is used for the assay.[8]
-
Tissue: Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice. The homogenate is then centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosolic fraction) is used for the enzyme assay.[8]
ADA Activity Assay (Giusti & Galanti Method)
This is a widely used colorimetric method.
-
Reagents:
-
Phosphate buffer (pH 6.5)
-
Adenosine solution (substrate)
-
Phenol/Nitroprusside solution
-
Alkaline hypochlorite solution
-
Ammonia standard solutions
-
-
Procedure:
-
A reaction mixture containing the buffer and adenosine is pre-incubated at 37°C.
-
The sample (serum or tissue supernatant) is added to initiate the reaction.
-
The reaction is allowed to proceed for a defined time (e.g., 60 minutes).
-
The reaction is stopped by adding the phenol/nitroprusside solution followed by the alkaline hypochlorite solution. This leads to the development of a stable blue color (indophenol blue) in the presence of ammonia, which is produced by the deamination of adenosine.
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 620-635 nm).
-
The amount of ammonia produced is quantified by comparing the absorbance to a standard curve generated with known concentrations of ammonia.
-
ADA activity is typically expressed in Units per Liter (U/L), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of inosine from adenosine per minute at 37°C.
-
Comparison of Therapeutic Alternatives for ADA Deficiency
For individuals with ADA-SCID, several therapeutic options are available, primarily Enzyme Replacement Therapy (ERT) and Gene Therapy (GT).
| Feature | Enzyme Replacement Therapy (ERT) | Gene Therapy (GT) |
| Mechanism | Intramuscular injections of polyethylene glycol-conjugated bovine ADA (PEG-ADA) to provide an external source of the enzyme. | Infusion of the patient's own hematopoietic stem cells that have been genetically modified to produce functional ADA. |
| Overall Survival | High, but may require lifelong treatment. | 100% reported in several long-term studies.[13][14][15] |
| Event-Free Survival | Variable; patients may experience breakthrough infections or declining immune function over time.[11] | 95-97% reported in clinical trials, indicating sustained immune function without the need for other treatments.[14][16] |
| Immune Reconstitution | Partial; lymphocyte counts often remain below the normal range.[11] | Robust and sustained; normalization of T-cell, B-cell, and NK cell counts and function.[1][2][17] |
| Need for Supportive Care | Lifelong weekly or bi-weekly injections are typically required. | A one-time treatment that often leads to the discontinuation of immunoglobulin replacement therapy.[1][18] |
| Long-term Complications | Potential for developing anti-PEG-ADA antibodies and a gradual decline in immune response.[11] | Early trials with retroviral vectors showed a risk of insertional mutagenesis leading to leukemia, but newer lentiviral vectors have a better safety profile.[18] |
Conclusion
The study of Adenosine Deaminase provides a clear example of how theoretical models like Michaelis-Menten kinetics can be applied to understand and predict enzyme behavior. Experimental data has been crucial in characterizing the distinct properties of ADA isoenzymes and has paved the way for the development of life-saving therapies for ADA-SCID. The comparison between Enzyme Replacement Therapy and Gene Therapy highlights the significant advancements in medical science, with gene therapy offering the promise of a long-term, curative solution for this devastating immunodeficiency. Continued research into the complex roles of ADA will undoubtedly lead to further insights into immune regulation and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term outcomes after gene therapy for adenosine deaminase severe combined immune deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deviations from Michaelis-Menten kinetics. The possibility of complicated curves for simple kinetic schemes and the computer fitting of experimental data for acetylcholinesterase, acid phosphatase, adenosine deaminase, arylsulphatase, benzylamine oxidase, chymotrypsin, fumarase, galactose dehydrogenase, beta-galactosidase, lactate dehydrogenase, peroxidase and xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine deaminase 2 activity negatively correlates with age during childhood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michaelis Menten Kinetics [jpahle.github.io]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Progress curve analysis of adenosine deaminase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term efficacy of enzyme replacement therapy for adenosine deaminase (ADA)-deficient severe combined immunodeficiency (SCID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis for the substrate specificity of Helix pomatia AMP deaminase and a chimeric ADGF adenosine deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-Term Safety and Efficacy of Gene Therapy for Adenosine Deaminase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TheRightDoctors|World's Best Medical Minds [therightdoctors.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. autoimmuneinstitute.org [autoimmuneinstitute.org]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Comparison of Ammonium Dihydrogen Arsenate Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the measurement of ammonium dihydrogen arsenate (NH₄H₂AsO₄), a pentavalent inorganic arsenic species (As(V)). Given the absence of direct inter-laboratory comparison studies for this specific compound, this document synthesizes findings from proficiency tests and validation studies for inorganic arsenic (As(V)) in various matrices. It is designed to assist laboratories in selecting and implementing robust analytical methods, and to provide a framework for conducting inter-laboratory comparisons.
Comparative Performance of Analytical Methods
The accurate quantification of inorganic arsenic is crucial due to its toxicity. The choice of analytical method depends on factors such as required detection limits, sample matrix, and available instrumentation. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a widely used and highly sensitive method for arsenic speciation.[1][2][3][4] An alternative, cost-effective technique for the determination of inorganic arsenic is Hydride Generation Atomic Absorption Spectrometry (HG-AAS).[5][6][7]
Below is a summary of the typical performance of these methods for the analysis of inorganic arsenic (As(V)).
| Method | Typical Limit of Quantification (LOQ) | Sample Throughput | Key Advantages | Key Disadvantages |
| HPLC-ICP-MS | 0.02 - 1 µg/L[1][2] | Medium | High specificity for different arsenic species, excellent sensitivity.[1][4] | High capital and operational cost, requires skilled operator. |
| HG-AAS | 0.02 - 0.5 µg/L[5][6] | High | Cost-effective, good sensitivity for inorganic arsenic.[5][6] | Prone to interferences, does not directly speciate without separation techniques.[5] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving accurate and reproducible results in inter-laboratory comparisons. Below are representative methodologies for the analysis of inorganic arsenic.
A. Sample Preparation (General)
The primary goal of sample preparation for arsenic speciation is to efficiently extract the target analytes without altering their chemical form.
-
Aqueous Samples (e.g., Water, Pharmaceutical Formulations): Samples are typically filtered through a 0.22 or 0.45 µm filter and acidified with high-purity nitric acid to a pH < 2 for preservation.[8] Depending on the analytical method, a dilution with deionized water may be necessary to bring the concentration within the calibration range.
-
Solid Samples (e.g., Pharmaceutical Excipients, Biological Tissues): A common approach involves microwave-assisted extraction with a dilute acid, such as nitric acid, sometimes in the presence of an oxidizing agent like hydrogen peroxide to ensure all inorganic arsenic is in the pentavalent state (As(V)).[1][9] The extract is then centrifuged and filtered before analysis.
B. High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
This method is considered the gold standard for arsenic speciation analysis.
-
Chromatographic Separation:
-
ICP-MS Detection:
-
Nebulizer: A micromist nebulizer is often employed.[2]
-
Gas: High-purity argon is used as the plasma and carrier gas. A collision/reaction cell with helium or hydrogen can be used to minimize polyatomic interferences (e.g., ArCl⁺ on As⁺ at m/z 75).[1]
-
Monitored Mass: The mass-to-charge ratio (m/z) of 75 for arsenic is monitored.[2]
-
-
Calibration: External calibration curves are prepared using certified reference standards of arsenate (As(V)). The concentration range should bracket the expected sample concentrations.[1]
C. Hydride Generation Atomic Absorption Spectrometry (HG-AAS)
This technique is a robust and cost-effective method for the determination of total inorganic arsenic.
-
Principle: Arsenic in the sample is reduced to volatile arsine gas (AsH₃) using a reducing agent, typically sodium borohydride in an acidic medium. The arsine gas is then swept by an inert gas (e.g., argon) into a heated quartz cell in the light path of an atomic absorption spectrometer for quantification.
-
Procedure:
-
Pre-reduction: To ensure that both As(III) and As(V) are measured, a pre-reduction step is necessary to convert all inorganic arsenic to As(III). This is commonly achieved by treating the sample with a mixture of potassium iodide and ascorbic acid in a hydrochloric acid medium.[7][10]
-
Hydride Generation: The pre-reduced sample is mixed with a sodium borohydride solution in a reaction coil to generate arsine gas.
-
Detection: The absorbance of the arsenic atomic vapor is measured at 193.7 nm.
-
-
Calibration: A calibration curve is prepared using arsenite or arsenate standards that have undergone the same pre-reduction and hydride generation procedure as the samples.[10]
Mandatory Visualizations
Signaling Pathway
Inorganic arsenic is known to induce oxidative stress, which can lead to a cascade of cellular events, including the activation of mitogen-activated protein kinase (MAPK) pathways.[11][12] This can result in diverse cellular outcomes such as apoptosis, proliferation, or inflammation.
Caption: Inorganic arsenic-induced oxidative stress and its effect on MAPK signaling.
Experimental Workflow
A well-structured inter-laboratory comparison is essential for evaluating the performance of different laboratories and methods. The workflow typically involves a coordinating body that prepares and distributes homogenous and stable test materials to participating laboratories.
Caption: Workflow for an inter-laboratory comparison study.
References
- 1. Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. canadacommons.ca [canadacommons.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. SPE HG-AAS method for the determination of inorganic arsenic in rice--results from method validation studies and a survey on rice products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceasia.org [scienceasia.org]
- 7. Speciation of inorganic arsenic in rice using hydride generation atomic absorption spectrometry (HG-AAS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. epa.gov [epa.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Inorganic arsenic causes cell apoptosis in mouse cerebrum through an oxidative stress-regulated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicology of Airborne Inorganic Arsenic: Oxidative Stress, Molecular Mechanisms, and Organ-Specific Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ammonium dihydrogen arsenate proper disposal procedures
Proper disposal of ammonium dihydrogen arsenate is critical for ensuring laboratory safety and environmental protection. Due to its high toxicity and carcinogenicity, this compound and any materials contaminated with it are classified as hazardous waste and require strict adherence to regulated disposal protocols.
This compound must never be disposed of via standard drains or regular trash.[1] All waste streams, including residual chemical, contaminated personal protective equipment (PPE), and rinse water from decontamination, must be collected and managed as hazardous waste.[1]
Immediate Safety & Handling Protocols
Before beginning any work that will generate this compound waste, a thorough risk assessment must be conducted.[2] All personnel must be trained on its specific hazards.[2]
Engineering Controls:
-
All manipulations that could generate dust or aerosols must occur within a certified chemical fume hood, glove box, or other suitable containment device.[1][3]
-
The laboratory must be equipped with a functional eyewash station and safety shower.[1]
Personal Protective Equipment (PPE):
-
Minimum PPE: A laboratory coat, nitrile gloves, and safety glasses with side shields are required at all times.[1][2]
-
Enhanced Precautions: For procedures with a higher risk of generating dust or aerosols, a face shield and a full-face respirator with appropriate cartridges may be necessary.[2]
-
All PPE should be inspected for integrity before and after use.[1] Contaminated disposable PPE must be disposed of as hazardous waste.[1]
Designated Work Area:
-
Establish a designated area within the lab specifically for handling arsenic compounds.[1][3]
-
This area must be clearly marked with appropriate hazard signs, such as "Cancer Hazard" or "Toxic".[3]
-
All equipment used in this area should be labeled as "arsenic contaminated" and decontaminated before being removed.[3]
Waste Characterization & Regulatory Data
All waste containing this compound is regulated as hazardous waste. The U.S. Environmental Protection Agency (EPA) classifies arsenic waste under the Resource Conservation and Recovery Act (RCRA).
| Parameter | Regulatory Threshold | EPA Waste Code |
| Arsenic Concentration | 5.0 mg/L | D004 |
| As determined by the Toxicity Characteristic Leaching Procedure (TCLP) |
Step-by-Step Disposal Procedure
1. Waste Collection:
-
Aqueous Waste: Collect all liquid waste, including rinse water from cleaning containers and equipment, in a dedicated, sealable, and chemically compatible container (e.g., a brown glass bottle).[1]
-
Solid Waste: Collect all contaminated solid materials, such as gloves, absorbent paper, and disposable labware, in a separate, clearly marked, and sealable container.[1][3] Double-bagging dry waste in transparent, sealable bags is a recommended practice.[3]
2. Container Labeling:
-
As soon as waste is added, label the container clearly.[3][4]
-
The label must also identify the contents (e.g., "this compound Waste") and include a "Cancer Hazard" warning.[2][3]
-
List the chemical name and approximate percentage of each constituent.[4]
3. Waste Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.[1][3]
-
Ensure containers are tightly closed at all times, except when adding waste.[3][4]
-
Store arsenic waste away from incompatible materials, especially strong acids, which can react to form highly toxic arsine gas.[2]
4. Arranging for Disposal:
-
Do not allow hazardous waste to accumulate. SAA (Satellite Accumulation Areas) must not exceed 55 gallons of chemical waste or one quart of acutely toxic waste.[4]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][5]
-
Follow their specific procedures for waste hand-off.
Emergency Protocols: Spills and Exposure
Spill Cleanup:
-
Minor Spills (within a fume hood): If trained and it is safe to do so, clean the area by wet wiping or using a HEPA-filtered vacuum.[2][5] Avoid dry sweeping, which can make arsenic dust airborne.[2][6] All cleanup materials must be disposed of as hazardous waste.[5]
-
Major Spills: Any spill of an arsenic compound must be treated as a major event.[1] Evacuate the area immediately and alert others.[6] Contact your institution's EHS or emergency response team for cleanup.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with water for at least 15 minutes while removing contaminated clothing. Seek emergency medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek emergency medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[7]
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Dihydrogen Arsenate
FOR IMMEDIATE RELEASE
Researchers and laboratory personnel are advised to adhere to strict safety protocols when handling Ammonium dihydrogen arsenate (NH₄H₂AsO₄), a highly toxic and carcinogenic compound. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling and disposal, and emergency procedures to ensure the well-being of all laboratory staff.
Essential Personal Protective Equipment (PPE)
The proper selection and use of PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this hazardous material. Personnel must be trained on the proper use, removal, and disposal of all PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for handling arsenic salts for incidental contact.[1] For extended contact, consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for tears, pinholes, or degradation before and after use. After use, wash and dry hands thoroughly. |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required for operations with a high risk of splashing. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A particulate filter conforming to EN 143 is recommended.[2] For potential exposures above 5 mg/m³, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is necessary.[3] |
| Protective Clothing | Lab coat, coveralls, or chemical-resistant suit | Wear a lab coat and ensure skin is fully covered.[4] For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls are required. |
| Footwear | Closed-toe shoes | Chemical-resistant, steel-toe boots or shoes may be necessary depending on the scale of the operation.[5] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical to minimize the risk of exposure and ensure a safe laboratory environment.
Handling:
-
Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne dust and fumes.[2]
-
Personal Hygiene: Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[3][4]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2] Do not use dry sweeping for cleanup.[3]
-
Training: All personnel must be trained on the hazards and proper handling procedures for this compound before commencing any work.[3]
Storage:
-
Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Store away from strong acids.[6]
-
Security: Store in a locked-up area accessible only to authorized personnel.[6]
Emergency Protocol: Spill Response
In the event of a spill, immediate and decisive action is crucial. The following workflow outlines the necessary steps for a safe and effective response.
Caption: Workflow for handling an this compound spill.
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste.[3]
-
Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in sturdy, leak-proof, and clearly labeled containers.
-
Labeling: The hazardous waste label must include the full chemical name and the date the container was filled.
-
Storage: Keep waste containers closed except when adding waste and store them in a designated hazardous waste accumulation area.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Do not dispose of this chemical down the drain or in the regular trash.[2]
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. For highly toxic chemicals like this, the first three rinses must be collected as hazardous waste.
References
- 1. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 2. Chemical resistance guide informations - Shield Scientific [shieldscientific.com]
- 3. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 4. fishersci.com [fishersci.com]
- 5. lakeheadu.ca [lakeheadu.ca]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
